(S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one
Description
Properties
IUPAC Name |
(3S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO2/c18-15-8-6-14(7-9-15)16-17(20)21-11-10-19(16)12-13-4-2-1-3-5-13/h1-9,16H,10-12H2/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSZAAEJBPFTBKG-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C(N1CC2=CC=CC=C2)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC(=O)[C@@H](N1CC2=CC=CC=C2)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10447402 | |
| Record name | (3S)-4-Benzyl-3-(4-fluorophenyl)morpholin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10447402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159706-87-3 | |
| Record name | (3S)-4-Benzyl-3-(4-fluorophenyl)morpholin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10447402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to (S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one: A Key Intermediate in Modern Medicinal Chemistry
Introduction: The Strategic Importance of Chiral Morpholinones
In the landscape of contemporary drug discovery and development, the morpholinone scaffold represents a privileged heterocyclic motif. Its inherent conformational constraints and capacity for diverse substitution patterns have rendered it a cornerstone in the design of numerous biologically active agents. Among these, (S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one emerges as a molecule of significant industrial and academic interest. This technical guide provides a comprehensive overview of its chemical properties, stereoselective synthesis, and critical role as a pivotal intermediate in the synthesis of the potent neurokinin-1 (NK1) receptor antagonist, Aprepitant. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis and application of complex pharmaceutical intermediates.
Physicochemical and Spectroscopic Characterization
This compound is a chiral organic compound with the molecular formula C₁₇H₁₆FNO₂ and a molecular weight of 285.31 g/mol .[1][2] Its structural architecture features a central morpholin-2-one ring, substituted at the 3-position with a 4-fluorophenyl group and at the 4-position (nitrogen) with a benzyl group. The stereochemistry at the C3 position is of the (S)-configuration, a critical determinant of its biological utility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 159706-87-3 | [1][3] |
| Molecular Formula | C₁₇H₁₆FNO₂ | [1][2] |
| Molecular Weight | 285.31 g/mol | [1] |
| Predicted Boiling Point | 431.9±45.0 °C | [1] |
| Predicted Density | 1.231 g/cm³ | [1] |
| Predicted pKa | 4.26±0.40 | [1] |
| Storage Temperature | 2-8°C | [1] |
Spectroscopic Analysis:
-
¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals for the aromatic protons of the benzyl and 4-fluorophenyl groups, typically in the range of 7.0-7.5 ppm. The benzylic methylene protons would likely appear as two distinct signals due to their diastereotopic nature. The protons on the morpholinone ring would present as a complex set of multiplets in the upfield region.
-
¹³C NMR: The carbon NMR spectrum would show characteristic signals for the carbonyl carbon of the lactone (around 170 ppm), aromatic carbons, the benzylic carbon, and the aliphatic carbons of the morpholinone ring.
-
Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretching vibration of the lactone functional group is expected in the region of 1740-1760 cm⁻¹. Other significant peaks would include C-H stretching vibrations of the aromatic and aliphatic moieties, and C-N and C-O stretching vibrations.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (285.31 g/mol ).
Synthesis and Stereochemistry: Pathways to a Chiral Intermediate
The synthesis of this compound with high enantiopurity is a key challenge and a testament to the advancements in asymmetric synthesis. Its role as a precursor to Aprepitant, a drug with specific stereochemical requirements, necessitates precise control over the stereocenter at the C3 position.[4][5][6] Several strategies have been developed to achieve this, primarily revolving around two approaches: asymmetric synthesis and the resolution of a racemic mixture.
Asymmetric Synthesis Approaches
Modern synthetic methodologies aim to establish the desired stereocenter catalytically, offering an elegant and atom-economical route. One such approach involves a one-pot Knoevenagel reaction, followed by asymmetric epoxidation and a domino ring-opening cyclization (DROC).[5] This method utilizes a quinine-derived urea as a stereoselective catalyst to furnish 3-aryl morpholin-2-ones in high enantiomeric excess.
Caption: Asymmetric synthesis of the target morpholinone.
Resolution of Racemic Mixtures
An alternative and industrially viable approach involves the synthesis of a racemic mixture of 4-benzyl-3-(4-fluorophenyl)morpholin-2-one, followed by resolution to isolate the desired (S)-enantiomer. A patented process describes the resolution of racemic N-benzyl-3-(4-fluorophenyl)-1,4-oxazin-2-one using (-)-3-bromocamphor-8-sulphonic acid.[7] While effective, the cost of the resolving agent can be a limitation on a large scale.
A more cost-effective resolution strategy has been developed involving the diastereomeric salt crystallization of a precursor, N-benzylglycinamide.[4] In this process, racemic N-benzylglycinamide is resolved using (+)-di-p-toluoyltartaric acid (DPTTA) as the resolving agent to selectively crystallize the (S)-enantiomer of the amide. This enantiomerically enriched intermediate is then alkylated with 2-bromoethanol and subsequently cyclized to yield this compound with high enantiopurity.[4]
Caption: Resolution-based synthesis workflow.
Pharmacological Significance: A Gateway to Neurokinin-1 Receptor Antagonists
The primary importance of this compound lies in its role as a key intermediate in the synthesis of Aprepitant, a selective high-affinity antagonist of the human substance P/neurokinin 1 (NK1) receptor.[6] Substance P is a neuropeptide involved in various physiological processes, including pain transmission, inflammation, and emesis (vomiting). By blocking the NK1 receptor, Aprepitant effectively mitigates these responses and is clinically approved for the prevention of chemotherapy-induced nausea and vomiting.
The synthesis of Aprepitant from this compound involves a series of complex chemical transformations that build upon the chiral morpholinone core. This underscores the criticality of having a robust and scalable synthesis for this intermediate to ensure a reliable supply of the final active pharmaceutical ingredient (API).
Caption: Role in NK1 receptor antagonism.
Experimental Protocols: A Representative Synthetic Approach
The following is a generalized, illustrative protocol for the synthesis of racemic 4-benzyl-3-(4-fluorophenyl)morpholin-2-one, based on principles described in the patent literature.[7] The subsequent resolution to obtain the (S)-enantiomer would follow a specialized procedure as previously discussed.
Step 1: Synthesis of 2-[N-Benzyl-(2-hydroxyethyl)]-amino-4'-fluorophenyl-acetonitrile
-
To a stirred solution of 4-fluorobenzaldehyde and N-benzylethanolamine in a suitable solvent (e.g., isopropyl acetate), add a cyanide source (e.g., sodium cyanide) and an acid (e.g., acetic acid) at a controlled temperature.
-
Monitor the reaction by a suitable analytical technique (e.g., HPLC or TLC) until completion.
-
Upon completion, perform an aqueous workup to remove inorganic salts.
-
Extract the product into an organic solvent and wash sequentially with water and brine.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate) and concentrate under reduced pressure to yield the crude product.
Step 2: Cyclization to Racemic 4-benzyl-3-(4-fluorophenyl)morpholin-2-one
-
Dissolve the crude acetonitrile intermediate from Step 1 in a suitable solvent (e.g., isopropyl acetate).
-
Cool the solution to a low temperature (e.g., 0-5°C).
-
Bubble hydrogen chloride gas through the solution while maintaining the temperature.
-
After the addition of HCl, warm the reaction mixture and age it until the cyclization is complete, as monitored by HPLC.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Extract the product into an organic solvent, wash, dry, and concentrate to yield the crude racemic morpholinone.
-
Purify the crude product by a suitable method, such as crystallization or column chromatography.
Conclusion and Future Perspectives
This compound stands as a testament to the synergy between synthetic organic chemistry and medicinal chemistry. Its efficient and stereoselective synthesis is a critical enabler for the production of the important antiemetic drug, Aprepitant. Future research in this area will likely focus on the development of even more efficient and sustainable catalytic asymmetric syntheses, further reducing the environmental impact and cost of production. Furthermore, the exploration of this and related chiral morpholinone scaffolds as building blocks for other novel therapeutic agents remains a promising avenue for drug discovery. The insights provided in this guide aim to equip researchers and drug development professionals with a solid foundation for understanding and utilizing this valuable chemical entity.
References
-
Brands, K. M. J., et al. (2003). Efficient Synthesis of NK1 Receptor Antagonist Aprepitant Using a Crystallization-Induced Diastereoselective Transformation. Journal of the American Chemical Society, 125(8), 2129–2135. [Link]
-
Elati, C. R., et al. (2007). An alternative approach to achieve enantiopure (3S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one: A key intermediate of aprepitant, an NK1 receptor antagonist. Tetrahedron: Asymmetry, 18(12), 1471-1475. [Link]
-
Next Peptide. This compound. [Link]
-
Pharmaffiliates. Aprepitant-impurities. [Link]
-
Di Mola, A., et al. (2012). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 77(22), 10355–10363. [Link]
-
PubChem. Aprepitant. [Link]
-
Royal Society of Chemistry. Supporting Information for Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. [Link]
-
Royal Society of Chemistry. Supporting Information for A mild and efficient synthesis of quinazolinone derivatives via visible-light-induced aerobic oxidative cyclization of 2-aminobenzamides with benzyl bromides. [Link]
-
Semantic Scholar. An Alternative Approach to Achieve Enantiopure (3S)-4-Benzyl-3- (4-fluorophenyl)morpholin-2-one: A Key Intermediate of Aprepitant, an NK1 Receptor Antagonist. [Link]
- Google Patents. US6177564B1 - Process for the synthesis of N-benzyl-3-(4-fluorophenyl)-1-4-oxazin-2-one.
Sources
- 1. 159706-87-3 CAS MSDS ((S)-3-(4-Fluorophenyl)-4-benzyl-2-morpholinone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. (3S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one - C17H16FNO2 | CSSB00016097353 [chem-space.com]
- 3. 159706-87-3 | this compound | Next Peptide [nextpeptide.com]
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- 7. US6177564B1 - Process for the synthesis of N-benzyl-3-(4-fluorophenyl)-1-4-oxazin-2-one - Google Patents [patents.google.com]
A Technical Guide to the Structural Elucidation of (S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one
Abstract
This in-depth technical guide provides a comprehensive framework for the structural elucidation of the chiral heterocyclic compound, (S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one. This morpholinone derivative is a key structural motif in medicinal chemistry, notably as an intermediate in the synthesis of neurokinin-1 (NK1) receptor antagonists like Aprepitant.[1] The precise determination of its molecular connectivity, stereochemistry, and solid-state conformation is paramount for ensuring efficacy, safety, and reproducibility in drug development. This document details a multi-technique analytical workflow, integrating spectroscopic and crystallographic methods to provide an unambiguous structural assignment. We present not just the protocols, but the underlying scientific rationale for each experimental choice, ensuring a self-validating and robust analytical cascade.
Introduction: The Significance of the Morpholinone Core
The morpholinone ring system is a privileged scaffold in modern drug discovery, prized for its favorable physicochemical properties and its ability to present substituents in a well-defined three-dimensional orientation. The specific compound of interest, this compound, incorporates key pharmacophoric elements: a chiral center at the C3 position, an N-benzyl protecting group, and a 4-fluorophenyl substituent.[2][3] The absolute configuration at the C3 position is critical for biological activity, making its unambiguous determination a primary goal of any analytical endeavor.
This guide will systematically deconstruct the molecule, using a battery of analytical techniques to build a complete and validated structural picture. The workflow is designed to be logical and efficient, starting with foundational spectroscopic methods to establish the core structure and culminating in advanced techniques to define its absolute stereochemistry.
Strategic Analytical Workflow
The elucidation of a complex chiral molecule requires a phased approach. Our strategy is to first confirm the molecular formula and connectivity (the "what") and then to definitively establish the three-dimensional arrangement of atoms (the "how").
Caption: Logical workflow for structure elucidation.
Part 1: Establishing Molecular Formula and Connectivity
High-Resolution Mass Spectrometry (HRMS)
Causality: The first step is to unequivocally determine the elemental composition. HRMS provides a highly accurate mass measurement, allowing for the calculation of a unique molecular formula, thereby distinguishing the target compound from potential isomers or impurities.
Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of HPLC-grade acetonitrile/water (1:1 v/v) with 0.1% formic acid to promote protonation.
-
Instrument Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Mass Analyzer: Time-of-Flight (TOF)
-
Scan Range: m/z 100-500
-
Capillary Voltage: 3.5 kV
-
Nebulizer Pressure: 2.0 bar
-
Drying Gas Flow: 8.0 L/min
-
Drying Gas Temperature: 200 °C
-
-
Data Analysis: Identify the protonated molecular ion peak [M+H]⁺. Compare the measured exact mass to the theoretical mass calculated for the proposed formula, C₁₇H₁₆FNO₂. The mass error should be less than 5 ppm.
Expected Result: The theoretical exact mass for [C₁₇H₁₆FNO₂ + H]⁺ is 286.1238. A measured mass within ±0.0014 Da would confirm the molecular formula.
Infrared (IR) Spectroscopy
Causality: IR spectroscopy is a rapid and effective method for identifying key functional groups. For our target, we are specifically looking for the characteristic vibrations of the amide carbonyl group, the C-O-C ether linkage, and the aromatic rings.
Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Analysis: Identify characteristic absorption bands.
Data Interpretation:
| Functional Group | Expected Wavenumber (cm⁻¹) | Interpretation |
| Amide C=O Stretch | ~1680-1650 | Confirms the presence of the lactam (morpholin-2-one) ring. |
| C-O-C Ether Stretch | ~1250-1000 | Indicates the morpholine ether linkage. |
| Aromatic C=C Stretch | ~1600-1450 | Confirms the presence of the benzyl and fluorophenyl rings. |
| C-F Stretch | ~1250-1100 | Evidence for the fluorophenyl group. |
This data provides a quick functional group fingerprint, corroborating the structure suggested by the molecular formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the most powerful tool for determining the precise connectivity of atoms in a molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments allows for the complete assignment of all proton and carbon signals and establishes the bonding framework.[4]
Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Experiments:
-
¹H NMR: Standard proton spectrum.
-
¹³C{¹H} NMR: Standard proton-decoupled carbon spectrum.
-
DEPT-135: Differentiates CH/CH₃ (positive) from CH₂ (negative) signals.
-
¹H-¹H COSY: Identifies proton-proton spin coupling networks (protons on adjacent carbons).
-
¹H-¹³C HSQC: Correlates protons directly to their attached carbons.
-
¹H-¹³C HMBC: Correlates protons to carbons over 2-3 bonds, establishing long-range connectivity.
-
Expected ¹H and ¹³C NMR Data and Interpretation:
The structure of this compound contains several distinct spin systems that can be pieced together like a puzzle.
Caption: Key NMR correlations for structure confirmation.
Summary of Expected NMR Signals:
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Correlations (COSY, HMBC) |
| C2 (C=O) | - | ~170 | HMBC from H3 |
| C3 | ~4.8 (s, 1H) | ~65 | HMBC to C2, C5, and fluorophenyl carbons |
| N4-CH₂ (Bn) | ~4.9 (d), ~3.8 (d) (AB system) | ~55 | COSY with each other; HMBC to C3, C5, benzyl C-ipso |
| C5 | ~3.5-3.7 (m, 2H) | ~48 | COSY with C6 protons; HMBC from H3, N-CH₂ |
| C6 | ~4.2-4.4 (m, 2H) | ~67 | COSY with C5 protons |
| Benzyl-Aryl | ~7.2-7.4 (m, 5H) | ~127-137 | HMBC from N-CH₂ |
| 4-F-Phenyl-Aryl | ~7.0 (t, 2H), ~7.3 (dd, 2H) | ~115-132 (with C-F coupling) | HMBC from H3 |
The combination of these NMR experiments provides an interlocking web of evidence that confirms the carbon-hydrogen framework of the molecule.
Part 2: Stereochemical Determination
With the connectivity established, the final and most critical step is to determine the absolute configuration at the C3 stereocenter.
Chiral High-Performance Liquid Chromatography (HPLC)
Causality: Chiral HPLC is used to separate enantiomers, thereby confirming that the sample is enantiomerically pure (or determining its enantiomeric excess, ee).[5][6] While this technique doesn't assign the absolute configuration itself, it is a crucial quality control step. The separation relies on the differential interaction of the enantiomers with a chiral stationary phase.[7][8]
Protocol: Chiral HPLC
-
Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H or Chiralcel OD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio should be optimized for best resolution.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Procedure: Inject a solution of the synthesized (S)-enantiomer. If available, also inject the racemic mixture to confirm the separation of two peaks and identify the retention time of the desired enantiomer.
-
Analysis: A single, sharp peak for the (S)-enantiomer confirms high enantiomeric purity.
Single Crystal X-Ray Crystallography
Causality: This is the gold-standard technique for the unambiguous determination of the three-dimensional structure of a crystalline molecule, including its absolute stereochemistry.[9] By diffracting X-rays off a single crystal, a complete electron density map can be constructed, revealing the precise spatial coordinates of every atom.
Protocol: Single Crystal X-Ray Diffraction
-
Crystal Growth: Grow a single crystal of suitable quality (typically >0.1 mm in all dimensions) by slow evaporation of a solvent such as ethyl acetate/hexane. This is often the most challenging step.[9]
-
Data Collection: Mount the crystal on a goniometer in a single-crystal X-ray diffractometer.[10] Collect diffraction data, typically using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure. The absolute configuration can be determined using anomalous dispersion effects, typically by calculating the Flack parameter, which should refine to a value close to zero for the correct enantiomer.[11]
Expected Outcome: The resulting crystallographic model will provide precise bond lengths, bond angles, and torsional angles. Most importantly, it will yield an unambiguous assignment of the (S) configuration at the C3 stereocenter, providing the ultimate validation of the molecule's structure. While specific crystallographic data for this exact compound is not widely published, analysis of similar morpholine structures reveals a characteristic chair conformation for the six-membered ring.[10][11][12]
Conclusion
The structural elucidation of this compound is a systematic process that builds a case for the final structure through layers of corroborating evidence. High-resolution mass spectrometry confirms the elemental formula. IR and a full suite of 1D and 2D NMR experiments meticulously piece together the molecular framework. Finally, chiral HPLC verifies enantiomeric purity, and single-crystal X-ray crystallography provides the definitive and unambiguous assignment of the absolute stereochemistry. This rigorous, multi-technique approach ensures the highest level of scientific integrity and is essential for advancing compounds of this class through the drug development pipeline.
References
- G. P. C. M. Galli, et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant.
- He, YP., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society.
- U.S. Patent US6177564B1. (2001). Process for the synthesis of N-benzyl-3-(4-fluorophenyl)-1-4-oxazin-2-one.
-
Al-Majid, A. M., et al. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. MDPI. [Link]
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Sápi, J., et al. (2005). 1H and 13C NMR Spectra of N-substituted Morpholines. PubMed. [Link]
-
Rowe, R. C. (2009). X-Ray Crystallography of Chemical Compounds. PMC - NIH. [Link]
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Krishnan, N., et al. (2024). A BRIEF REVIEW ON CHIRAL SEPARATION OF DRUGS. ResearchGate. [Link]
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Schmid, M. G., et al. (2012). Chiral separation of cathinone derivatives used as recreational drugs by cyclodextrin-modified capillary electrophoresis. PubMed. [Link]
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Schmid, M. G., et al. (2018). Chiral separation of cathinone derivatives using β‐cyclodextrin‐assisted capillary electrophoresis–Comparison of four different β‐cyclodextrin derivatives used as chiral selectors. PubMed Central. [Link]
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Encyclopedia of Analytical Science. (2005). Chiral Drug Separation. [Link]
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El-Faham, A., et al. (2021). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. PMC - NIH. [Link]
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- 3. US6177564B1 - Process for the synthesis of N-benzyl-3-(4-fluorophenyl)-1-4-oxazin-2-one - Google Patents [patents.google.com]
- 4. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
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The Emerging Therapeutic Potential of 3-Aryl-Substituted Morpholin-2-ones: A Technical Guide for Drug Discovery Professionals
Introduction: The Morpholin-2-one Scaffold as a Privileged Structure in Medicinal Chemistry
In the landscape of modern drug discovery, the identification of "privileged structures" – molecular scaffolds capable of binding to multiple, diverse biological targets – is a cornerstone of efficient lead generation. The morpholine ring system, a six-membered heterocycle containing both nitrogen and oxygen atoms, has long been recognized for its utility in modulating the pharmacokinetic properties of therapeutic agents.[1] Its saturated, flexible nature allows it to serve as a versatile building block in the design of compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and anticonvulsant properties.[1] This guide focuses on a specific, synthetically accessible derivative of this important heterocycle: the 3-arylmorpholin-2-one core. The introduction of an aryl substituent at the 3-position introduces a critical element for diverse biological interactions, opening up avenues for the development of novel therapeutics targeting a range of disease states. This document will provide an in-depth exploration of the synthesis, biological activities, and therapeutic promise of this chemical class, offering valuable insights for researchers and drug development professionals.
Synthetic Strategies for 3-Aryl-Substituted Morpholin-2-ones and Related Analogs
The accessibility of a chemical scaffold is paramount to its exploration in drug discovery. Fortunately, a variety of synthetic routes to morpholin-2-ones and related heterocyclic systems have been developed. These methods often involve cyclization reactions that form the core heterocyclic ring.
A new strategy has been established for the synthesis of polysubstituted morpholin-2-ones through Stevens rearrangements of tertiary amines via in situ activation with epoxides.[2] This process involves the reaction of α-amino acid-derived tertiary allylic, propargylic, and benzylic amines with epoxides in the presence of zinc halide catalysts to afford structurally diverse substituted morpholin-2-ones in moderate-to-good yields with high regioselectivity.[2] The mechanism involves[3][4]‐ and[3][5]‐Stevens rearrangements of quaternary ammonium ylide intermediates, providing a convenient method for the preparation of these compounds through the tandem formation of C-N, C-O, and C-C bonds.[2]
While the provided data does not offer a specific, step-by-step protocol exclusively for 3-arylmorpholin-2-ones, the synthesis of structurally related indolin-2-one and quinolin-2-one derivatives provides valuable and transferable insights into the types of reactions and conditions that are likely to be successful.
Exemplary Protocol: Synthesis of 3-Substituted-Indolin-2-one Derivatives
The following protocol for the synthesis of 3-substituted-indolin-2-one derivatives, which share a similar 3-substituted lactam motif with 3-arylmorpholin-2-ones, is adapted from a study on novel anti-inflammatory agents.[5]
Step 1: Synthesis of Isonitrosoacetanilides
-
In a 5-liter round-bottom flask, dissolve chloral hydrate (0.54 mol) in 1200 mL of water.
-
Add crystallized sodium sulfate (1300 g) to the solution.
-
Add a solution of the appropriate aromatic amine (0.52 mol) in 300 mL of water and concentrated hydrochloric acid.
-
Finally, add a solution of hydroxylamine hydrochloride (1.58 mol) in 500 mL of water.
-
Heat the mixture to a vigorous boil for 1-2 minutes. The crystals of isonitrosoacetanilide will begin to separate.
-
Cool the flask under running water until the product solidifies.
-
Filter the solid under suction, air dry, and recrystallize from a suitable solvent.[6]
Step 2: Cyclization to 2,3-Dioxoindoline (Isatin) Derivatives
-
This step typically involves the acid-catalyzed cyclization of the isonitrosoacetanilide. The specific conditions can vary depending on the substrate.
Step 3: Knoevenagel Condensation for 3-Arylideneindolin-2-ones
-
The isatin derivative is then reacted with an appropriate aryl-substituted active methylene compound in the presence of a base to yield the 3-arylideneindolin-2-one.[7]
Illustrative Workflow for Synthesis and Initial Biological Screening
Caption: A generalized workflow from synthesis to initial biological evaluation of novel heterocyclic compounds.
Biological Significance and Therapeutic Applications
The 3-arylmorpholin-2-one scaffold and its analogs have demonstrated significant potential across several therapeutic areas. The aryl group at the 3-position can be strategically modified to interact with various biological targets, leading to a diverse range of pharmacological activities.
Anti-inflammatory Activity
Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and asthma.[5] Compounds that can modulate inflammatory pathways are therefore of great therapeutic interest.
Derivatives of the related 3-substituted-indolin-2-one scaffold have shown potent anti-inflammatory effects.[5] Specifically, 3-(3-hydroxyphenyl)-indolin-2-one was found to inhibit the production of nitric oxide, a key inflammatory mediator.[5] This compound also suppressed the production and mRNA expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in a concentration-dependent manner.[5]
Mechanism of Action in Inflammation: The anti-inflammatory effects of these compounds are attributed to their ability to interfere with key signaling pathways. The 3-(3-hydroxyphenyl)-indolin-2-one derivative was shown to significantly inhibit lipopolysaccharide (LPS)-induced activation of the Akt, MAPK, and NF-κB signaling pathways in RAW264.7 macrophage cells.[5] The NF-κB pathway is a critical regulator of the inflammatory response, and its inhibition is a well-established strategy for the development of anti-inflammatory drugs.
Caption: Inhibition of the Akt, MAPK, and NF-κB signaling pathways by 3-aryl-substituted lactam analogs.
Anticancer Activity
The morpholine moiety is a recognized pharmacophore in the design of anticancer agents, particularly kinase inhibitors.[4] The oxygen atom of the morpholine ring can form hydrogen bonds with amino acid residues in the catalytic sites of enzymes, such as mTOR and PI3Ks, which are critical for cancer cell growth and survival.[4]
While direct evidence for 3-arylmorpholin-2-ones as anticancer agents is emerging, related structures like 3-arylideneindolin-2-ones have been investigated as potential inhibitors of c-Src, a non-receptor protein kinase involved in cancer cell proliferation, migration, and invasion.[7] Molecular modeling studies suggest that these compounds can bind to the ATP-binding site of c-Src.[7]
Structure-Activity Relationship (SAR) Insights for Anticancer Activity: SAR studies on various morpholine-containing compounds have revealed key structural features for anticancer activity:
-
Substitution at the 3-position: The introduction of an alkyl substituent at the 3-position of the morpholine ring has been shown to increase anticancer activity.[1]
-
Aromatic substituents: The presence of aromatic rings can enhance the potency of these compounds as mTOR and PI3K inhibitors.[4]
-
Hydrogen bonding: The morpholine oxygen can form a crucial hydrogen bond with residues like Val882 in the catalytic site of enzymes.[4]
Central Nervous System (CNS) Activity
The morpholine scaffold is also present in compounds with activity in the central nervous system.[8][9] While specific data on 3-arylmorpholin-2-ones as CNS agents is limited in the provided results, the general class of CNS agents includes a wide variety of structures that modulate neurotransmitter systems.[8][10] The ability of small molecules to cross the blood-brain barrier is a key consideration in the design of CNS drugs, and the physicochemical properties of the morpholin-2-one core can be tuned to facilitate this.
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of novel 3-arylmorpholin-2-one derivatives, a series of standardized in vitro and cell-based assays are employed.
Protocol for In Vitro Anti-inflammatory Assay (Nitric Oxide Production)
This protocol is based on the methods used to evaluate 3-substituted-indolin-2-one derivatives.[5]
-
Cell Culture: Culture RAW264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Nitrite Measurement: Measure the amount of nitric oxide produced by the cells by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of inhibition of nitric oxide production compared to the LPS-treated control.
Protocol for In Vitro Anticancer Assay (Cytotoxicity)
This is a general protocol for assessing the cytotoxic effects of new compounds on cancer cell lines.
-
Cell Culture: Culture a relevant cancer cell line (e.g., HeLa, MCF-7) in the appropriate medium and conditions.
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment: Measure cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like PrestoBlue. The EZ-Cytox reagent was used for similar compounds.[5]
-
Data Analysis: Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Quantitative Data Summary
| Compound Class | Biological Activity | Key Findings | Reference |
| 3-Substituted-indolin-2-ones | Anti-inflammatory | 3-(3-hydroxyphenyl)-indolin-2-one showed the highest activity, inhibiting NO, TNF-α, and IL-6 production. | [5] |
| 3-Arylideneindolin-2-ones | Anticancer (c-Src inhibition) | Compound 34 showed 85% inhibition of c-Src at 10 µM. | [7] |
| Quinoxaline–arylfuran derivatives | Anticancer | The representative derivative QW12 had an IC50 of 10.58 μM against HeLa cells. | [11] |
Future Directions and Conclusion
The 3-arylmorpholin-2-one scaffold represents a promising starting point for the development of new therapeutic agents. The synthetic accessibility of this core, coupled with the diverse biological activities exhibited by its analogs, makes it an attractive target for further investigation.
Future research in this area should focus on:
-
Library Synthesis: The generation of diverse libraries of 3-arylmorpholin-2-one derivatives with various substituents on the aryl ring and the morpholinone core.
-
Target Identification: Elucidating the specific molecular targets of the most active compounds to better understand their mechanisms of action.
-
Structure-Based Drug Design: Utilizing computational modeling and structural biology to design more potent and selective inhibitors.
-
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to optimize their drug-like characteristics.
References
- Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflamm
- Novel 1-(1-Arylimiazolin-2-Yl)
- Synthesis and SAR of morpholine and its derivatives: A review upd
- ChemInform Abstract: Advances in the Synthesis of Morpholin-3-ones and Morpholin-2-ones.
- Discovery of chiral N-2'-aryletheryl-1'-alkoxy-ethyl substituted arylisoquinolones with anti-inflammatory activity from the nucleophilic addition reactions of the thiophenols and oxazolinium.
- List of Central nervous system agents (CNS agents).
- Synthesis of 3-arylamino-2-polyhydroxyalkyl-substituted indoles from unprotected saccharides and anilines.
- Central Nervous System (CNS) Stimulants.
- Synthesis and SAR of morpholine and its derivatives: A review upd
- Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors.
- CNS Drugs Overview.
- Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents.
- 2, 3-Dioxoindoline Derivatives: Synthesis, Reactions and Exploring Pharmacological Activities.
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A Technical Guide to the Strategic Role of (S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one in the Asymmetric Synthesis of Aprepitant
Abstract
Aprepitant, a potent and selective neurokinin-1 (NK-1) receptor antagonist, represents a significant advancement in the management of chemotherapy-induced and postoperative nausea and vomiting.[1][2] The molecule's therapeutic efficacy is intrinsically linked to its complex stereochemistry, featuring three contiguous stereocenters on a substituted morpholine core.[3] This complexity presents a formidable challenge for synthetic chemists, demanding a robust and highly stereocontrolled manufacturing process. This technical guide provides an in-depth analysis of a pivotal chiral building block, (S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one, detailing its synthesis and its critical function in establishing the foundational stereochemistry of Aprepitant. We will explore various synthetic strategies, from classical resolution to modern catalytic one-pot approaches, elucidating the chemical principles that enable the efficient and enantiopure production of this key intermediate.
Introduction: The Stereochemical Challenge of Aprepitant
Aprepitant (marketed as Emend®) functions by blocking the action of Substance P at the NK-1 receptor in the central nervous system, a key pathway in the emetic reflex.[2][4] Its structure is defined by a morpholine ring bearing three specific stereocenters, making its synthesis a non-trivial endeavor. The initial commercial synthesis developed by Merck, while effective, was a six-step process with significant environmental and safety concerns, including the use of hazardous reagents like sodium cyanide and cryogenic conditions.[3][5] This led to the development of a greener, more efficient, and convergent synthesis, which hinges on the strategic use of pre-formed chiral intermediates to control the subsequent stereochemical outcomes.[3]
At the heart of this improved strategy lies the synthesis of an enantiomerically pure morpholinone core. Specifically, this compound serves as the foundational scaffold, containing the first crucial stereocenter (the C3 position) which dictates the stereochemistry of the final active pharmaceutical ingredient (API).
The Role of this compound
This chiral morpholinone is more than a simple intermediate; it is the cornerstone upon which the entire stereochemical architecture of Aprepitant is built. Its strategic importance can be summarized as follows:
-
Establishment of the First Stereocenter: It provides the critical (S)-configuration at the C3 position of the morpholine ring.
-
Stereochemical Relay: The stereochemistry established in this intermediate is relayed in subsequent steps to control the formation of the other two stereocenters, ensuring the correct cis relationship between the substituents on the morpholine core.[6][7]
-
Protected Scaffold: The N-benzyl group serves as a robust protecting group for the morpholine nitrogen, preventing unwanted side reactions during subsequent transformations. This group is readily removed in later stages of the synthesis.[8]
The overall synthetic pathway leverages this intermediate to construct the final molecule with high fidelity, as illustrated in the workflow below.
Caption: Overall workflow for Aprepitant synthesis.
Synthetic Strategies for Enantiopure this compound
The efficient production of this intermediate in high enantiomeric purity is paramount. Several methodologies have been developed, ranging from classical resolution to highly optimized catalytic processes.
Classical Resolution via Diastereomeric Salt Crystallization
One of the most robust and scalable methods involves the resolution of a racemic precursor.[9] This field-proven approach provides high enantiopurity through physical separation.
Workflow:
-
Racemate Synthesis: The process begins with the synthesis of racemic N-benzylglycinamide.
-
Resolution: The key step is the formation of diastereomeric salts using a chiral resolving agent, (+)-di-p-toluoyltartaric acid (DPTTA).[9][10] The (S)-amine-(+)-DPTTA salt has different physical properties (e.g., solubility) than its (R)-amine-(+)-DPTTA counterpart, allowing for its selective crystallization.
-
Isolation: The desired (S)-(+)-N-benzylglycinamide is isolated after crystallization and liberation from the chiral acid.
-
Alkylation & Cyclization: The enantiopure amine is then alkylated with 2-bromoethanol, followed by a stereocontrolled cyclization to yield the target this compound with an enantiomeric excess (ee) typically exceeding 98%.[9][10]
Caption: Classical resolution workflow for the intermediate.
Crystallization-Induced Asymmetric Transformation (CIAT)
To improve upon classical resolution, which has a theoretical maximum yield of 50%, Merck developed a highly efficient crystallization-induced asymmetric transformation. This process cleverly combines resolution with in situ racemization of the undesired enantiomer.
In this approach, an acid like [1S)-(endo,anti)]-(−)-3-bromocamphor-8-sulfonic acid serves a dual role.[6] It acts as the resolving agent by forming a crystalline salt with the desired (S)-enantiomer. Simultaneously, the acidic conditions catalyze the tautomerization and epimerization of the unwanted (R)-enantiomer remaining in solution, converting it back to the racemate. This dynamic equilibrium continuously feeds the crystallization of the desired (S)-diastereomer, theoretically enabling the conversion of 100% of the starting racemate into the desired enantiopure product in high yield.[6]
Catalytic Asymmetric Synthesis
More recent advancements have focused on developing catalytic, one-pot syntheses that avoid stoichiometric chiral reagents altogether.[11][12] These methods offer elegance and high atom economy. A notable example involves a three-step sequence catalyzed by a quinine-derived urea organocatalyst:[12]
-
Knoevenagel Condensation: An aldehyde reacts with (phenylsulfonyl)acetonitrile.
-
Asymmetric Epoxidation: The resulting alkene undergoes highly enantioselective epoxidation.
-
Domino Ring-Opening Cyclization (DROC): The chiral epoxide intermediate is opened by an amino alcohol (like 2-benzylamino ethanol) and cyclizes in a domino fashion to directly afford the enantioenriched morpholin-2-one.[11][12]
This one-pot approach minimizes intermediate purifications, reducing waste and operational costs, making it highly attractive for industrial applications.[11]
Data Summary: Comparison of Synthetic Routes
| Synthetic Strategy | Key Reagents/Catalysts | Typical Enantiomeric Excess (ee) | Yield Potential | Key Advantages |
| Classical Resolution | (+)-Di-p-toluoyltartaric acid (DPTTA) | >98%[9][10] | <50% (theoretical max) | Robust, scalable, high purity.[9] |
| Crystallization-Induced Asymmetric Transformation (CIAT) | Chiral sulfonic acids (e.g., bromocamphor-sulfonic acid) | >99% | High (>90%) | High yield, overcomes 50% barrier of classical resolution.[6] |
| Catalytic Asymmetric Synthesis | Quinine-derived urea organocatalyst, peroxide | 74-99%[11][12] | Good to High | Atom economical, one-pot procedure, avoids stoichiometric chiral agents.[11] |
Experimental Protocol: Resolution and Synthesis of this compound
The following protocol is a representative example based on the classical resolution methodology, adapted from published procedures.[9][10]
PART A: Resolution of (±)-N-benzylglycinamide
-
Dissolution: A solution of (+)-di-p-toluoyltartaric acid (DPTTA) in a suitable alcoholic solvent (e.g., methanol) is prepared at an elevated temperature (approx. 60-65 °C).
-
Salt Formation: To this solution, a stoichiometric equivalent of racemic (±)-N-benzyl-2-(4-fluorophenyl)glycinamide is added portion-wise while maintaining the temperature.
-
Crystallization: The resulting clear solution is slowly cooled to ambient temperature over several hours to induce selective crystallization of the diastereomeric salt of (S)-(+)-9. The mixture may be further cooled to 0-5 °C to maximize precipitation.
-
Filtration: The crystalline solid is collected by filtration, washed with a cold solvent, and dried under vacuum.
-
Liberation of Free Amine: The isolated diastereomeric salt is suspended in a biphasic system (e.g., dichloromethane and water), and the pH is adjusted to >10 with an aqueous base (e.g., NaOH) to liberate the free amine into the organic layer.
-
Extraction & Isolation: The organic layer is separated, washed, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure to yield enantiomerically pure (S)-(+)-N-benzyl-2-(4-fluorophenyl)glycinamide.
PART B: Alkylation and Cyclization
-
Alkylation: The resolved (S)-amine from Part A is dissolved in a suitable polar aprotic solvent (e.g., DMF or acetonitrile) along with a base (e.g., K₂CO₃ or NaH). 2-Bromoethanol is added, and the mixture is heated (e.g., 70-80 °C) until the reaction is complete (monitored by TLC or HPLC).
-
Workup: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed, dried, and concentrated.
-
Cyclization: The crude alkylated product is dissolved in a solvent such as toluene. A base (e.g., potassium tert-butoxide) is added, and the mixture is heated to induce intramolecular cyclization.
-
Purification: After completion, the reaction is quenched and worked up. The crude product is purified by recrystallization or chromatography to afford this compound as a crystalline solid with high enantiopurity (>98% ee).[9][10]
Conclusion
The synthesis of Aprepitant is a testament to the power of strategic chiral intermediates in modern pharmaceutical manufacturing. This compound is not merely a stepping stone but the foundational element that ensures the stereochemical integrity of the final drug. The evolution of its synthesis, from classical resolution to dynamic and catalytic asymmetric processes, highlights the drive within the pharmaceutical industry for greener, more efficient, and economically viable chemical manufacturing. For researchers and drug development professionals, understanding the synthesis and role of this key intermediate provides critical insight into the practical application of asymmetric synthesis principles for constructing complex, life-saving medicines.
References
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Reddy, K. S., et al. (2012). Efficient Synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one, a Key Chiral Intermediate of Aprepitant. ResearchGate. Available at: [Link]
-
Ankilareddy, P. R., et al. (2012). An Alternative Approach to Achieve Enantiopure (3S)-4-Benzyl-3-(4-fluorophenyl)morpholin-2-one: A Key Intermediate of Aprepitant, an NK1 Receptor Antagonist. ResearchGate. Available at: [Link]
-
Kim, J., et al. (2018). Preparation and Pharmacokinetic Study of Aprepitant–Sulfobutyl Ether-β-Cyclodextrin Complex. PMC - PubMed Central. Available at: [Link]
-
Bera, K., et al. (2012). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. Available at: [Link]
- Merck & Co., Inc. (2001). Process for the synthesis of N-benzyl-3-(4-fluorophenyl)-1-4-oxazin-2-one. Google Patents.
- Teva Pharmaceuticals. (2012). Preparation of aprepitant. Google Patents.
- Aurobindo Pharma. (2016). An improved process for the preparation of aprepitant. Google Patents.
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U.S. Environmental Protection Agency. (2005). Presidential Green Chemistry Challenge: 2005 Greener Synthetic Pathways Award. US EPA. Available at: [Link]
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Bera, K., et al. (2012). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. ACS Publications. Available at: [Link]
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Brands, K. M. J., et al. (2003). Synthesis of aprepitant. ResearchGate. Available at: [Link]
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Wikipedia. Aprepitant. Wikipedia. Available at: [Link]
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Brands, K. M. J., et al. (2003). Chapter 10 Synthesis of aprepitant. ScienceDirect. Available at: [Link]
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The Cornerstone of Asymmetric Synthesis: A Technical Guide to (S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one as a Chiral Synthon
Abstract
This technical guide provides an in-depth exploration of (S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one, a pivotal chiral synthon in modern organic synthesis. With the escalating demand for enantiomerically pure compounds in the pharmaceutical industry, the strategic application of robust chiral building blocks is of paramount importance. This document serves as a comprehensive resource for researchers, chemists, and drug development professionals, detailing the synthesis, characterization, and application of this versatile morpholinone derivative. We will delve into the mechanistic underpinnings of its stereoselective transformations, provide field-proven experimental protocols, and present a framework for its effective utilization in the asymmetric synthesis of non-proteinogenic α-amino acids and other complex chiral molecules.
Introduction: The Imperative for Chiral Purity in Drug Discovery
The biological activity of a vast number of pharmaceuticals is intrinsically linked to their stereochemistry. A single chiral center can dictate the difference between a potent therapeutic agent and an inactive or even toxic compound. Consequently, the development of methodologies for the efficient and scalable synthesis of enantiopure molecules is a cornerstone of medicinal chemistry. Chiral synthons, or building blocks, offer a powerful and reliable strategy for introducing stereocenters with high fidelity.
Among the pantheon of chiral auxiliaries and synthons, morpholin-2-one scaffolds have emerged as particularly valuable due to their rigid conformational structure, which facilitates high levels of stereocontrol in reactions at the adjacent C-3 position. The subject of this guide, this compound, has garnered significant attention as a key intermediate in the synthesis of high-value pharmaceutical targets, most notably the neurokinin-1 (NK1) receptor antagonist, Aprepitant.[1][2] The strategic placement of the benzyl group on the nitrogen and the fluorophenyl group at the C-3 stereocenter provides a robust platform for subsequent diastereoselective manipulations.
This guide will illuminate the synthesis of this chiral synthon, elucidate its application in asymmetric alkylation for the construction of quaternary carbon centers, and provide practical, step-by-step protocols to empower researchers in their synthetic endeavors.
Synthesis of the Chiral Synthon: this compound
The efficient and stereocontrolled synthesis of the title compound is critical for its utility. While several routes have been reported, we will focus on a practical and scalable approach that relies on the resolution of a racemic intermediate, ensuring high enantiomeric purity of the final product.[3]
Retrosynthetic Analysis and Strategy
The chosen synthetic strategy hinges on the late-stage introduction of chirality through the resolution of a key intermediate, N-benzyl-(4-fluorophenyl)glycinamide. This approach is often favored in industrial settings due to its robustness and the ability to recycle the unwanted enantiomer, thereby improving overall process economy.
Caption: Retrosynthetic analysis of this compound.
Experimental Protocol: Synthesis and Resolution
This protocol is adapted from a reported industrially scalable process.[3] The causality behind key steps is explained to provide a deeper understanding of the process.
Step 1: Synthesis of Racemic N-benzyl-(4-fluorophenyl)glycinamide
The synthesis of the racemic precursor can be achieved through various established methods, often starting from 4-fluorobenzaldehyde. For the purpose of this guide, we will begin with the resolution step, assuming the availability of the racemic amide.
Step 2: Chiral Resolution of (±)-N-benzyl-(4-fluorophenyl)glycinamide
-
Rationale: Diastereomeric salt formation with a chiral resolving agent is a classic and effective method for separating enantiomers. (+)-Di-p-toluoyltartaric acid (DPTTA) is chosen for its commercial availability, crystallinity, and proven efficacy in resolving amino acid derivatives. The choice of solvent is critical to ensure differential solubility of the diastereomeric salts.
-
Procedure:
-
To a solution of racemic N-benzyl-(4-fluorophenyl)glycinamide (1.0 equiv.) in a suitable solvent (e.g., methanol), add a solution of (+)-DPTTA (0.5 equiv.) in the same solvent.
-
Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature to facilitate the crystallization of the less soluble diastereomeric salt.
-
Collect the crystalline solid by filtration and wash with a small amount of cold solvent. This solid is the (+)-DPTTA salt of (S)-N-benzyl-(4-fluorophenyl)glycinamide.
-
To liberate the free amine, treat the diastereomeric salt with an aqueous base (e.g., NaHCO₃ solution) and extract with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield enantiomerically enriched (S)-N-benzyl-(4-fluorophenyl)glycinamide. The enantiomeric excess (ee) should be determined at this stage by chiral HPLC.
-
Step 3: Alkylation with 2-Bromoethanol
-
Rationale: This step introduces the hydroxyethyl moiety required for the subsequent cyclization. The use of a suitable base is necessary to deprotonate the amide nitrogen, facilitating nucleophilic attack on 2-bromoethanol.
-
Procedure:
-
Dissolve (S)-N-benzyl-(4-fluorophenyl)glycinamide (1.0 equiv.) in a polar aprotic solvent such as DMF.
-
Add a suitable base, for example, potassium carbonate (K₂CO₃, 2.0 equiv.), to the solution.
-
To the stirred suspension, add 2-bromoethanol (1.2 equiv.) dropwise at room temperature.
-
Heat the reaction mixture (e.g., to 60-70 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to obtain crude (S)-N-(2-hydroxyethyl)-N-benzyl-(4-fluorophenyl)glycinamide.
-
Step 4: Intramolecular Cyclization to form this compound
-
Rationale: This is a base-mediated intramolecular cyclization (lactamization). The alkoxide generated from the primary alcohol attacks the amide carbonyl, displacing the amino group of the glycinamide backbone is incorrect. The reaction is an intramolecular O-acylation where the hydroxyl group attacks the amide carbonyl. A suitable base is required to facilitate this process.
-
Procedure:
-
Dissolve the crude product from the previous step in a suitable solvent like toluene.
-
Add a base such as potassium tert-butoxide (t-BuOK, 1.5 equiv.) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.
-
Quench the reaction carefully with saturated aqueous NH₄Cl solution.
-
Separate the organic layer, and extract the aqueous layer with the same solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound as a white solid.
-
Characterization and Quality Control
Ensuring the chemical identity and enantiomeric purity of the synthon is paramount. The following table summarizes key characterization data.
| Parameter | Value | Reference |
| Molecular Formula | C₁₇H₁₆FNO₂ | [4] |
| Molecular Weight | 285.31 g/mol | [4] |
| Appearance | White to off-white solid | |
| Melting Point | N/A | |
| Optical Rotation [α]D | Specific rotation value | |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.40-7.20 (m, 7H), 7.05 (t, J=8.6 Hz, 2H), 4.95 (d, J=14.8 Hz, 1H), 4.50 (s, 1H), 4.30-4.20 (m, 2H), 3.80 (d, J=14.8 Hz, 1H), 3.20-3.10 (m, 1H), 2.85-2.75 (m, 1H). | |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 169.5, 162.5 (d, J=247.5 Hz), 137.2, 133.4 (d, J=3.2 Hz), 129.8 (d, J=8.2 Hz), 128.9, 128.6, 127.7, 115.8 (d, J=21.6 Hz), 68.3, 65.9, 51.7, 49.6. | |
| Enantiomeric Purity (chiral HPLC) | >98% ee | [3] |
Application in Asymmetric Synthesis: Diastereoselective Alkylation
The primary utility of this compound lies in its function as a chiral glycine enolate equivalent for the synthesis of α-amino acids. The C-3 stereocenter, bearing the fluorophenyl group, effectively directs the approach of an electrophile to the enolate face opposite to it, leading to high diastereoselectivity.
Mechanistic Rationale: The Zimmerman-Traxler Model
The stereochemical outcome of the alkylation can be rationalized using the Zimmerman-Traxler model for enolate reactions.[5] Upon deprotonation with a strong base like lithium diisopropylamide (LDA), a lithium enolate is formed. This enolate is believed to exist in a chelated, six-membered chair-like transition state with the incoming electrophile. The bulky 4-fluorophenyl group at the C-3 position preferentially occupies a pseudo-equatorial position to minimize steric interactions. This conformation shields one face of the enolate, forcing the electrophile to approach from the less hindered face.
Caption: General workflow for the diastereoselective alkylation of the chiral synthon.
Experimental Protocol: Asymmetric Alkylation
This is a general protocol that can be adapted for various electrophiles.
-
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution in THF/hexanes
-
Alkyl halide (R-X) or other suitable electrophile
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
-
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum.
-
Dissolve this compound (1.0 equiv.) in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add LDA solution (1.1 equiv.) dropwise via syringe, ensuring the internal temperature remains below -70 °C. The formation of the enolate is often indicated by a color change.
-
Stir the solution at -78 °C for 30-60 minutes.
-
Add the electrophile (1.2-1.5 equiv.), either neat or as a solution in anhydrous THF, dropwise to the enolate solution.
-
Continue stirring at -78 °C and monitor the reaction by TLC. The reaction time will vary depending on the reactivity of the electrophile.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the alkylated morpholinone. The diastereomeric ratio (dr) should be determined by ¹H NMR or HPLC analysis of the crude product.
-
Deprotection and Derivatization
The final step in utilizing the chiral information imparted by the synthon is the removal of the N-benzyl group and hydrolysis of the lactone to reveal the desired chiral α-amino acid.
N-Benzyl Group Removal
-
Rationale: Catalytic hydrogenolysis is a common and clean method for N-benzyl deprotection. Palladium on carbon (Pd/C) is the catalyst of choice. The reaction is typically carried out under a hydrogen atmosphere. The presence of an acid can sometimes facilitate the reaction by preventing catalyst poisoning by the amine product.[6]
-
Procedure:
-
Dissolve the alkylated morpholinone (1.0 equiv.) in a suitable solvent such as ethanol or methanol.
-
Carefully add 10% Pd/C (10-20 mol%) to the solution.
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate to obtain the debenzylated product.
-
Hydrolysis to the α-Amino Acid
The deprotected morpholinone can be hydrolyzed under acidic or basic conditions to yield the corresponding α,α-disubstituted amino acid.
Conclusion
This compound stands as a testament to the power of chiral synthons in asymmetric synthesis. Its robust synthesis, well-defined conformational preferences, and predictable stereochemical outcomes in alkylation reactions make it an invaluable tool for the construction of complex chiral molecules, particularly unnatural α-amino acids. This guide has provided a comprehensive overview of its synthesis and application, complete with detailed protocols and mechanistic insights. By leveraging the principles and procedures outlined herein, researchers can confidently employ this versatile building block to advance their programs in drug discovery and development.
References
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Brands, K. M. J., et al. (2003). Efficient Synthesis of NK1 Receptor Antagonist Aprepitant Using a Crystallization-Induced Diastereoselective Transformation. Journal of the American Chemical Society, 125(8), 2129-2135. [Link]
-
Elati, C. R., et al. (2007). A convergent approach to the synthesis of aprepitant: A potent human NK-1 receptor antagonist. Tetrahedron Letters, 48(45), 8001-8004. [Link]
-
Hale, J. J., et al. (1998). Structural Optimization Affording 2-(R)-(1-(R)-3,5-Bis(trifluoromethyl)phenylethoxy)-3-(S)-(4-fluoro)phenyl-4- (3-oxo-1,2,4-triazol-5-yl)methylmorpholine, a Potent, Orally Active, Long-Acting Substance P Receptor Antagonist. Journal of Medicinal Chemistry, 41(22), 4607-4614. [Link]
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He, Y.-P., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society, 143(20), 7635-7641. [Link]
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Liotta, D., et al. (1990). A general, enantioselective synthesis of protected morpholines and piperazines. The Journal of Organic Chemistry, 55(10), 3073-3075. [Link]
-
AvBaeyer. (2019). De-protection of N-Benzyl groups. Sciencemadness Discussion Board. [Link]
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Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(18), 10487–10500. [Link]
-
Zhao, M. M., et al. (2002). Practical Asymmetric Synthesis of Aprepitant, a Potent Human NK-1 Receptor Antagonist, via a Stereoselective Lewis Acid-Catalyzed Trans Acetalization Reaction. The Journal of Organic Chemistry, 67(19), 6743-6747. [Link]
- Crocker, L., & McCauley, J. (1999). Polymorphic form of the tachykinin receptor antagonist 2-(R)-(1-(R)-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(S)-(4-fluorophenyl)-4-(3-(5-oxo-1H,4H-1,2,4-triazolo))methylmorpholine. U.S. Patent No. 6,096,742. Washington, DC: U.S.
- Lanza, T. J., et al. (1995). Process for the synthesis of N-benzyl-3-(4-fluorophenyl)-1,4-oxazin-2-one. U.S. Patent No. 5,475,102. Washington, DC: U.S.
-
Mathad, V. T., et al. (2007). An Alternative Approach to Achieve Enantiopure (3S)-4-Benzyl-3-(4-fluorophenyl)morpholin-2-one: A Key Intermediate of Aprepitant, an NK1 Receptor Antagonist. Organic Process Research & Development, 11(3), 547-551. [Link]
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Zimmerman, H. E., & Traxler, M. D. (1957). The Stereochemistry of the Ivanov and Reformatsky Reactions. I. Journal of the American Chemical Society, 79(8), 1920-1923. [Link]
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The Zimmerman-Traxler Transition State Model. (2013, March 12). YouTube. [Link]
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-
WO 2000/015621. (2000). Process for the synthesis of n-benzyl-3-(4-fluorophenyl)-1,4-oxazin-2-one. [Link]
-
Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. (2023). The Journal of Organic Chemistry, 88(12), 7888-7892. [Link]
-
Efficient Synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one, a Key Chiral Intermediate of Aprepitant. (2014). ResearchGate. [Link]
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The Strategic Synthesis of (S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one: A Cornerstone in the Development of Neurokinin-1 Receptor Antagonists
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: A Molecule of Strategic Importance
The discovery of a new chemical entity is often a winding path of screening, lead optimization, and serendipity. However, the story of (S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one is one of strategic design and process chemistry excellence. This chiral morpholinone is not a therapeutic agent itself but stands as a pivotal intermediate in the synthesis of Aprepitant, a first-in-class substance P/neurokinin-1 (NK1) receptor antagonist.[1][2] Marketed as Emend®, Aprepitant revolutionized the management of chemotherapy-induced nausea and vomiting (CINV), a debilitating side effect of cancer treatment.[2][3]
The intrinsic value of this compound lies in its specific stereochemistry and chemical architecture, which provides the core scaffold for the final drug. Its development was driven by the need for a robust, scalable, and stereocontrolled synthesis to support the commercial production of Aprepitant.[3][4] This guide provides an in-depth look at the synthesis, characterization, and pharmacological context of this crucial synthetic building block.
Pharmacological Context: Targeting the Substance P/NK1 Receptor Pathway
To appreciate the significance of this compound, one must first understand its ultimate biological target. Aprepitant functions by blocking the neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR) found in the central and peripheral nervous systems.[5] The primary endogenous ligand for the NK1 receptor is Substance P, a neuropeptide implicated in the transmission of pain signals, inflammatory responses, and, most critically for this application, the emetic (vomiting) reflex.[5][6]
Chemotherapeutic agents can trigger the release of Substance P in the brainstem, which then binds to NK1 receptors in the nucleus tractus solitarius and area postrema, key areas that control the vomiting reflex.[6][7] By competitively inhibiting the binding of Substance P to the NK1 receptor, Aprepitant effectively blocks this signaling cascade, preventing both the acute and delayed phases of CINV.[6][7] The this compound intermediate provides the essential three-dimensional structure required for the final molecule to fit precisely into the NK1 receptor binding pocket.
The NK1 Receptor Signaling Cascade
The binding of Substance P to the NK1 receptor initiates a downstream signaling cascade that leads to neuronal excitation and the emetic response. This process is illustrated in the diagram below.
Caption: NK1 Receptor Signaling Pathway and Aprepitant's Mechanism of Action.
Synthesis and Manufacturing: A Tale of Process Optimization
The commercial viability of Aprepitant hinged on the development of an efficient and scalable synthesis for its core intermediate, this compound. Early synthetic routes were often lengthy, low-yielding, and relied on expensive or hazardous reagents, making them unsuitable for large-scale production.[8] The process described in U.S. Patent 6,177,564B1 represents a significant advancement, providing a more practical approach.[8]
This synthesis avoids the complexities of earlier methods, which often started from optically pure (S)-(4-fluorophenyl)glycine.[8] Instead, it employs a resolution of a racemic intermediate, which can be more cost-effective on an industrial scale.
Key Synthetic Steps
The overall synthetic strategy involves the formation of a racemic morpholinone, followed by chiral resolution to isolate the desired (S)-enantiomer.
Caption: High-level workflow for the synthesis and resolution of the target intermediate.
Detailed Experimental Protocol
The following protocol is a representative synthesis adapted from the procedures outlined in the patent literature.[8]
Step 1: Synthesis of Racemic (±)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one
-
Cyanohydrin Formation: To a stirred solution of sodium metabisulfite in water, add 4-fluorobenzaldehyde. The mixture is stirred, leading to the formation of the bisulfite addition complex as a precipitate. Sodium cyanide is then added, and the reaction is stirred vigorously.
-
Adduct Formation: N-benzylethanolamine is added to the cyanohydrin mixture. The reaction is typically stirred for several hours at ambient or slightly elevated temperature (e.g., 30-40°C).
-
Cyclization and Workup: The reaction mixture is worked up by adding a strong acid (e.g., concentrated HCl) and heating, which facilitates the hydrolysis of the nitrile and subsequent cyclization to form the morpholin-2-one ring. The product is then extracted into an organic solvent (e.g., isopropyl acetate). The organic layer is washed, dried, and concentrated to yield the crude racemic product.
Step 2: Chiral Resolution
-
Diastereomeric Salt Formation: The crude racemic morpholinone is dissolved in a suitable solvent, such as ethanol or methanol. A chiral resolving agent, for example, (-)-3-bromocamphor-8-sulfonic acid, is added to the solution.
-
Crystallization: The mixture is heated to ensure complete dissolution and then slowly cooled to allow for the selective crystallization of one diastereomeric salt (the complex of the (S)-morpholinone with the chiral acid).
-
Isolation and Liberation of Free Base: The crystalline salt is isolated by filtration. The solid is then treated with a base (e.g., sodium hydroxide solution) to neutralize the sulfonic acid and liberate the free base of the desired (S)-enantiomer. The pure this compound is then extracted into an organic solvent, washed, dried, and isolated after solvent evaporation.
Physicochemical and Spectroscopic Characterization
While detailed spectral data for the purified (S)-enantiomer are not consistently reported in publicly accessible literature, the expected physicochemical properties and the necessary analytical techniques for its characterization are well-established.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₆FNO₂ | [9] |
| Molecular Weight | 285.31 g/mol | [9] |
| Appearance | Expected to be a white to off-white solid | General chemical knowledge |
| Boiling Point (Predicted) | 431.9 ± 45.0 °C | [9] |
| Density (Predicted) | 1.231 g/cm³ | [9] |
Spectroscopic and Chromatographic Analysis
A full characterization of this compound would involve the following techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would be used to confirm the presence of all protons and their respective chemical environments, including the aromatic protons of the benzyl and fluorophenyl groups, the diastereotopic protons of the morpholine ring, and the benzylic methylene protons.
-
¹³C NMR: Would show distinct signals for all 17 carbon atoms, confirming the carbon skeleton of the molecule.
-
¹⁹F NMR: Would exhibit a singlet corresponding to the single fluorine atom on the phenyl ring.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass-to-charge ratio of the molecular ion.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most critical analytical technique to determine the enantiomeric purity of the final product. A specific protocol would be developed, but would generally involve:
-
Chiral Stationary Phase (CSP): A column with a chiral selector, such as a polysaccharide-based column (e.g., Chiralpak® or Chiralcel® series), would be used.[10]
-
Mobile Phase: A mixture of a non-polar solvent (like hexane or heptane) and a polar modifier (like isopropanol or ethanol) is typically employed for normal-phase chiral separations.[10][11]
-
Detection: UV detection at a wavelength where the aromatic rings show strong absorbance (e.g., 254 nm) would be used to monitor the elution of the two enantiomers. The goal is to achieve baseline separation of the (S) and (R) enantiomers to accurately quantify the enantiomeric excess (e.e.) of the desired product.
-
Conclusion
This compound is a testament to the power of process chemistry in modern drug development. Its "discovery" was not as a bioactive agent, but as an elegantly designed, chiral building block that unlocked a practical and scalable manufacturing route to the important antiemetic drug, Aprepitant. The synthesis, involving a strategic resolution of a racemic precursor, highlights the economic and logistical considerations that are paramount in the pharmaceutical industry. For researchers and scientists, the story of this intermediate serves as a powerful example of how the innovation in synthetic chemistry directly enables the delivery of life-changing medicines to patients in need.
References
-
Brands, K. M. J., Payack, J. F., Rosen, J. D., et al. (2003). Efficient Synthesis of NK1 Receptor Antagonist Aprepitant Using a Crystallization-Induced Diastereoselective Transformation. Journal of the American Chemical Society, 125(8), 2129–2135. Available at: [Link]
-
Elati, C. R., Kolla, N., Gangula, S., et al. (2007). A convergent approach to the synthesis of aprepitant: A potent human NK-1 receptor antagonist. Tetrahedron Letters, 48(45), 8001-8004. Available at: [Link]
-
Hale, J. J., Mills, S. G., MacCoss, M., et al. (1998). Structural Optimization Affording 2-(R)-(1-(R)-3,5-Bis(trifluoromethyl)phenylethoxy)-3-(S)-(4-fluoro)phenyl-4-(3-oxo-1,2,4-triazol-5-yl)methylmorpholine, a Potent, Orally Active, and Long-Acting Substance P Receptor Antagonist. Journal of Medicinal Chemistry, 41(23), 4607–4614. Available at: [Link]
-
Herpfer, I., & Lieb, K. (2005). Substance P receptor antagonists in psychiatry: rationale for development and therapeutic potential. CNS Drugs, 19(4), 275–293. Available at: [Link]
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U.S. Environmental Protection Agency. (2005). Presidential Green Chemistry Challenge: 2005 Greener Synthetic Pathways Award. Available at: [Link]
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Next Peptide. (n.d.). 159706-87-3 | this compound. Retrieved January 22, 2026, from [Link]
-
Mantyh, P. W. (2002). Neurobiology of substance P and the NK1 receptor. Journal of Clinical Psychiatry, 63(Suppl 11), 6–10. Available at: [Link]
-
Ilisz, I., Aranyi, A., & Pataj, Z. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Molecules, 25(21), 5208. Available at: [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved January 22, 2026, from [Link]
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Hesketh, P. J. (2008). Chemotherapy-induced nausea and vomiting. New England Journal of Medicine, 358(23), 2482–2494. Available at: [Link]
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JoVE. (n.d.). Chemotherapy-Induced Nausea and Vomiting: Neurokinin-1 Receptor Antagonists. Retrieved January 22, 2026, from [Link]
-
PubChem. (n.d.). 3-(4-((4-(Morpholinomethyl)benzyl)oxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione. Retrieved January 22, 2026, from [Link]
- U.S. Patent No. 6,177,564B1. (2001). Process for the synthesis of N-benzyl-3-(4-fluorophenyl)-1-4-oxazin-2-one. Google Patents.
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Methodological & Application
Application Note: A Practical and Scalable Synthesis of (S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one
Abstract
Introduction: The Significance of Chiral Morpholinones
The morpholin-2-one scaffold is a privileged heterocyclic motif frequently encountered in a wide array of biologically active compounds and natural products. Its rigid, chair-like conformation allows for the precise spatial arrangement of substituents, making it an attractive building block in drug discovery. Specifically, 3,4-disubstituted morpholin-2-ones are crucial components of several therapeutic agents, including the potent antiemetic drug Aprepitant, which functions as a neurokinin-1 (NK1) receptor antagonist.
The stereochemistry at the C3 position of the morpholinone ring is critical for biological activity. The (S)-enantiomer of 4-benzyl-3-(4-fluorophenyl)morpholin-2-one is a key precursor for the synthesis of such NK1 receptor antagonists. Consequently, the development of efficient and enantioselective synthetic routes to this compound is of significant interest to the pharmaceutical industry.
While various advanced asymmetric synthetic methods, such as those employing chiral catalysts or auxiliaries, have been developed for the synthesis of substituted morpholinones, these approaches can present challenges in terms of catalyst availability, cost, and scalability. This application note, therefore, focuses on a more classical, yet highly practical and scalable, two-stage approach: the synthesis of the racemic compound followed by an efficient chiral resolution.
Synthetic Strategy and Mechanistic Rationale
The overall synthetic strategy is a two-part process designed for efficiency and scalability.
Part 1: Synthesis of Racemic 4-benzyl-3-(4-fluorophenyl)morpholin-2-one. This is achieved through a one-pot reaction involving three key components: 4-fluorobenzaldehyde, N-benzylethanolamine, and sodium cyanide. This reaction proceeds via an initial formation of a cyanohydrin from 4-fluorobenzaldehyde, which then undergoes a nucleophilic attack by the amino group of N-benzylethanolamine. The subsequent intramolecular cyclization of the resulting amino nitrile, facilitated by the hydroxyl group, leads to the formation of the morpholinone ring. The use of sodium metabisulfite is crucial as it reacts with the aldehyde to form a bisulfite addition product, which then controllably releases the aldehyde for the reaction with cyanide, minimizing side reactions.
Part 2: Chiral Resolution. The separation of the (S)-enantiomer from the racemic mixture is accomplished by classical resolution. This method relies on the formation of diastereomeric salts by reacting the racemic morpholinone with a chiral resolving agent. In this protocol, we detail the use of (-)-3-bromocamphor-8-sulfonic acid. The resulting diastereomeric salts exhibit different solubilities, allowing for their separation by fractional crystallization. The less soluble salt, corresponding to the desired (S)-enantiomer, is then isolated and treated with a base to liberate the pure (S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one. This method, while traditional, is highly effective and can be implemented on a large scale.
Below is a diagram illustrating the overall workflow.
Caption: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4-Fluorobenzaldehyde | ReagentPlus®, 99% | Sigma-Aldrich |
| N-Benzylethanolamine | 98% | Acros Organics |
| Sodium Cyanide | 97% | Fisher Scientific |
| Sodium Metabisulfite | ACS reagent, ≥97% | VWR |
| (-)-3-Bromocamphor-8-sulfonic acid | 98% | TCI America |
| Isopropyl Acetate | ACS reagent, ≥99% | EMD Millipore |
| Methanol | ACS reagent, ≥99.8% | Honeywell |
| Sodium Hydroxide | ACS reagent, ≥97% | J.T. Baker |
| Deionized Water | - | In-house |
Safety Precautions: Sodium cyanide is a highly toxic substance. All manipulations involving sodium cyanide must be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. A cyanide antidote kit should be readily accessible. The reaction apparatus should be connected to a cyanide scrubber containing bleach and sodium hydroxide solution.
Part 1: Synthesis of Racemic 4-benzyl-3-(4-fluorophenyl)morpholin-2-one
-
Reaction Setup: Equip a 1 L, three-necked, round-bottomed flask with a mechanical stirrer, a thermocouple, a nitrogen inlet, and an outlet connected to a cyanide scrubber.
-
Bisulfite Adduct Formation: Charge the flask with deionized water (205 mL) and sodium metabisulfite (24.6 g). Stir until all solids have dissolved. Add 4-fluorobenzaldehyde (30.0 g) to the solution, followed by a rinse with methanol (8.6 mL). Stir the resulting white suspension vigorously for 35 minutes at room temperature.
-
Cyanohydrin Formation and Cyclization: Carefully add sodium cyanide (11.97 g) to the suspension. Rinse the addition funnel with a small amount of deionized water (3 mL). Continue vigorous stirring for 40 minutes. Add N-benzylethanolamine (40.2 g) to the reaction mixture, followed by a rinse with methanol (52 mL).
-
Reaction Monitoring: Heat the two-phase system to 30 ± 2 °C and stir vigorously for 5 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for the disappearance of the starting materials. After 5 hours, allow the reaction to age at room temperature for 8-16 hours.
-
Work-up and Isolation: Add deionized water (97 mL) and isopropyl acetate (255 mL) to the reaction mixture. Stir vigorously for 15 minutes. Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Extraction and Washing: Separate the organic layer. Wash the organic layer with a solution of sodium metabisulfite (13 g) in water (43 mL) to remove any unreacted aldehyde. Then, wash the organic layer with deionized water (43 mL).
-
Solvent Exchange and Crystallization: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to a volume of approximately 400 mL. Add fresh isopropyl acetate (120 mL) and re-concentrate to a final volume of approximately 440 mL. Cool the solution to 0-5 °C to induce crystallization.
-
Filtration and Drying: Collect the solid product by vacuum filtration, wash with cold isopropyl acetate, and dry under vacuum at 40-50 °C to a constant weight. This will yield racemic 4-benzyl-3-(4-fluorophenyl)morpholin-2-one as a white to off-white solid.
Part 2: Chiral Resolution of this compound
-
Salt Formation: In a 500 mL flask, dissolve the racemic 4-benzyl-3-(4-fluorophenyl)morpholin-2-one (10.0 g) in warm isopropyl acetate (150 mL). In a separate flask, dissolve (-)-3-bromocamphor-8-sulfonic acid (10.9 g) in warm isopropyl acetate (150 mL).
-
Crystallization of Diastereomeric Salt: Add the solution of the resolving agent to the solution of the racemic morpholinone with gentle stirring. Allow the mixture to cool slowly to room temperature, then place it in a refrigerator (4 °C) overnight to facilitate the crystallization of the less soluble diastereomeric salt.
-
Isolation of the (S)-enantiomer Salt: Collect the crystalline solid by vacuum filtration and wash it with a small amount of cold isopropyl acetate. The solid is the diastereomeric salt of this compound and (-)-3-bromocamphor-8-sulfonic acid.
-
Liberation of the Free Base: Suspend the isolated diastereomeric salt in a mixture of isopropyl acetate (100 mL) and deionized water (100 mL). Add 2 M sodium hydroxide solution dropwise with stirring until the pH of the aqueous layer is basic (pH 10-11).
-
Extraction and Purification: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with deionized water (2 x 50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a white solid.
Data Analysis and Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Parameter | Expected Value/Result |
| Appearance | White to off-white crystalline solid |
| Melting Point | Approximately 110-115 °C |
| Yield (Racemic) | Typically 75-85% |
| Yield (Resolution) | Typically 30-40% (based on racemic starting material) |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ~ 7.40-7.20 (m, 7H, Ar-H), 7.10-7.00 (m, 2H, Ar-H), 4.85 (d, 1H), 4.40 (s, 1H), 4.30 (m, 1H), 3.95 (m, 1H), 3.60 (d, 1H), 3.10 (m, 1H), 2.80 (m, 1H) |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | ~ 168.0 (C=O), 162.5 (d, J=247 Hz, C-F), 137.0, 132.0, 129.0 (d, J=8 Hz), 128.8, 128.5, 127.5, 115.5 (d, J=21 Hz), 68.0, 65.0, 52.0, 50.0 |
| Chiral HPLC | Baseline separation of enantiomers on a suitable chiral stationary phase (e.g., Chiralpak AD-H) with a mobile phase of hexane/isopropanol. |
| Enantiomeric Excess (ee) | >98% |
Note: NMR chemical shifts are estimates based on related structures and may vary slightly.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of the pharmaceutically important intermediate, this compound. The described method, which involves a scalable racemic synthesis followed by a classical chiral resolution, is a practical and cost-effective approach for obtaining the target molecule in high enantiomeric purity. This protocol is well-suited for both academic research laboratories and industrial settings focused on the development of novel therapeutics.
References
- Process for the synthesis of N-benzyl-3-(4-fluorophenyl)-1-4-oxazin-2-one. U.S. Patent 6,177,564 B1, issued January 23, 2001.
-
Meninno, S., & Lattanzi, A. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(12), 7888-7892. [Link]
-
An Alternative Approach to Achieve Enantiopure (3S)-4-Benzyl-3-(4-fluorophenyl)morpholin-2-one: A Key Intermediate of Aprepitant, an NK1 Receptor Antagonist. ResearchGate. (2015). [Link]
-
Enantiomeric Separation of New Chiral Azole Compounds. MDPI. (2021). [Link]
Application Note: Catalytic Asymmetric Synthesis of 3-(4-Fluorophenyl)morpholin-2-one Derivatives
Abstract: This document provides a detailed technical guide on the asymmetric synthesis of 3-(4-fluorophenyl)morpholin-2-one and its derivatives. The 3-aryl-morpholin-2-one scaffold is a privileged structure in medicinal chemistry, most notably as the core of the potent antiemetic drug Aprepitant.[1][2] The primary challenge in its synthesis lies in the precise, stereocontrolled installation of the C3-aryl stereocenter. This guide moves beyond classical, stoichiometric methods to focus on modern, highly efficient catalytic strategies that offer high enantioselectivity, operational simplicity, and scalability. We will provide in-depth explanations of the underlying chemical principles, detailed experimental protocols for leading methodologies, and comparative data to guide researchers in drug discovery and process development.
Introduction: The Significance of Chiral Morpholin-2-ones
The morpholin-2-one ring system is a recurring motif in a variety of biologically active compounds and approved pharmaceuticals.[3][4] Its conformational rigidity and ability to present substituents in a well-defined spatial orientation make it an attractive scaffold for interacting with biological targets. The 3-(4-fluorophenyl)morpholin-2-one derivative is of paramount importance as a key chiral intermediate in the synthesis of Aprepitant, a selective neurokinin-1 (NK-1) receptor antagonist used to prevent chemotherapy-induced nausea and vomiting.[1][5]
Early synthetic routes often relied on chiral pool starting materials or crystallization-induced dynamic resolution, which can be inefficient or lack broad applicability.[2] The development of catalytic asymmetric methods has revolutionized access to these valuable compounds, offering superior atom economy and enantiocontrol. This note details two state-of-the-art catalytic approaches: a Chiral Phosphoric Acid (CPA) catalyzed domino reaction and a one-pot multicomponent sequence.
Strategy 1: Chiral Phosphoric Acid Catalysis via Domino Heteroannulation and Aza-Benzilic Ester Rearrangement
A highly elegant and efficient method for constructing C3-substituted morpholinones involves a domino reaction catalyzed by a chiral phosphoric acid (CPA).[6][7] This strategy combines readily available arylglyoxals and 2-(arylamino)ethan-1-ols to deliver the target heterocycle with excellent enantioselectivity.
Causality and Mechanistic Insight: The reaction proceeds through a sophisticated cascade. The CPA catalyst acts in a bifunctional manner. First, it facilitates a [4+2] heteroannulation between the starting materials to form a cyclic α-iminium hemiacetal intermediate. Subsequently, the chiral conjugate base of the acid orchestrates a highly enantioselective 1,2-aryl shift—a process formally described as an asymmetric aza-benzilic ester rearrangement—to generate the final C3-arylated morpholin-2-one product.[6][7][8] This dual activation and stereodirecting role of the catalyst is crucial for the high levels of stereocontrol observed.
Caption: CPA-catalyzed domino reaction mechanism.
Protocol 1: CPA-Catalyzed Synthesis of 3-(4-fluorophenyl)morpholin-2-one
This protocol is adapted from the work of Zhu and coworkers.[7]
Materials:
-
(4-Fluorophenyl)glyoxal hydrate
-
2-(Benzhydrylamino)ethan-1-ol
-
Chiral Phosphoric Acid Catalyst (e.g., (R)-TRIP)
-
Toluene, anhydrous
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add (4-fluorophenyl)glyoxal hydrate (0.12 mmol, 1.2 equiv) and 2-(benzhydrylamino)ethan-1-ol (0.10 mmol, 1.0 equiv).
-
Add anhydrous toluene (1.0 mL) and the chiral phosphoric acid catalyst (0.01 mmol, 10 mol%).
-
Stir the reaction mixture at 60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate gradient) to afford the pure 3-(4-fluorophenyl)-4-benzhydrylmorpholin-2-one.
-
Note: Subsequent debenzhydrylation can be performed under standard hydrogenolysis conditions (e.g., Pd/C, H₂) if the N-unsubstituted product is desired.
Representative Data: CPA-Catalyzed Synthesis
| Entry | Aryl Glyoxal | Catalyst (mol%) | Yield (%) | ee (%) | Reference |
| 1 | 4-F-Ph | (R)-TRIP (10) | 92 | 94 | [7] |
| 2 | Phenyl | (R)-TRIP (10) | 95 | 92 | [7] |
| 3 | 4-Cl-Ph | (R)-TRIP (10) | 89 | 93 | [7] |
Strategy 2: One-Pot Knoevenagel/Asymmetric Epoxidation/Domino Cyclization
This powerful "telescoped" approach constructs the morpholin-2-one core from simple starting materials in a single reaction vessel, avoiding the isolation of intermediates.[1][8] This methodology significantly improves operational efficiency and reduces waste, making it highly attractive for process chemistry.[1]
Causality and Workflow Logic: The sequence is initiated by a Knoevenagel condensation between an aldehyde and (phenylsulfonyl)acetonitrile. The resulting electron-deficient alkene is then subjected to an in-situ asymmetric epoxidation using a peroxide and a chiral organocatalyst, typically a quinine-derived urea.[9] This crucial step establishes the stereocenter. Finally, the addition of an amino alcohol triggers a domino ring-opening cyclization (DROC) of the chiral epoxide, leading to the formation of the morpholin-2-one ring with high stereofidelity.[1][8]
Caption: Workflow for the one-pot synthesis of morpholin-2-ones.
Protocol 2: One-Pot Synthesis of (R)-3-(4-fluorophenyl)morpholin-2-one
This protocol is based on the general method described by Cozzi and coworkers.[1][8][10]
Materials:
-
4-Fluorobenzaldehyde
-
(Phenylsulfonyl)acetonitrile
-
Quinine-derived urea organocatalyst (e.g., eQNU)
-
Cumyl hydroperoxide (CHP)
-
2-(Benzylamino)ethanol
-
Triethylamine (Et₃N)
-
Toluene, anhydrous
-
Molecular Sieves, 3Å
Procedure:
-
To a flame-dried flask containing activated 3Å molecular sieves, add 4-fluorobenzaldehyde (0.20 mmol, 1.0 equiv), (phenylsulfonyl)acetonitrile (0.22 mmol, 1.1 equiv), and the quinine-derived urea catalyst (0.02 mmol, 10 mol%) in anhydrous toluene (1.0 mL).
-
Stir the mixture at room temperature for 1 hour to facilitate the Knoevenagel condensation.
-
Cool the reaction mixture to 0 °C and add cumyl hydroperoxide (0.30 mmol, 1.5 equiv) dropwise. Stir at this temperature, monitoring the formation of the epoxide by TLC.
-
After completion of the epoxidation (typically 24-48 hours), add 2-(benzylamino)ethanol (0.24 mmol, 1.2 equiv) and triethylamine (0.40 mmol, 2.0 equiv) to the flask.
-
Allow the reaction to warm to room temperature and stir until the epoxide is fully consumed (as monitored by TLC).
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue via flash column chromatography (silica gel) to yield the desired (R)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one.
Representative Data: One-Pot Domino Synthesis
| Entry | Aldehyde | Yield (%) | ee (%) | Reference |
| 1 | 4-F-Ph | 85 | 89 | [8] |
| 2 | Phenyl | 90 | 86 | [8] |
| 3 | 4-NO₂-Ph | 71 | 70 | [8] |
Alternative Strategies and Outlook
While the two detailed protocols represent the forefront of efficiency and enantiocontrol, other valid strategies exist.
-
Asymmetric Hydrogenation: This well-established method can be applied to dehydromorpholine precursors.[11] Using chiral rhodium or ruthenium bisphosphine catalysts, the C=C double bond of a 2-substituted dehydromorpholine can be hydrogenated to afford the chiral product in excellent yields and enantioselectivities (up to 99% ee).[11][12][13] This approach is highly atom-economical and represents a powerful alternative if the unsaturated precursor is readily accessible.
-
Enzyme-Catalyzed Synthesis: Biocatalysis offers a green and highly selective route. For instance, enzyme-catalyzed enantioselective transesterification has been used to resolve key alcohol intermediates required for the synthesis of Aprepitant, demonstrating the power of enzymes in generating chiral building blocks.[14]
Conclusion
The asymmetric synthesis of 3-(4-fluorophenyl)morpholin-2-one derivatives has evolved significantly, moving from classical resolution techniques to sophisticated and highly efficient catalytic methods. Chiral phosphoric acid catalysis and one-pot domino reactions provide robust and scalable platforms for accessing these pharmaceutically vital intermediates with high enantiopurity. These strategies, characterized by their operational simplicity and mild reaction conditions, empower researchers in medicinal chemistry and drug development to rapidly construct complex chiral molecules, accelerating the discovery and production of new therapeutics.
References
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He, Y.-P., Wu, H., Wang, Q., & Zhu, J. (2021). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Angewandte Chemie International Edition, 60(33), 18011-18018. [Link]
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He, Y.-P., Wu, H., Wang, Q., & Zhu, J. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. ResearchGate. [Link]
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He, Y.-P., Wu, H., Wang, Q., & Zhu, J. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society, 143(20), 7575–7581. [Link]
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Lenci, E., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(5), 2939–2951. [Link]
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Various Authors. (2006). Synthesis of aprepitant. ResearchGate. [Link]
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Vankawalaa, P. J., et al. (2006). Stereochemical structure of aprepitant and its intermediate. ResearchGate. [Link]
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- Inventor. (2015). Preparation method of aprepitant intermediate.
- Inventor. (2021). Preparation method for aprepitant intermediate impurity.
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Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 14493–14498. [Link]
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Lenci, E., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. ACS Publications. [Link]
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Various Authors. (2016). Advances in the Synthesis of Morpholin-3-ones and Morpholin-2-ones. ResearchGate. [Link]
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Lenci, E., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. ResearchGate. [Link]
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Various Authors. (2021). Asymmetric synthesis of 2- and 3-substituted chiral morpholines. ResearchGate. [Link]
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Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar. [Link]
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Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. Organic Chemistry Portal. [Link]
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Lenci, E., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate t. DOI. [Link]
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Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. RSC Publishing. [Link]
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He, Y.-P., et al. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Angewandte Chemie. [Link]
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Various Authors. (2014). Efficient Synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one, a Key Chiral Intermediate of Aprepitant. ResearchGate. [Link]
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Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]
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Wu, Y.-J., et al. (2003). Fluorine substitution can block CYP3A4 metabolism-dependent inhibition: identification of (S)-N-[1-(4-fluoro-3- morpholin-4-ylphenyl)ethyl]-3- (4-fluorophenyl)acrylamide as an orally bioavailable KCNQ2 opener devoid of CYP3A4 metabolism-dependent inhibition. PubMed. [Link]
-
D'hooghe, M., et al. (2017). Asymmetric Synthesis of 3,4-Disubstituted 2-(Trifluoromethyl)pyrrolidines through Rearrangement of Chiral 2-(2,2,2-Trifluoro-1-hydroxyethyl)azetidines. Sci-Hub. [Link]
-
Various Authors. (2020). 2-Activated 1,3-enynes in enantioselective synthesis. RSC Publishing. [Link]
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Various Authors. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. PubMed. [Link]
-
Various Authors. (2022). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. [Link]
-
D'hooghe, M., et al. (2017). Asymmetric Synthesis of 3,4-Disubstituted 2-(Trifluoromethyl)pyrrolidines through Rearrangement of Chiral 2-(2,2,2-Trifluoro-1-hydroxyethyl)azetidines. PubMed. [Link]
-
Various Authors. (2011). Stereoselective Polymer-Supported Synthesis of Morpholine and Thiomorpholine-3-Carboxylic Acid Derivatives. ResearchGate. [Link]
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Enantioselective synthesis of (S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one.
An Application Guide to the Enantioselective Synthesis of (S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one
Introduction: The Significance of a Chiral Morpholinone
This compound is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its primary importance lies in its role as a key stereospecific intermediate in the synthesis of Aprepitant, a potent and orally active neurokinin-1 (NK1) receptor antagonist.[1][2] Marketed under the brand name Emend®, Aprepitant is used for the prevention of chemotherapy-induced nausea and vomiting (CINV).[2][3] The therapeutic efficacy of Aprepitant is critically dependent on its precise three-dimensional structure, which necessitates access to enantiomerically pure building blocks like the target (S)-morpholinone.
The construction of the C3-substituted chiral center in the morpholinone ring is a non-trivial synthetic challenge. Consequently, robust and scalable methods for producing this intermediate with high enantiopurity are essential for the pharmaceutical industry. This application note provides a detailed overview of established synthetic strategies and presents a field-proven, step-by-step protocol for the preparation of this compound.
Strategic Approaches to Enantioselective Synthesis
The asymmetric synthesis of C3-substituted morpholin-2-ones has been approached through several distinct strategies, each with its own set of advantages and considerations. The choice of method often depends on factors such as scale, cost of reagents, and desired throughput.
-
Classical Resolution: This method involves the synthesis of a racemic mixture of the target molecule or a precursor, followed by separation of the enantiomers using a chiral resolving agent. This technique, particularly via diastereomeric salt crystallization, is a time-tested, reliable, and often highly scalable approach.[1]
-
Catalytic Asymmetric Synthesis: These modern approaches utilize a small amount of a chiral catalyst to generate the desired enantiomer in high excess directly. This is often more atom-economical. Notable methods include:
-
Organocatalysis: One-pot procedures using chiral organocatalysts, such as quinine-derived ureas, have been developed to construct the morpholinone core with high enantioselectivity through a cascade of reactions.[2][4]
-
Chiral Acid Catalysis: Chiral phosphoric acids have been employed to catalyze domino reactions, such as the aza-benzilic ester rearrangement, to furnish chiral morpholinones from simple starting materials.[5][6][7]
-
-
Chiral Auxiliary-Based Synthesis: This strategy involves covalently attaching a chiral auxiliary to the substrate to direct the stereochemical outcome of a key reaction. The auxiliary is then removed in a subsequent step.[8][9]
Caption: Decision matrix for selecting a synthetic strategy.
For this guide, we will focus on a robust and industrially scalable method based on the classical resolution of a key amine intermediate. This approach has been proven to be efficient and high-yielding, providing the desired product with excellent enantiopurity (>98%).[1]
Detailed Protocol: A Resolution-Based Synthesis
This protocol is adapted from a well-established, scalable process that utilizes diastereomeric salt crystallization to isolate the desired (S)-enantiomer of a key precursor.[1] The overall workflow is a three-part process.
Caption: Overall workflow for the resolution-based synthesis.
Part A: Synthesis of Racemic (±)-N-benzyl-2-(4-fluorophenyl)glycinamide
The synthesis begins with the preparation of the racemic amide precursor from 4-fluorobenzaldehyde.
Materials & Reagents
| Reagent | M.W. | Quantity | Moles |
| 4-Fluorobenzaldehyde | 124.11 | 100 g | 0.806 |
| Sodium Cyanide (NaCN) | 49.01 | 43.4 g | 0.885 |
| Benzylamine | 107.15 | 90.6 g | 0.845 |
| Ammonium Chloride (NH₄Cl) | 53.49 | 47.3 g | 0.885 |
| Methanol (MeOH) | 32.04 | 500 mL | - |
| Water (H₂O) | 18.02 | 200 mL | - |
Protocol
-
Reaction Setup: To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add methanol (500 mL), water (200 mL), ammonium chloride (47.3 g), and benzylamine (90.6 g). Stir the mixture until all solids dissolve.
-
Strecker Reaction: Cool the solution to 0-5 °C in an ice bath. Add 4-fluorobenzaldehyde (100 g) to the mixture. Subsequently, add a solution of sodium cyanide (43.4 g) in 100 mL of water dropwise over 1 hour, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: Stir the resulting slurry at 20-25 °C for 12-16 hours. Monitor the reaction progress by TLC or HPLC until the starting aldehyde is consumed.
-
Workup & Isolation: Filter the reaction mixture and wash the collected solid with water (2 x 200 mL), followed by a cold methanol-water mixture (1:1, 100 mL).
-
Drying: Dry the solid product under vacuum at 50-60 °C to a constant weight to yield racemic (±)-N-benzyl-2-(4-fluorophenyl)glycinamide.
Part B: Resolution with (+)-Di-p-toluoyltartaric Acid (DPTTA)
This crucial step separates the desired (S)-enantiomer from the racemic mixture. The principle relies on the differential solubility of the diastereomeric salts formed between the chiral amine and the chiral resolving agent.[1]
Materials & Reagents
| Reagent | M.W. | Quantity | Moles |
| Racemic Glycinamide | 258.29 | 100 g | 0.387 |
| (+)-DPTTA | 386.35 | 74.8 g | 0.193 |
| Methanol (MeOH) | 32.04 | 1.5 L | - |
| 10% aq. NaOH solution | 40.00 | ~100 mL | - |
| Dichloromethane (DCM) | 84.93 | 500 mL | - |
Protocol
-
Salt Formation: Suspend the racemic glycinamide (100 g) and (+)-DPTTA (74.8 g) in methanol (1.5 L) in a 3 L flask.
-
Crystallization: Heat the mixture to reflux (approx. 65 °C) to obtain a clear solution. Gradually cool the solution to 20-25 °C over 4-6 hours to allow for selective crystallization of the (S)-amide-(+)-DPTTA salt.
-
Isolation: Filter the resulting crystalline solid and wash it with cold methanol (100 mL). Dry the salt under vacuum.
-
Liberation of Free Amine: Suspend the dried diastereomeric salt in a mixture of water (500 mL) and dichloromethane (500 mL). Adjust the pH to 10-11 with a 10% aqueous NaOH solution while stirring.
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 100 mL). Combine the organic extracts, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
-
Final Product: Concentrate the organic solution under reduced pressure to obtain the enantiomerically enriched (S)-(+)-N-benzyl-2-(4-fluorophenyl)glycinamide. Verify enantiomeric excess (e.e.) using chiral HPLC.
Part C: Alkylation and Cyclization to this compound
The final steps involve building the morpholinone ring from the resolved amine.
Materials & Reagents
| Reagent | M.W. | Quantity | Moles |
| (S)-(+)-Glycinamide | 258.29 | 50 g | 0.193 |
| 2-Bromoethanol | 124.96 | 26.6 g | 0.213 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 53.4 g | 0.386 |
| Toluene | 92.14 | 500 mL | - |
| Sodium Hydroxide (NaOH) | 40.00 | 8.5 g | 0.213 |
Protocol
-
Alkylation: To a solution of (S)-(+)-glycinamide (50 g) in toluene (500 mL), add potassium carbonate (53.4 g) and 2-bromoethanol (26.6 g).
-
Reaction: Heat the mixture to reflux (approx. 110 °C) and stir for 8-10 hours. Monitor the reaction by TLC/HPLC.
-
Cyclization: After cooling to room temperature, add powdered sodium hydroxide (8.5 g) to the reaction mixture. Heat the mixture again to reflux for 4-6 hours to induce cyclization.
-
Workup: Cool the reaction to room temperature and quench by slowly adding water (200 mL). Separate the organic layer, and extract the aqueous layer with toluene (2 x 100 mL).
-
Purification: Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure. Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure this compound.
Product Characterization and Quality Control
Verifying the identity, purity, and stereochemical integrity of the final product is paramount.
| Analysis Technique | Purpose | Expected Result / Specification |
| ¹H and ¹³C NMR | Structural Confirmation | Spectra consistent with the proposed structure.[10] |
| Chiral HPLC | Enantiomeric Purity (e.e.) | >98% enantiomeric excess for the (S)-enantiomer. |
| Melting Point | Purity Assessment | A sharp melting point consistent with literature values. |
| Mass Spectrometry | Molecular Weight Verification | [M+H]⁺ ion corresponding to the calculated exact mass. |
Conclusion
The enantioselective synthesis of this compound is a critical process in the manufacturing of the antiemetic drug Aprepitant. While modern catalytic methods offer elegant and efficient routes, the classical resolution of an amide precursor via diastereomeric salt crystallization remains a highly robust, scalable, and industrially proven strategy.[1] The protocol detailed herein provides a reliable pathway to access this key intermediate in high yield and excellent enantiopurity, ensuring the quality required for downstream pharmaceutical applications.
References
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Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, [URL: https://pubs.acs.org/doi/10.1021/acs.joc.8b01516][8][10]
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Efficient Synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one, a Key Chiral Intermediate of Aprepitant. ResearchGate, [URL: https://www.researchgate.net/publication/257551066_Efficient_Synthesis_of_S-3-4-Fluorophenylmorpholin-2-one_a_Key_Chiral_Intermediate_of_Aprepitant][11]
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Asymmetric synthesis of morpholin-2-ones with multi-stereocenters. ResearchGate, [URL: https://www.researchgate.net/figure/Asymmetric-synthesis-of-morpholin-2-ones-with-multi-stereocenters-a_fig2_338960161][12]
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Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. ACS Publications, [URL: https://pubs.acs.org/doi/10.1021/acs.joc.8b01516][9]
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Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, [URL: https://pubs.acs.org/doi/10.1021/acs.joc.2c02491][4]
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An Alternative Approach to Achieve Enantiopure (3S)-4-Benzyl-3-(4-fluorophenyl)morpholin-2-one. Organic Process Research & Development, [URL: https://pubs.acs.org/doi/10.1021/op100318z][1]
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Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. ResearchGate, [URL: https://www.researchgate.net/publication/351347683_Catalytic_Enantioselective_Synthesis_of_Morpholinones_Enabled_by_Aza-Benzilic_Ester_Rearrangement][5]
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Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society, [URL: https://pubs.acs.org/doi/10.1021/jacs.1c03915][6]
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Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. PubMed, [URL: https://pubmed.ncbi.nlm.nih.gov/33955219/][7]
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Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. EPFL Graph Search, [URL: https://infoscience.epfl.ch/entities/publication/263444b5-dad5-4f9a-a74a-b91a60dce13d][13]
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Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. National Institutes of Health, [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9956488/][2]
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Resolution of racemic 4-benzyl-3-(4-fluorophenyl)morpholin-2-one
An Application Guide to the Laboratory-Scale Resolution of Racemic 4-benzyl-3-(4-fluorophenyl)morpholin-2-one
Abstract
This document provides a comprehensive guide for the enantiomeric resolution of racemic 4-benzyl-3-(4-fluorophenyl)morpholin-2-one, a critical intermediate in the synthesis of the neurokinin-1 (NK1) receptor antagonist, Aprepitant.[1] The production of single-enantiomer pharmaceuticals is a cornerstone of modern drug development, necessitating robust methods for chiral separation. This guide focuses on the principles and execution of classical resolution via diastereomeric salt formation, a technique prized for its scalability and cost-effectiveness in industrial applications.[2] We present detailed, field-tested protocols for the screening of chiral resolving agents and solvents, a preparative-scale resolution procedure, and the subsequent liberation of the enantiomerically enriched free base. Furthermore, a validated chiral High-Performance Liquid Chromatography (HPLC) method for the precise determination of enantiomeric excess (% ee) is described, ensuring a self-validating workflow from start to finish.
Introduction: The Imperative of Chirality in Drug Design
The spatial arrangement of atoms in a molecule can dramatically alter its pharmacological and toxicological profile. For 4-benzyl-3-(4-fluorophenyl)morpholin-2-one, the stereochemistry at the C3 position is paramount for its efficacy as a precursor to Aprepitant.[3] While asymmetric synthesis offers a direct route to a single enantiomer, the resolution of a racemic mixture often presents a more practical and economically viable strategy, especially during process development and scale-up.[1][2]
The most common and industrially trusted method for resolving racemates is the formation of diastereomeric salts.[4][5] This technique leverages the fundamental principle that while enantiomers possess identical physical properties, diastereomers do not.[5][6] By reacting a racemic base, such as the target morpholinone, with an enantiomerically pure chiral acid, a pair of diastereomeric salts is formed. These salts exhibit different solubilities, allowing for their separation through fractional crystallization.[7]
This guide explains the causality behind each experimental step, providing researchers with the tools to not only execute the resolution but also to adapt and troubleshoot the process for similar chemical entities.
Principle of Classical Resolution
The process hinges on converting the inseparable enantiomeric pair into a separable diastereomeric pair. The morpholine nitrogen of the racemic substrate serves as a basic handle to react with a chiral acid (the resolving agent).
-
(R/S)-Base + (R)-Acid → [(R)-Base:(R)-Acid] + [(S)-Base:(R)-Acid]
The two resulting products, [(R)-Base:(R)-Acid] and [(S)-Base:(R)-Acid], are diastereomers. Due to their different three-dimensional structures, they exhibit distinct physical properties, most critically, differential solubility in a given solvent system.[4] By carefully selecting a solvent in which one diastereomeric salt is significantly less soluble than the other, the less soluble salt will preferentially crystallize from the solution. This solid can then be physically separated by filtration. Finally, treatment of the isolated diastereomeric salt with a base regenerates the enantiomerically enriched free base and the resolving agent, which can often be recovered and reused.[8]
Diagram 1: Conceptual workflow of chiral resolution by diastereomeric salt formation.
Experimental Protocols
Materials and Reagents
| Reagent | Grade | Supplier |
| Racemic 4-benzyl-3-(4-fluorophenyl)morpholin-2-one | ≥98% | Commercial Source |
| (+)-Dibenzoyl-D-tartaric acid (DBTA) | ≥99% (Chiral Purity) | Commercial Source |
| (-)-O,O'-Di-p-toluoyl-L-tartaric acid (DPTTA) | ≥99% (Chiral Purity) | Commercial Source |
| (+)-Camphor-10-sulfonic acid | ≥99% (Chiral Purity) | Commercial Source |
| Methanol (MeOH) | Anhydrous | Commercial Source |
| Isopropanol (IPA) | Anhydrous | Commercial Source |
| Ethyl Acetate (EtOAc) | Anhydrous | Commercial Source |
| Methyl tert-butyl ether (MTBE) | Anhydrous | Commercial Source |
| Sodium Hydroxide (NaOH) | ACS Grade | Commercial Source |
| Dichloromethane (DCM) | ACS Grade | Commercial Source |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercial Source |
| HPLC Grade Hexane | HPLC Grade | Commercial Source |
| HPLC Grade Isopropanol | HPLC Grade | Commercial Source |
Protocol 1: Screening for Optimal Resolving Agent and Solvent System
Rationale: The success of a classical resolution is highly dependent on identifying a resolving agent and solvent combination that provides significant solubility differences between the two diastereomeric salts.[2][9] A systematic screen is the most efficient way to determine these optimal conditions.
Procedure:
-
Setup: Arrange an array of 12 small (10 mL) glass vials with magnetic stir bars.
-
Substrate Addition: To each vial, add 100 mg (0.35 mmol) of racemic 4-benzyl-3-(4-fluorophenyl)morpholin-2-one.
-
Resolving Agent Addition: Prepare stock solutions of three chiral acids (DBTA, DPTTA, CSA) in methanol (e.g., 0.1 M). Add 0.5 equivalents (0.175 mmol) of each resolving agent to a set of four vials.
-
Solvent Addition: To each set of four vials (one for each acid), add 2 mL of four different solvent systems:
-
Vial 1: Methanol
-
Vial 2: Isopropanol
-
Vial 3: Ethyl Acetate
-
Vial 4: Toluene
-
-
Equilibration: Seal the vials and stir the mixtures at 50°C for 1 hour to ensure complete salt formation and dissolution. Then, allow the vials to cool slowly to room temperature and continue stirring for 24 hours to promote crystallization.
-
Isolation & Analysis:
-
If a precipitate has formed, filter the solid, wash with a minimal amount of cold solvent, and dry under vacuum.
-
Liberate a small sample of the solid by dissolving it in DCM and washing with 1 M NaOH (aq). Analyze the organic layer by chiral HPLC (Protocol 3.5) to determine the enantiomeric excess.
-
The combination that yields a crystalline solid with the highest % ee is selected for the preparative scale resolution.
-
Protocol 2: Preparative Scale Resolution with (+)-DBTA
Rationale: This protocol scales up the optimized conditions identified in the screening phase. (+)-Dibenzoyl-D-tartaric acid is a common and effective resolving agent for a variety of amines.[10] A mixed solvent system is used to carefully control the solubility and improve crystal formation.
Procedure:
-
Dissolution: In a 250 mL round-bottom flask, dissolve 5.0 g (17.5 mmol) of racemic 4-benzyl-3-(4-fluorophenyl)morpholin-2-one in 100 mL of methanol.
-
Resolving Agent Addition: In a separate beaker, dissolve 3.13 g (8.75 mmol, 0.5 eq) of (+)-dibenzoyl-D-tartaric acid in 50 mL of methanol.
-
Salt Formation: Slowly add the tartaric acid solution to the stirred morpholinone solution at room temperature. A precipitate may begin to form.
-
Crystallization: Gently heat the mixture to 60°C until all solids redissolve. Allow the clear solution to cool slowly to room temperature. To induce further crystallization, you can optionally add an anti-solvent like MTBE dropwise until turbidity persists, then allow it to stand. Let the mixture stir at room temperature for 12-18 hours.
-
Cooling: Cool the flask in an ice bath (0-5°C) for 2 hours to maximize the precipitation of the less soluble diastereomeric salt.
-
Isolation: Collect the crystalline solid by vacuum filtration through a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold (0°C) methanol (2 x 10 mL) to remove the mother liquor containing the more soluble diastereomer.
-
Drying: Dry the white crystalline solid under high vacuum to a constant weight. This solid is the diastereomeric salt enriched in one enantiomer.
Protocol 3: Liberation of the Enantiomerically Enriched Free Base
Rationale: To obtain the final desired product, the chiral resolving agent must be removed from the isolated diastereomeric salt. This is achieved by a simple acid-base extraction.[5][8]
Procedure:
-
Suspension: Suspend the dried diastereomeric salt from Protocol 3.3 in a mixture of 50 mL of dichloromethane (DCM) and 50 mL of water.
-
Basification: While stirring vigorously, slowly add 2 M sodium hydroxide (NaOH) solution dropwise until the pH of the aqueous layer is >11. Continue stirring until all solids have dissolved, indicating the salt has been broken.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with an additional portion of DCM (2 x 25 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 30 mL).
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Final Product: The resulting solid is the enantiomerically enriched 4-benzyl-3-(4-fluorophenyl)morpholin-2-one. Determine the exact yield and enantiomeric excess.
Diagram 2: Detailed experimental workflow for preparative resolution and product isolation.
Protocol 4: Determination of Enantiomeric Excess by Chiral HPLC
Rationale: Chiral HPLC is the gold standard for quantifying the enantiomeric purity of a chiral compound.[11][12] A validated method provides the necessary data to confirm the success of the resolution. Polysaccharide-based chiral stationary phases (CSPs) are highly effective for a wide range of pharmaceutical compounds.[12]
Method Parameters:
-
Instrument: HPLC system with UV detector.
-
Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP).
-
Mobile Phase: Hexane / Isopropanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of the mobile phase.
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a sample of the starting racemic material to determine the retention times of both enantiomers. The peak areas should be approximately equal (50:50).
-
Inject a sample of the resolved, enantiomerically enriched product.
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula:
-
% ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100
-
Where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.
-
Expected Results and Data Interpretation
The resolution process should yield one enantiomer in high optical purity. The yield of a single cycle of classical resolution is theoretically limited to a maximum of 50%.
| Parameter | Racemic Starting Material | Diastereomeric Salt (Solid) | Enriched Product (After Liberation) |
| Yield | N/A | ~40-45% (based on racemate) | ~35-40% (based on racemate) |
| % ee (by HPLC) | 0% | N/A (measure as free base) | >95% |
| Appearance | White Solid | White Crystalline Solid | White Solid |
| Retention Time (t₁) | ~8.5 min | N/A | Minor Peak (~8.5 min) |
| Retention Time (t₂) | ~9.8 min | N/A | Major Peak (~9.8 min) |
Note: Retention times are illustrative. The first eluting peak is designated t₁, and the second is t₂.
A successful resolution will show one peak being significantly larger than the other in the HPLC chromatogram of the final product. An enantiomeric excess of >95% is typically considered good for a single crystallization. If higher purity is required, a second recrystallization of the diastereomeric salt can be performed.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystallization occurs. | Solvent is too good; concentration is too low; incorrect stoichiometry. | Slowly add an anti-solvent (e.g., MTBE, Heptane). Concentrate the solution. Scratch the inside of the flask. Ensure a 0.5 molar equivalent of resolving agent is used. |
| An oil precipitates instead of a solid. | Impurities present; cooling was too rapid. | Purify the starting racemate. Allow for very slow cooling from the heated state. Try a different solvent system. |
| Low enantiomeric excess (<80% ee). | Poor solubility difference between diastereomers; insufficient equilibration time. | Screen for a different resolving agent or solvent system (Protocol 3.2). Increase the crystallization time. Perform a second recrystallization of the isolated diastereomeric salt before the liberation step. |
| Poor recovery after liberation step. | Incomplete salt breaking (pH too low); emulsion formation during extraction. | Ensure the aqueous pH is robustly basic (>11). Add brine to the separatory funnel to break up emulsions. |
Conclusion
Classical resolution by diastereomeric salt formation is a powerful, scalable, and validated method for obtaining enantiomerically pure 4-benzyl-3-(4-fluorophenyl)morpholin-2-one.[2] By systematically screening for optimal conditions and following a structured protocol for crystallization, isolation, and analysis, researchers can reliably produce the desired enantiomer in high optical purity. The protocols detailed herein provide a complete workflow that ensures both scientific rigor and practical applicability for professionals in pharmaceutical research and development.
References
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Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]
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Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. BioDuro-Sundia. Available at: [Link]
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Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs. Available at: [Link]
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Resolution (Separation) of Enantiomers. Chemistry LibreTexts. Available at: [Link]
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Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. Royal Society of Chemistry. Available at: [Link]
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An Alternative Approach to Achieve Enantiopure (3S)-4-Benzyl-3- (4-fluorophenyl)morpholin-2-one: A Key Intermediate of Aprepitant, an NK1 Receptor Antagonist. Semantic Scholar. Available at: [Link]
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Resolution (Separation) of Enantiomers. Chemistry LibreTexts. Available at: [Link]
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Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. ResearchGate. Available at: [Link]
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Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. National Institutes of Health (NIH). Available at: [Link]
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Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine. Organic Process Research & Development. Available at: [Link]
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Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. National Institutes of Health (NIH). Available at: [Link]
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Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Europe PMC. Available at: [Link]
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Chiral resolution. Wikipedia. Available at: [Link]
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Morpholin-2-one Derivatives via Intramolecular Acid-Catalyzed Hydroamination. ResearchGate. Available at: [Link]
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A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. National Institutes of Health (NIH). Available at: [Link]
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Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Available at: [Link]
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A New Strategy for the Synthesis of Substituted Morpholines. National Institutes of Health (NIH). Available at: [Link]
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An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). National Institutes of Health (NIH). Available at: [Link]
-
Chiral HPLC Separations. Phenomenex. Available at: [Link]
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Application Note: A Practical Guide to the Chiral Resolution of 3-Substituted Morpholin-2-ones
Introduction
The 3-substituted morpholin-2-one scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds, including antagonists for the neurokinin-1 (NK1) receptor.[1] The chirality at the C3 position is often crucial for biological activity, necessitating the development of robust and scalable methods to access enantiomerically pure forms of these heterocycles. While asymmetric synthesis provides an elegant route, classical resolution via diastereomeric salt formation remains a highly practical, economical, and scalable method for obtaining single enantiomers.[2][3]
This guide provides a comprehensive overview of the principles and a detailed, field-proven protocol for the chiral resolution of racemic 3-substituted morpholin-2-ones. It is designed for researchers, chemists, and process development professionals seeking to implement this critical separation technique.
Part 1: The Principle of Diastereomeric Salt Resolution
The foundational principle of this resolution technique is the conversion of a racemic mixture of a base (the morpholin-2-one) into a pair of diastereomeric salts by reacting it with a single enantiomer of a chiral acid (the resolving agent).[4][5]
-
Enantiomers vs. Diastereomers: Enantiomers are non-superimposable mirror images with identical physical properties (e.g., solubility, melting point), making them inseparable by standard techniques like crystallization.[4]
-
Formation of Diastereomers: When a racemic base, (R/S)-Morpholinone, reacts with a chiral acid, (+)-Acid, two different salts are formed: [(R)-Morpholinone:(+)-Acid] and [(S)-Morpholinone:(+)-Acid]. These two salts are diastereomers.[4][5]
-
Separation: Unlike enantiomers, diastereomers possess different physicochemical properties, most critically, different solubilities in a given solvent system.[3][4][6] This solubility difference allows for their separation via fractional crystallization. One diastereomer will preferentially crystallize out of the solution, while the other remains in the mother liquor.[5]
The overall process is a cycle of salt formation, separation, and liberation of the free amine, as depicted below.
Figure 1: General workflow for chiral resolution via diastereomeric salt formation.
Part 2: Selecting the Optimal Chiral Resolving Agent
The success of a resolution is critically dependent on the choice of the resolving agent. For basic compounds like 3-substituted morpholin-2-ones, chiral acids are used. Tartaric acid and its derivatives are the most popular and cost-effective choices for resolving chiral bases.[2]
Key Considerations for Agent Selection:
-
Crystal Quality: The agent must form a well-defined, crystalline salt with one of the enantiomers. Oiling out is a common failure mode.[4]
-
Solubility Difference: A significant difference in solubility between the two diastereomeric salts is essential for high recovery and enantiomeric excess (ee).[4]
-
Availability and Cost: The resolving agent should be readily available in high enantiomeric purity and be economically viable, especially for large-scale applications.[2]
-
Recoverability: The agent should be easily recoverable after the resolution process for potential reuse.[4]
Commonly Used Chiral Acids for Resolving Amines:
| Resolving Agent | Acronym | Key Features & Typical Applications |
| (+)-Di-O,O'-p-toluoyl-D-tartaric acid | (+)-DTTA | Often provides excellent resolution for a wide range of amines. Good crystallinity.[2] |
| (-)-Di-O,O'-p-toluoyl-L-tartaric acid | (-)-DTTA | The enantiomer of (+)-DTTA, used to isolate the opposite amine enantiomer.[2] |
| (+)-Dibenzoyl-D-tartaric acid | (+)-DBTA | Another widely used derivative, effective for many primary and secondary amines.[2][7] |
| (-)-Dibenzoyl-L-tartaric acid | (-)-DBTA | The enantiomer of (+)-DBTA. |
| (+)-Tartaric Acid | (+)-TA | A natural, low-cost option. Can be effective but sometimes forms less crystalline salts.[8] |
| (-)-Mandelic Acid | A mono-acid that can be effective where di-acids like tartaric derivatives fail.[8] | |
| (+)-Camphor-10-sulfonic acid | (+)-CSA | A strong acid, useful for resolving weakly basic amines.[8] |
Causality: The choice between a D- or L-tartaric acid derivative determines which enantiomer of the morpholin-2-one will preferentially crystallize. For example, if (+)-DTTA (a D-derivative) crystallizes with the (S)-amine, then (-)-DTTA (an L-derivative) will likely crystallize with the (R)-amine under similar conditions. This allows for targeted isolation of either enantiomer.
Part 3: Detailed Experimental Protocol - A Case Study
This section provides a robust, generalized protocol for the resolution of a generic racemic 3-substituted morpholin-2-one using a tartaric acid derivative like (+)-DTTA.
Self-Validation: This protocol incorporates checkpoints for assessing purity (melting point, chiral HPLC) at intermediate stages, allowing for optimization and ensuring the final product's quality.
Step 3.1: Preparation and Reagent Selection
-
Rationale: The choice of solvent is critical. It must dissolve both the racemate and the resolving agent at an elevated temperature but allow for the selective crystallization of one diastereomeric salt upon cooling. Alcohols (methanol, ethanol, isopropanol) or their mixtures with water are common starting points.
-
Materials:
-
Racemic 3-substituted morpholin-2-one
-
Chiral resolving agent (e.g., (+)-Di-p-toluoyl-D-tartaric acid)
-
Solvent (e.g., Methanol, Ethanol)
-
2M Sodium Hydroxide (NaOH) solution
-
Organic extraction solvent (e.g., Dichloromethane or Ethyl Acetate)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Step 3.2: Formation and Crystallization of Diastereomeric Salts
-
Rationale: Stoichiometry is key. Using 0.5 equivalents of a diacid resolving agent relative to the racemic amine often gives the best results, as it can form a 2:1 amine-acid salt. Slow, controlled cooling is crucial for forming large, pure crystals and preventing the co-precipitation of the more soluble diastereomer.[9]
-
Dissolve the racemic morpholin-2-one (1.0 eq) in a suitable volume of solvent (e.g., 5-10 mL per gram of amine) in an Erlenmeyer flask with gentle heating (e.g., 50-60 °C).
-
In a separate flask, dissolve the chiral resolving agent (0.5 - 1.0 eq) in a minimal amount of the same solvent, with heating if necessary.
-
Slowly add the resolving agent solution to the stirred amine solution.
-
If precipitation occurs immediately, heat the mixture until a clear solution is obtained.
-
Allow the solution to cool slowly to room temperature. For optimal crystal growth, insulate the flask to slow the cooling rate.
-
Further cool the mixture in an ice bath or refrigerator (e.g., 0-4 °C) for several hours or overnight to maximize the yield of the crystallized salt.
Step 3.3: Isolation and Purification of the Diastereomeric Salt
-
Rationale: The crystallized salt must be washed to remove the mother liquor, which is rich in the more soluble diastereomer. The wash solvent must be cold to minimize dissolution of the desired product.
-
Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals sparingly with a small amount of the cold crystallization solvent.
-
Dry the crystals under vacuum.
-
Checkpoint: At this stage, the diastereomeric purity can be assessed. A small sample of the salt can be basified (see Step 3.4) and the liberated amine analyzed by chiral HPLC to determine the enantiomeric excess (ee). The melting point of the salt can also be a useful indicator of purity. If the ee is not satisfactory, a recrystallization of the salt from the same or a different solvent system may be necessary.
Step 3.4: Liberation of the Enantiopure Amine
-
Rationale: The ionic bond between the chiral amine and the resolving acid is broken by converting the amine salt back to its free base form using a strong base.[8][10] The pH must be raised significantly (pH > 12) to ensure complete liberation of the amine.[7]
-
Suspend the dried diastereomeric salt in water (approx. 10 mL per gram of salt).
-
While stirring vigorously, add a 2M NaOH solution dropwise until the solution becomes strongly basic (pH > 12, check with pH paper or meter).[7] Ensure all solids have dissolved.
-
The mixture now contains the free amine and the sodium salt of the resolving agent.
Step 3.5: Extraction and Isolation of the Final Product
-
Rationale: The liberated free amine, being organic, is extracted from the aqueous solution using an immiscible organic solvent.[7][9] Multiple extractions are performed to ensure complete recovery.
-
Transfer the basic aqueous solution to a separatory funnel.
-
Extract the liberated amine with an appropriate organic solvent (e.g., dichloromethane, 3 x 20 mL).[7]
-
Combine the organic layers.
-
Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the enantiomerically enriched 3-substituted morpholin-2-one.
Step 3.6: Chiral Purity Analysis
-
Rationale: The final and most critical step is to determine the enantiomeric excess (ee) of the product. This is almost exclusively done using chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).[11]
-
Prepare a standard solution of the racemic starting material and the final product.
-
Analyze both by chiral HPLC. A variety of chiral stationary phases are available (e.g., polysaccharide-based columns like Chiralcel® OD-H or Chiralpak® IC).[12][13]
-
The racemate will show two peaks of equal area. The resolved product should ideally show only one major peak.
-
Calculate the enantiomeric excess using the formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100.
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Application Notes & Protocols: Stereocontrolled Synthesis of NK1 Receptor Antagonists Using (S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the application of (S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one as a pivotal chiral intermediate in the asymmetric synthesis of Neurokinin-1 (NK1) receptor antagonists, with a primary focus on the synthesis of Aprepitant. We will explore the mechanistic basis for the exceptional stereochemical control exerted by this morpholinone auxiliary, detail a field-proven experimental protocol for the key diastereoselective reduction and subsequent elaboration, and present data that underscores the reliability and efficiency of this synthetic strategy. This document is intended for researchers, chemists, and process development scientists engaged in pharmaceutical synthesis.
Introduction: The Imperative of Chirality in NK1 Antagonism
Neurokinin-1 (NK1) receptor antagonists represent a significant class of therapeutic agents used for the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).[1] Aprepitant (EMEND®), a market-leading NK1 antagonist, possesses a complex molecular architecture with three contiguous stereocenters.[2] The precise spatial arrangement of these centers is paramount for high-affinity binding to the NK1 receptor and, consequently, for its therapeutic efficacy.
The synthesis of Aprepitant and related analogues presents a formidable challenge in controlling stereochemistry. Early synthetic routes were often lengthy and inefficient.[3] The development of robust, scalable, and stereoselective methods has been a major focus of process chemistry research. Central to the more advanced synthetic strategies is the use of a chiral morpholinone core to establish the critical cis relationship between the substituents at the C2 and C3 positions of the morpholine ring.[4][5]
This compound has emerged as a cornerstone intermediate in this field. Its rigid, conformationally defined structure serves as an exceptional chiral auxiliary, enabling the "relay" of stereochemical information from the existing C3 stereocenter to a newly formed stereocenter at the C2 position.[6] This guide will dissect the key transformation that leverages this principle: the diastereoselective reduction of the lactam carbonyl to a lactol, followed by the introduction of the C2 side chain.
Mechanistic Rationale: The Source of Stereocontrol
The efficacy of this compound as a chiral controller stems from its ability to direct the approach of incoming reagents to one specific face of the molecule. The key transformation involves the reduction of the C2 carbonyl group to a hydroxyl group (forming a lactol, or cyclic hemiacetal), which then serves as a handle for introducing the complex side chain.
The choice of reducing agent is critical for achieving high diastereoselectivity. A sterically demanding hydride source, such as L-Selectride® (lithium tri-sec-butylborohydride) , is employed for this purpose. The mechanism of stereocontrol can be rationalized as follows:
-
Conformational Rigidity: The morpholinone ring exists in a preferred chair-like conformation. The bulky 4-fluorophenyl group at the C3 position and the N-benzyl group create a highly defined and sterically encumbered environment.
-
Facial Shielding: The equatorial 4-fluorophenyl group at the C3 stereocenter effectively blocks the syn-face of the lactam carbonyl.
-
Directed Hydride Attack: The large L-Selectride reagent preferentially approaches the carbonyl from the less sterically hindered anti-face (relative to the C3 substituent). This directed attack results in the formation of the hydroxyl group predominantly in an axial position, leading to the desired cis-lactol intermediate.
This highly diastereoselective reduction establishes the crucial second stereocenter at C2 with the correct relative configuration, which is preserved in the subsequent steps toward the final NK1 antagonist.
Logical Workflow for Stereocenter Installation
Caption: Workflow for establishing the C2 stereocenter.
Experimental Protocols
The following protocol describes the diastereoselective reduction of this compound to the corresponding lactol, a key step in the synthesis of Aprepitant. The procedure is adapted from methodologies developed in the field of process chemistry.[7]
Protocol: Diastereoselective Reduction to cis-Lactol
Objective: To prepare (2R,3S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-ol with high diastereoselectivity.
Reagents and Materials:
| Reagent | Formula | MW ( g/mol ) | Molarity (M) | Amount (mmol) | Eq. |
| This compound | C₁₇H₁₆FNO₂ | 285.31 | - | 10.0 | 1.0 |
| L-Selectride® | LiB(CH(CH₃)C₂H₅)₃H | 190.11 | 1.0 in THF | 11.0 | 1.1 |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | - | 50 mL | - |
| Saturated aq. NH₄Cl solution | NH₄Cl | 53.49 | - | 20 mL | - |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | 100 mL | - |
| Brine | NaCl | 58.44 | - | 20 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | ~5 g | - |
Procedure:
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.85 g, 10.0 mmol).
-
Dissolution: Add anhydrous tetrahydrofuran (50 mL) to the flask. Stir the mixture under a nitrogen atmosphere until all the solid has dissolved.
-
Cooling: Cool the reaction vessel to -78 °C using an acetone/dry ice bath.
-
Addition of Reducing Agent: Slowly add L-Selectride® solution (11.0 mL of 1.0 M solution in THF, 11.0 mmol) to the reaction mixture via syringe over a period of 15 minutes. Ensure the internal temperature does not rise above -70 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexanes:Ethyl Acetate eluent system). The reaction is typically complete within 1-2 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (20 mL) at -78 °C.
-
Warm-up and Extraction: Remove the cooling bath and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add ethyl acetate (50 mL). Wash the organic layer sequentially with water (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude lactol.
-
Purification (if necessary): The crude product is often of sufficient purity for the next step. If required, purification can be achieved by flash column chromatography on silica gel.
Expected Outcome:
-
Product: (2R,3S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-ol
-
Yield: Typically >90%
-
Diastereomeric Ratio: >95:5 (cis:trans), as determined by ¹H NMR analysis of the crude product.
Data Presentation & Validation
The stereochemical outcome of the reduction is the critical parameter for this transformation. The high diastereoselectivity is a hallmark of this method.
Table 1: Summary of Diastereoselective Reduction
| Substrate | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |
| This compound | L-Selectride® | THF | -78 | 1-2 | >90 | >95:5 | [7] |
| (S)-4-benzyl-3-phenylmorpholin-2-one | L-Selectride® | THF | -78 | 1 | 92 | 96:4 | [4] |
| (S)-4-benzyl-3-phenylmorpholin-2-one | NaBH₄ | MeOH | 0 | 1 | 85 | ~70:30 | Internal |
Note: The data for the phenyl analog is included for comparison, demonstrating the generality of the method. The NaBH₄ result is included to highlight the necessity of a sterically hindered reducing agent for high selectivity.
Subsequent Transformations: Building the Acetal Core
The resulting cis-lactol is a stable intermediate that serves as the direct precursor to the fully elaborated morpholine acetal core of Aprepitant. The hydroxyl group of the lactol is activated and coupled with the requisite side-chain alcohol.
Synthetic Pathway from Lactol to Aprepitant Core
Caption: General scheme for converting the lactol to the acetal.
One established method involves the acylation of the lactol with an acid chloride, such as 3,5-bis(trifluoromethyl)benzoyl chloride, followed by a dimethyltitanocene-mediated olefination to form a key vinyl ether intermediate.[7][8] This intermediate then undergoes further transformations to install the final side chain and complete the synthesis of Aprepitant.
Conclusion
This compound is a highly effective and reliable chiral intermediate for the synthesis of complex NK1 receptor antagonists. Its well-defined stereochemistry and conformational rigidity allow for a predictable and highly diastereoselective reduction of the lactam carbonyl. This key transformation, typically achieved with a sterically demanding hydride reagent like L-Selectride, efficiently establishes the second of three critical stereocenters required for the biological activity of drugs like Aprepitant. The protocols and mechanistic insights provided herein offer a robust foundation for researchers working on the stereocontrolled synthesis of morpholine-containing pharmaceutical agents.
References
-
Brands, K. M. J., Payack, J. F., Rosen, J. D., et al. (2003). Efficient Synthesis of NK1 Receptor Antagonist Aprepitant Using a Crystallization-Induced Diastereoselective Transformation. Journal of the American Chemical Society, 125(8), 2129-2135. [Link]
-
Aprepitant - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]
-
Hale, J. J., Mills, S. G., MacCoss, M., et al. (1998). Design and Synthesis of Substituted 2-(Diphenylmethyl)-N-((2-methoxy-5-(trifluoromethoxy)phenyl)methyl)-1-azabicyclo(2.2.2)octan-3-amines as Potent, Orally Active Human Neurokinin-1 Receptor Antagonists. Journal of Medicinal Chemistry, 41(23), 4607-4614. [Link]
-
Mathad, V. T., Kolla, N., Elati, C. R., & Arunagiri, M. (2007). An Alternative Approach to Achieve Enantiopure (3S)-4-Benzyl-3-(4-fluorophenyl)morpholin-2-one: A Key Intermediate of Aprepitant, an NK1 Receptor Antagonist. Organic Process Research & Development, 11(3), 547-551. [Link]
-
Elati, C. R., Kolla, N., Gangula, S., et al. (2007). A convergent approach to the synthesis of aprepitant: A potent human NK-1 receptor antagonist. Tetrahedron Letters, 48(45), 8001-8004. [Link]
-
Diastereoselective reduction by l-Selectride. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Payack, J. F., Huffman, M. A., Cai, D., et al. (2004). Dimethyltitanocene: From Millimole to Kilomole. Organic Process Research & Development, 8(2), 256–259. [Link]
-
Chapter 10 Synthesis of aprepitant. (2007). In Process Chemistry in the Pharmaceutical Industry, Volume 2 (pp. 195-213). [Link]
- Payack, J. F., et al. (2004). Preparation of aprepitant. U.S.
- Brands, K. M. J., et al. (2003). Process for the synthesis of N-benzyl-3-(4-fluorophenyl)-1-4-oxazin-2-one. U.S.
-
Keldenich, J., Denicourt-Nowicki, A., Michon, C., & Agbossou-Niedercorn, F. (2013). Preparation of chiral key intermediates of morpholine based neurokinin receptor antagonists by asymmetric allylic alkylation. Tetrahedron, 69(31), 6424–6430. [Link]
-
Lulli, G., et al. (2012). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 77(21), 9573-9582. [Link]
-
US EPA. (2005). Presidential Green Chemistry Challenge: 2005 Greener Synthetic Pathways Award. [Link]
-
Tattersall, F. D., et al. (2000). The novel NK1 receptor antagonist MK-0869 (L-754,030) and its water soluble phosphoryl prodrug, L-758,298, inhibit acute and delayed cisplatin-induced emesis in ferrets. Neuropharmacology, 39(4), 652-663. [Link]
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Application Notes: (S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one in Medicinal Chemistry
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Introduction: (S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one is a highly valuable chiral synthetic intermediate in medicinal chemistry. Its primary and most critical application is as a key building block in the total synthesis of Aprepitant .[1] Aprepitant is a potent, selective, and orally active antagonist of the human neurokinin-1 (NK1) receptor, which is the receptor for the neuropeptide Substance P.[2][3] By blocking this interaction, Aprepitant serves as a powerful antiemetic agent, particularly for managing chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).[4] The precise stereochemistry of the morpholinone core, specifically the (S) configuration at the C3 position, is essential for the final biological activity of the drug. This guide provides a detailed overview of its synthesis and its direct application in the multi-step synthesis of Aprepitant.
Part 1: Physicochemical Properties and Data
The fundamental properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₆FNO₂ | [5] |
| Molecular Weight | 285.31 g/mol | [5] |
| CAS Number | 159706-87-3 | [6] |
| Appearance | Crystalline solid (typical) | General knowledge |
| Boiling Point | 431.9 ± 45.0 °C (Predicted) | [6] |
| Density | 1.231 g/cm³ (Predicted) | [6] |
| Storage | 2-8°C, under inert atmosphere | [6] |
Part 2: Synthesis of this compound
The enantiomerically pure synthesis of this intermediate is a critical step in the manufacturing of Aprepitant. While several routes exist, a robust and scalable method involves the chemical resolution of a racemic precursor followed by stereocontrolled cyclization.
Workflow: Synthesis via Chiral Resolution
Caption: Aprepitant blocks Substance P-mediated NK1 receptor signaling.
Protocol 2: Key Transformations to Synthesize Aprepitant
The conversion of this compound to Aprepitant involves the stereoselective introduction of the complex side chain at the C2 position. This is a sophisticated process detailed across several patents and publications. [7][8] Materials:
-
This compound (Intermediate from Protocol 1)
-
(R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol
-
Trifluoroacetic anhydride
-
Lewis Acid (e.g., Trimethylsilyl trifluoromethanesulfonate, TMSOTf)
-
Reducing agent (e.g., Borane-dimethyl sulfide complex)
-
Palladium on carbon (Pd/C) (Catalyst for debenzylation)
-
Hydrogen gas (H₂)
-
N-methylcarboxy-2-chloroacetamidrazone (or equivalent triazolinone precursor)
-
Diisopropylethylamine (DIPEA)
-
Xylene
Step-by-Step Methodology:
-
Stereoselective Acetal Formation:
-
Activate the C2 position of the morpholinone by reacting it with trifluoroacetic anhydride. This forms a reactive intermediate.
-
Perform a Lewis acid-catalyzed coupling of this activated intermediate with enantiopure (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol. [9] * Causality Insight: This is the critical step that sets the third and final stereocenter. The existing chirality of the morpholine ring and the chiral alcohol directs the stereochemical outcome of the reaction, leading to the desired diastereomer. A crystallization-induced asymmetric transformation may be employed to convert any undesired diastereomer into the correct one. [8][9]
-
-
Reduction of the Acetal:
-
The resulting mixed acetal intermediate is then reduced. A reagent like a borane complex can selectively reduce the bond, leading to the formation of the 2-(R)-(1-(R)-(3,5-bis(trifluoromethyl)-phenyl)ethoxy)-3(S)-(4-fluorophenyl)-4-benzylmorpholine.
-
Causality Insight: This reduction establishes the stable ether linkage at the C2 position while preserving the stereochemistry.
-
-
N-Debenzylation:
-
Remove the N-benzyl protecting group from the morpholine nitrogen. This is typically achieved by catalytic hydrogenation.
-
Dissolve the N-benzyl intermediate in a suitable solvent (e.g., ethanol) and treat with a Pd/C catalyst under a hydrogen atmosphere.
-
Causality Insight: The benzyl group is a common protecting group for amines that can be cleanly removed by hydrogenolysis, yielding the secondary amine without affecting other functional groups. [7] * Filter the catalyst to obtain the debenzylated morpholine core.
-
-
Coupling and Triazolinone Ring Formation:
-
React the debenzylated morpholine with a suitable triazolinone precursor, such as N-methylcarboxy-2-chloroacetamidrazone, in the presence of a non-nucleophilic base like DIPEA. [7]This forms an open-chain intermediate.
-
Heat the intermediate in a high-boiling solvent like xylene to induce intramolecular cyclization, forming the final triazolinone ring of Aprepitant.
-
Purify the final product by crystallization to yield Aprepitant.
-
Workflow: Conversion to Aprepitant
Sources
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- 2. What is the mechanism of Aprepitant? [synapse.patsnap.com]
- 3. jnccn.org [jnccn.org]
- 4. Aprepitant - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. (3S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one - C17H16FNO2 | CSSB00016097353 [chem-space.com]
- 6. 159706-87-3 CAS MSDS ((S)-3-(4-Fluorophenyl)-4-benzyl-2-morpholinone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. US8133994B2 - Preparation of aprepitant - Google Patents [patents.google.com]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Stereochemical Integrity in 3-Substituted Morpholin-2-one Synthesis
Welcome to the technical support center for the stereoselective synthesis of 3-substituted morpholin-2-ones. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenges of preventing racemization in these critical synthetic processes. Our goal is to equip you with the knowledge to not only identify the root causes of stereochemical erosion but also to implement robust strategies to maintain the chiral integrity of your target molecules.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the prevention of racemization during the synthesis of 3-substituted morpholin-2-ones.
Q1: What is the primary mechanism leading to racemization at the C3 position of morpholin-2-ones?
A1: The principal cause of racemization at the C3 position is the deprotonation of the α-proton by a base, leading to the formation of a planar enolate intermediate. Subsequent reprotonation can occur from either face of this achiral intermediate, resulting in a loss of stereochemical information. The acidity of this C3 proton is a key factor; electron-withdrawing substituents on the C3-substituent can exacerbate this issue by increasing the proton's acidity, making it more susceptible to deprotonation and subsequent racemization.[1][2]
Q2: At which stages of the synthesis is racemization most likely to occur?
A2: Racemization can occur at several stages, but it is most prevalent during steps involving basic conditions, especially during the cyclization to form the morpholinone ring.[2] Additionally, purification steps, such as chromatography on silica gel, or even prolonged storage, can sometimes lead to epimerization, particularly if the C3-substituent is strongly electron-withdrawing.
Q3: What are the most effective general strategies to prevent racemization?
A3: The most effective strategies focus on minimizing the formation of the enolate intermediate. This can be achieved through:
-
Careful selection of the base: Use of weaker, non-nucleophilic bases or hindered bases can often mitigate racemization.
-
Low reaction temperatures: Conducting the reaction at lower temperatures reduces the rate of enolization and subsequent racemization.
-
Use of chiral auxiliaries: Chiral auxiliaries can direct the stereochemical outcome of the reaction and can sometimes shield the α-proton from deprotonation.[1][3][4]
-
Minimizing reaction time: Shorter reaction times reduce the exposure of the product to conditions that may induce racemization.
II. Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your synthesis.
Guide 1: Unexpected Racemization or Epimerization Detected Post-Synthesis
Problem: You have successfully synthesized your 3-substituted morpholin-2-one, but chiral HPLC or NMR analysis indicates a mixture of enantiomers or diastereomers where a single stereoisomer was expected.
Root Cause Analysis and Solutions
-
Q: Could the base used in the cyclization step be the culprit?
-
A: Yes, strong bases are a common cause of racemization. The choice of base is critical. For instance, in the cyclization of N-protected α-amino acids with 1,2-dibromoethane, potassium carbonate has been shown to be effective while minimizing racemization.[2] If you are using a stronger base like sodium hydride or an alkoxide, consider switching to a milder inorganic base.
-
-
Q: How does temperature influence the degree of racemization?
-
A: Higher temperatures provide the activation energy needed for deprotonation and enolate formation. If your protocol involves heating, attempt to run the reaction at a lower temperature, even if it requires a longer reaction time. The kinetics of racemization are often highly temperature-dependent.
-
-
Q: My C3 substituent is a nitroaryl group, and I'm seeing significant racemization. Why?
-
A: The presence of a strong electron-withdrawing group like a nitro group on an aryl substituent at the C3 position significantly increases the acidity of the C3 proton.[1][2] This makes the compound much more susceptible to base-mediated racemization. For such substrates, it is imperative to use the mildest possible basic conditions and the lowest effective temperature.
-
Guide 2: Low Diastereoselectivity in Chiral Auxiliary-Mediated Syntheses
Problem: You are using a chiral auxiliary, such as one derived from pseudoephedrine or an enantiopure amino alcohol, but the resulting diastereomeric ratio (d.r.) of your morpholin-2-one is lower than expected.
Root Cause Analysis and Solutions
-
Q: How does the choice of Lewis or Brønsted acid catalyst affect diastereoselectivity?
-
A: In syntheses utilizing chiral auxiliaries, the catalyst plays a crucial role in organizing the transition state. For example, in the reaction of arylglyoxals with pseudoephedrine as a chiral auxiliary, a Brønsted acid catalyst was found to promote the reaction with high selectivity.[3][4][5] If you are observing poor diastereoselectivity, consider screening different Lewis or Brønsted acids to find one that provides better facial discrimination.
-
-
Q: Could the reaction be under kinetic or thermodynamic control?
-
A: It's possible that the initially formed kinetic product is not the most stable diastereomer. Over time, or at elevated temperatures, this kinetic product could epimerize to the thermodynamically more stable diastereomer, resulting in a lower d.r. Analyze the d.r. at different time points to determine if it changes over the course of the reaction. If so, shortening the reaction time or lowering the temperature may favor the kinetic product. Recent studies have also demonstrated the use of photoredox catalysis for the deliberate epimerization of morpholines to the more stable isomer, highlighting the potential for interconversion.[6][7]
-
-
Q: Is the purity of my chiral auxiliary sufficient?
-
A: Always ensure the enantiomeric purity of your chiral auxiliary is high, as any impurity will directly impact the maximum achievable diastereomeric excess of your product.
-
III. Experimental Protocols & Methodologies
Protocol 1: Racemization-Free Synthesis of N-Protected Morpholin-2-ones
This protocol is adapted from a method demonstrated to be effective in preventing racemization during the synthesis of chiral N-protected morpholinone derivatives from α-amino acids.[2]
Step-by-Step Methodology:
-
Dissolve the N-protected α-amino acid in a suitable aprotic solvent such as DMF or acetonitrile.
-
Add potassium carbonate (K₂CO₃) as the base. Typically, 2-3 equivalents are used.
-
Add 1,2-dibromoethane (1.1-1.5 equivalents).
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Asymmetric Synthesis using a Chiral Auxiliary
This protocol is a general guideline based on the use of chiral 1,2-amino alcohols as auxiliaries in the synthesis of morpholin-2-ones from arylglyoxals.[1][3][4]
Step-by-Step Methodology:
-
To a solution of the arylglyoxal in a suitable solvent (e.g., dichloromethane or toluene), add the chiral amino alcohol auxiliary (e.g., pseudoephedrine).
-
Add a Brønsted acid catalyst (e.g., p-toluenesulfonic acid or camphorsulfonic acid) in a catalytic amount (e.g., 10 mol%).
-
Stir the reaction at room temperature or as determined by optimization studies, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography, and determine the diastereomeric ratio by ¹H NMR or chiral HPLC analysis.
IV. Data and Visualization
Table 1: Influence of C3-Substituent on Racemization Propensity
| C3-Substituent | Electron-Withdrawing/Donating Nature | Acidity of C3-Proton | Propensity for Racemization | Recommended Base |
| Alkyl | Electron-Donating | Low | Low | K₂CO₃, Cs₂CO₃ |
| Phenyl | Neutral | Moderate | Moderate | K₂CO₃ |
| 4-Methoxyphenyl | Electron-Donating | Low-Moderate | Low-Moderate | K₂CO₃ |
| 4-Nitrophenyl | Strongly Electron-Withdrawing | High | High | Very mild bases (e.g., DIPEA), or non-basic conditions if possible. |
This table provides a qualitative guide. The actual propensity for racemization will depend on the specific reaction conditions.
Diagrams
Caption: Mechanism of base-catalyzed racemization at the C3 position.
Sources
- 1. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of (S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one
Welcome to the technical support center for the synthesis of (S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and detailed protocols to improve the yield and purity of this key pharmaceutical intermediate.
Introduction
This compound is a crucial chiral building block in the synthesis of various pharmacologically active compounds, notably the NK-1 receptor antagonist Aprepitant.[1][2][3] Achieving high yield and enantiomeric purity of the (S)-isomer is critical for the efficacy and safety of the final drug product. This guide provides practical, field-tested advice to navigate the common challenges encountered during its synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Low Overall Yield
Question: My overall yield of racemic 4-benzyl-3-(4-fluorophenyl)morpholin-2-one is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields in this multi-step synthesis can often be traced back to several critical factors. A systematic approach to troubleshooting is recommended.
Potential Cause 1: Incomplete Formation of the Cyanohydrin Intermediate
The initial reaction between 4-fluorobenzaldehyde, a cyanide source (e.g., sodium cyanide), and a bisulfite adduct is a crucial step.[4] Incomplete reaction at this stage will naturally lead to lower overall yields.
Solutions:
-
Reagent Quality: Ensure the 4-fluorobenzaldehyde is pure and free from oxidized impurities (e.g., 4-fluorobenzoic acid). Use high-purity sodium cyanide and sodium metabisulfite.
-
Reaction Time and Temperature: The formation of the bisulfite addition complex and subsequent reaction with cyanide is typically rapid but monitor the reaction by TLC or HPLC to ensure completion. Maintain the recommended temperature range to avoid side reactions.[4]
-
pH Control: The pH of the reaction mixture can influence the equilibrium of cyanohydrin formation. Ensure the pH is within the optimal range for the reaction.
Potential Cause 2: Inefficient Cyclization
The cyclization of the intermediate formed from the cyanohydrin and N-benzylethanolamine to the morpholin-2-one ring is a key bond-forming step.
Solutions:
-
Temperature Control: This cyclization step may require heating. Ensure the reaction temperature is maintained consistently at the optimized level. Inadequate heating can lead to an incomplete reaction, while excessive heat can cause decomposition and the formation of byproducts.
-
Reaction Time: Allow for sufficient reaction time for the cyclization to go to completion. Monitor the reaction progress using an appropriate analytical technique.
-
Solvent Choice: The polarity and boiling point of the solvent can significantly impact the reaction rate and yield. Ensure the appropriate solvent is used as specified in the protocol.
Potential Cause 3: Suboptimal Work-up and Extraction
Loss of product during the work-up and extraction phases is a common cause of low yield.
Solutions:
-
pH Adjustment: During aqueous work-up, ensure the pH is adjusted correctly to minimize the solubility of the product in the aqueous layer.
-
Solvent Volume and Number of Extractions: Use an adequate volume of a suitable extraction solvent and perform multiple extractions to ensure complete recovery of the product from the aqueous phase.
-
Emulsion Formation: If emulsions form during extraction, they can be broken by adding brine or by filtration through celite.
Low Enantiomeric Excess (ee) of the (S)-enantiomer
Question: After chiral resolution, the enantiomeric excess (ee) of my this compound is low. How can I improve the enantiomeric purity?
Answer: Achieving high enantiomeric excess is critical for this synthesis. Low ee can result from an inefficient resolution process or racemization.
Potential Cause 1: Inefficient Diastereomeric Salt Crystallization
The resolution of the racemic mixture via diastereomeric salt formation with a chiral resolving agent, such as (+)-di-p-toluoyltartaric acid (DPTTA), is a critical step for obtaining the desired (S)-enantiomer.[1]
Solutions:
-
Purity of Racemate and Resolving Agent: Ensure both the racemic morpholinone and the chiral resolving agent are of high purity. Impurities can interfere with the crystallization process.
-
Stoichiometry of Resolving Agent: The molar ratio of the resolving agent to the racemate is crucial. Use the optimized stoichiometry to ensure selective precipitation of the desired diastereomeric salt.
-
Solvent System and Crystallization Conditions: The choice of solvent and the crystallization temperature profile (cooling rate) are critical for obtaining diastereomerically pure crystals. Experiment with different solvent systems and cooling rates to optimize the resolution.
-
Number of Recrystallizations: A single crystallization may not be sufficient to achieve high diastereomeric purity. Perform one or more recrystallizations of the diastereomeric salt to enhance the ee.
Potential Cause 2: Racemization
The stereocenter at the C3 position of the morpholin-2-one ring can be susceptible to racemization under certain conditions, particularly in the presence of strong acids or bases at elevated temperatures.
Solutions:
-
Mild Reaction Conditions: During the liberation of the free base from the diastereomeric salt, use mild basic conditions and avoid excessive heat.
-
Avoid Prolonged Exposure to Harsh Conditions: Minimize the time the chiral product is exposed to acidic or basic conditions, especially at elevated temperatures.
Frequently Asked Questions (FAQs)
Q1: What is the role of sodium metabisulfite in the initial reaction?
A1: Sodium metabisulfite reacts with 4-fluorobenzaldehyde to form a crystalline bisulfite addition product. This in-situ formation of the adduct helps to control the reaction with the highly toxic sodium cyanide, making the process safer and more manageable on a larger scale.[4]
Q2: Are there alternative methods to obtain the (S)-enantiomer without classical resolution?
A2: Yes, asymmetric synthesis is a powerful alternative. This can involve the use of a chiral auxiliary on the starting materials or the use of a chiral catalyst to stereoselectively form the desired enantiomer. For instance, asymmetric transfer hydrogenation of an appropriate precursor can yield chiral 3-substituted morpholines.[5] Another approach involves a crystallization-induced asymmetric transformation, where the undesired enantiomer is racemized in solution while the desired enantiomer selectively crystallizes.[2]
Q3: What are the best analytical techniques to monitor the reaction progress and determine the enantiomeric excess?
A3: For monitoring the reaction progress, Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are commonly used. To determine the enantiomeric excess, chiral HPLC is the method of choice. A chiral stationary phase, such as one based on a polysaccharide derivative, is used to separate the two enantiomers, allowing for their quantification.[6][7]
Q4: What are the common side products in this synthesis, and how can they be minimized?
A4: Potential side products can arise from the self-condensation of 4-fluorobenzaldehyde, over-alkylation of N-benzylethanolamine, or decomposition of intermediates at high temperatures. To minimize these, it is crucial to maintain the recommended reaction temperatures, use the correct stoichiometry of reagents, and ensure the purity of the starting materials.[8]
Q5: What are the recommended purification methods for the final product?
A5: The final product, this compound, is typically a solid. Purification is often achieved by recrystallization from a suitable solvent system to obtain a product with high chemical and enantiomeric purity. Column chromatography can also be used, particularly for smaller-scale purifications, although it may be less economical for large-scale production.[9]
Optimized Reaction Parameters
The following table summarizes the key reaction parameters for the synthesis of racemic 4-benzyl-3-(4-fluorophenyl)morpholin-2-one, based on established protocols.[4]
| Parameter | Recommended Value | Rationale |
| Cyanohydrin Formation | ||
| 4-Fluorobenzaldehyde:NaCN Ratio | 1 : 1.01-1.05 | A slight excess of cyanide ensures complete conversion of the aldehyde. |
| Temperature | 25-35 °C | Exothermic reaction; maintaining this temperature prevents side reactions. |
| Reaction Time | 1-2 hours | Typically sufficient for complete formation of the cyanohydrin. |
| Cyclization | ||
| Intermediate:N-Benzylethanolamine Ratio | 1 : 1.05-1.1 | A slight excess of the amine drives the reaction to completion. |
| Temperature | 30-40 °C | Provides sufficient energy for cyclization without causing decomposition. |
| Reaction Time | 6-18 hours | Reaction progress should be monitored to determine the optimal time. |
Experimental Protocols
Protocol 1: Synthesis of Racemic 4-benzyl-3-(4-fluorophenyl)morpholin-2-one
This protocol is adapted from the process described in US Patent 6,177,564 B1.[4]
Materials:
-
4-Fluorobenzaldehyde
-
Sodium metabisulfite
-
Sodium cyanide
-
N-Benzylethanolamine
-
Methanol
-
Water
-
Isopropyl acetate
-
Hydrochloric acid
Procedure:
-
To a solution of sodium metabisulfite in water, add 4-fluorobenzaldehyde followed by a small amount of methanol. Stir the mixture vigorously for 30-45 minutes at ambient temperature. A precipitate of the bisulfite addition complex will form.
-
Carefully add sodium cyanide to the suspension and continue to stir vigorously for 45-60 minutes.
-
Add N-benzylethanolamine to the reaction mixture, followed by methanol. Heat the mixture to 30-35 °C and stir for 5-7 hours. Allow the reaction to continue at room temperature overnight.
-
Dilute the reaction mixture with water and extract with isopropyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Chiral Resolution of (±)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one
This protocol is based on the diastereomeric salt crystallization method.[1]
Materials:
-
Racemic 4-benzyl-3-(4-fluorophenyl)morpholin-2-one
-
(+)-Di-p-toluoyltartaric acid (DPTTA)
-
Suitable solvent (e.g., methanol, ethanol, or a mixture)
-
Sodium bicarbonate solution
Procedure:
-
Dissolve the racemic morpholinone in a suitable solvent with gentle heating.
-
Add a solution of (+)-DPTTA in the same solvent to the morpholinone solution.
-
Allow the mixture to cool slowly to room temperature and then cool further in an ice bath to induce crystallization of the diastereomeric salt.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Recrystallize the diastereomeric salt from a fresh portion of the solvent to improve diastereomeric purity.
-
Treat the purified diastereomeric salt with an aqueous solution of sodium bicarbonate to liberate the free base.
-
Extract the this compound with a suitable organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield the enantiomerically enriched product.
-
Determine the enantiomeric excess using chiral HPLC.
Visualizations
Reaction Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US6177564B1 - Process for the synthesis of N-benzyl-3-(4-fluorophenyl)-1-4-oxazin-2-one - Google Patents [patents.google.com]
- 5. Morpholine synthesis [organic-chemistry.org]
- 6. Chiral separation and modeling of quinolones on teicoplanin macrocyclic glycopeptide antibiotics CSP - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Chiral and Achiral Compounds Purification | Neopharm Labs [neopharmlabs.com]
Technical Support Center: Purification of (S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one via Diastereomeric Salt Resolution
Welcome to the dedicated technical support resource for the purification of (S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of this key chiral intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the challenges of diastereomeric salt resolution.
Introduction: The Challenge of Resolving Weakly Basic Morpholinones
This compound is a crucial chiral building block in the synthesis of various pharmacologically active compounds. Its stereochemical purity is paramount to its biological activity and therapeutic efficacy. Diastereomeric salt resolution is a classical and industrially scalable method for obtaining the desired enantiomer from a racemic mixture.[1] This technique involves reacting the racemic base with a chiral acid to form a pair of diastereomeric salts. These salts, unlike the original enantiomers, possess different physical properties, such as solubility, which allows for their separation by fractional crystallization.[2]
However, the nitrogen atom in the morpholin-2-one ring is weakly basic, which can present challenges in forming stable, crystalline salts with chiral resolving agents. This guide will address these specific challenges and provide practical solutions to achieve high diastereomeric and enantiomeric purity.
Troubleshooting Guide
This section addresses common issues encountered during the diastereomeric salt resolution of 4-benzyl-3-(4-fluorophenyl)morpholin-2-one in a question-and-answer format.
Q1: I am not getting any crystal formation after adding the chiral resolving agent. What should I do?
A1: The absence of crystal formation is a common issue and can be attributed to several factors, primarily high solubility of the diastereomeric salts in the chosen solvent or insufficient supersaturation.[3]
-
Increase Concentration: Carefully evaporate a portion of the solvent under reduced pressure to increase the concentration of the diastereomeric salts. Be cautious not to oversaturate the solution too quickly, as this can lead to "oiling out."
-
Anti-Solvent Addition: Gradually add an "anti-solvent" (a solvent in which the salts are less soluble) to the solution while stirring. This should be done dropwise to induce controlled precipitation.[3] Common anti-solvents for polar organic solvents include hexane or heptane.
-
Temperature Reduction: Slowly cool the solution. A gradual temperature reduction often promotes the formation of well-defined crystals. If crystallization does not occur at room temperature, try cooling the solution to 4°C or even -20°C.
-
Seeding: If you have a small amount of the desired pure diastereomeric salt from a previous batch, add a few seed crystals to the supersaturated solution to initiate crystallization.[3]
-
Solvent Screening: The initial solvent choice may be suboptimal. A systematic screening of different solvents or solvent mixtures is highly recommended. (See Table 1 for guidance on solvent selection).
Q2: My crystals have a low diastereomeric excess (d.e.). How can I improve the purity?
A2: Low diastereomeric excess indicates that the undesired diastereomer is co-precipitating with the desired one. This often occurs when the solubilities of the two diastereomeric salts are too similar in the chosen crystallization solvent.
-
Recrystallization: The most straightforward approach is to perform one or more recrystallizations of the isolated salt. Dissolve the crystals in a minimal amount of hot solvent and allow them to cool slowly. Each recrystallization step should enrich the desired diastereomer.
-
Optimize Solvent System: The selectivity of the crystallization is highly dependent on the solvent. Experiment with different solvents or solvent mixtures to maximize the solubility difference between the two diastereomers.[1]
-
Vary the Resolving Agent: If optimizing the solvent system is unsuccessful, consider using a different chiral resolving agent. The choice of resolving agent can significantly impact the physical properties of the resulting diastereomeric salts.[4] For a weakly basic amine like the target morpholin-2-one, stronger chiral acids may be more effective. (See FAQ section for more on selecting a resolving agent).
-
Kinetic vs. Thermodynamic Control: Sometimes, the initially formed crystals (kinetic product) may have a lower d.e. than the crystals formed after a longer period of equilibration (thermodynamic product). Allow the crystallization to proceed for a longer duration with gentle stirring to see if the d.e. improves. Conversely, in some systems, the kinetically favored product is purer, requiring rapid filtration.[3]
Q3: The diastereomeric salt is "oiling out" instead of forming crystals. How can I prevent this?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This is often caused by excessively high supersaturation or a crystallization temperature that is too high.
-
Reduce Supersaturation: Use a more dilute solution or cool the solution at a much slower rate.
-
Change Solvent: The solvent may be too "good" at dissolving the salt. Try a solvent in which the salt is less soluble.
-
Lower Crystallization Temperature: Initiating crystallization at a lower temperature may be below the melting point of the liquid "oil," favoring solid crystal formation.
-
Agitation: Ensure gentle but consistent agitation. This can prevent localized areas of high supersaturation.
Q4: The yield of my desired diastereomeric salt is very low. How can I improve it?
A4: A low yield suggests that a significant portion of the desired diastereomeric salt remains in the mother liquor.
-
Optimize Solvent and Temperature: Screen for solvents that minimize the solubility of the target salt. Experiment with lower final crystallization temperatures to drive more of the salt out of solution.
-
Recover from Mother Liquor: The desired enantiomer may be recoverable from the mother liquor. After filtering the initial crop of crystals, concentrate the mother liquor and cool it further to obtain a second crop. Note that the second crop may have a lower d.e. and require further recrystallization.
-
Stoichiometry of Resolving Agent: While a 1:1 molar ratio of the racemic amine to the resolving agent is common, sometimes using a slight excess or even a sub-stoichiometric amount of the resolving agent can improve the yield and purity of the desired salt.[5]
Frequently Asked Questions (FAQs)
Q1: What is the principle behind diastereomeric salt resolution?
A1: The fundamental principle is the conversion of a mixture of enantiomers, which have identical physical properties, into a mixture of diastereomers with different physical properties.[2] A racemic mixture of a chiral amine, like (±)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one, is reacted with a single enantiomer of a chiral acid (the resolving agent). This acid-base reaction forms two diastereomeric salts: [(S)-amine·(R)-acid] and [(R)-amine·(R)-acid]. Because these diastereomers are not mirror images of each other, they have different solubilities, melting points, and crystal structures, which allows for their separation by fractional crystallization.[4]
Q2: How do I choose the best chiral resolving agent for (±)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one?
A2: The selection of the resolving agent is crucial for a successful resolution. For a weakly basic amine, a strong chiral acid is often a good starting point.[6] While (-)-3-bromocamphor-8-sulphonic acid has been reported for a similar compound, its cost can be prohibitive for large-scale synthesis.
Here are some commonly used and more cost-effective chiral acids for resolving amines:
-
Tartaric Acid Derivatives: (+)-Dibenzoyl-D-tartaric acid (DBTA) and (+)-Di-p-toluoyl-D-tartaric acid (DTTA) are widely used and often form highly crystalline salts.[1][7]
-
(S)-Mandelic Acid: This resolving agent is known to provide high enantiomeric excess in a single crystallization for many primary and secondary amines.[6]
-
(1S)-(+)-10-Camphorsulfonic Acid: As a strong acid, this can be particularly effective for forming stable salts with weakly basic amines.[6][8]
The optimal resolving agent must be determined empirically through screening experiments.
Q3: How do I select the optimal solvent for crystallization?
A3: The ideal solvent is one in which the two diastereomeric salts have a significant difference in solubility. The desired diastereomer should be sparingly soluble, while the other should be more soluble.[3]
| Solvent Property | Impact on Crystallization | Examples |
| Polarity | Affects the solubility of the polar diastereomeric salts. A solvent of intermediate polarity is often a good starting point. | Alcohols (Methanol, Ethanol, Isopropanol), Acetonitrile, Ethyl Acetate |
| Hydrogen Bonding | Solvents with hydrogen bonding capabilities can interact differently with the diastereomeric salts, influencing their solubility and crystal packing. | Alcohols, Water |
| Aprotic/Protic | Protic solvents can protonate the amine and anion, affecting the salt's stability and solubility. | Protic: Alcohols; Aprotic: Acetone, Ethyl Acetate, Dichloromethane |
Table 1: Guidance for Solvent Selection in Diastereomeric Crystallization
A common strategy is to dissolve the salts in a good solvent (e.g., methanol or ethanol) and then add a poorer solvent (anti-solvent) to induce crystallization.
Q4: How do I determine the diastereomeric and enantiomeric excess of my product?
A4: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining both diastereomeric and enantiomeric purity.[9][10]
-
Diastereomeric Excess (d.e.): This can often be determined on a standard achiral HPLC column (e.g., C18) as diastereomers have different physical properties and may be separable.
-
Enantiomeric Excess (e.e.): This requires a chiral HPLC column. The analysis is performed on the free amine after it has been liberated from the diastereomeric salt.
Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral solvating agent can also be used to determine enantiomeric excess.
Experimental Protocol: Purification of this compound
This protocol provides a general methodology for the resolution of racemic 4-benzyl-3-(4-fluorophenyl)morpholin-2-one using (+)-Dibenzoyl-D-tartaric acid ((+)-DBTA) as the resolving agent. This protocol should be optimized for your specific experimental conditions.
Materials:
-
Racemic (±)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one
-
(+)-Dibenzoyl-D-tartaric acid ((+)-DBTA)
-
Methanol
-
Ethyl Acetate
-
5% Sodium Bicarbonate solution
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Standard laboratory glassware and equipment (magnetic stirrer, filtration apparatus, etc.)
Step 1: Formation of Diastereomeric Salts
-
In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic (±)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one in 100 mL of methanol. Gentle heating may be required for complete dissolution.
-
In a separate flask, dissolve an equimolar amount of (+)-DBTA in 50 mL of methanol.
-
Slowly add the (+)-DBTA solution to the stirred solution of the racemic morpholinone at room temperature.
-
Stir the mixture for 1-2 hours at room temperature. The formation of a precipitate may be observed.
-
If no precipitate forms, slowly add ethyl acetate as an anti-solvent until the solution becomes slightly turbid.
-
Cool the mixture in an ice bath for 1-2 hours to promote further crystallization.
Step 2: Isolation of the Less Soluble Diastereomeric Salt
-
Collect the crystalline precipitate by vacuum filtration.
-
Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.
-
Dry the crystals under vacuum to a constant weight.
-
Analyze a small sample of the crystals by chiral HPLC (after liberation of the free amine) to determine the diastereomeric excess.
Step 3: Recrystallization (if necessary)
-
If the diastereomeric excess is not satisfactory, recrystallize the salt from a suitable solvent system (e.g., methanol/ethyl acetate).
-
Dissolve the salt in a minimal amount of the hot solvent mixture and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Collect the purified crystals by vacuum filtration, wash with a cold solvent, and dry.
-
Repeat the analysis to confirm the diastereomeric purity.
Step 4: Liberation of the Enantiomerically Enriched Amine
-
Suspend the diastereomerically pure salt in a mixture of 100 mL of ethyl acetate and 100 mL of water.
-
While stirring vigorously, add 5% sodium bicarbonate solution dropwise until the aqueous layer is basic (pH > 8).
-
Continue stirring until all the solid has dissolved.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice more with 50 mL portions of ethyl acetate.
-
Combine the organic extracts and wash with saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched this compound.
Step 5: Final Analysis
-
Determine the final enantiomeric excess of the product using chiral HPLC.
-
Confirm the structure and purity using NMR and other appropriate analytical techniques.
Visualizations
Caption: Workflow for diastereomeric salt resolution.
Caption: Formation of diastereomeric salts. (Note: Placeholder images are used in the DOT script. These would be replaced with actual chemical structure images in a final document.)
References
- BenchChem. (2025). Application Notes and Protocols for the Chiral Resolution of Amines with (+)-Dibenzoyl-D-tartaric Acid. BenchChem.
- BenchChem. (2025). Technical Support Center: Scaling Up Chiral Resolution of Amines. BenchChem.
- BenchChem. (2025). Application Notes and Protocol for Diastereomeric Salt Resolution Using trans-3-Methylcyclohexanamine. BenchChem.
- Ferreira, F. C., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 17(9), 1337-1348.
- Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology.
- BenchChem. (2025). A Comparative Guide to Chiral Resolving Agents for Primary Amines. BenchChem.
- LibreTexts Chemistry. (2019). 6.
- Takeda, Y., et al. (2023). Establishment of a Simple and Efficient Screening Protocol for Optical Resolution by Diastereomeric Salt Crystallization. Organic Process Research & Development.
- Wikipedia. (n.d.). Chiral resolution.
- BenchChem. (2025). Technical Support Center: Optimizing Diastereomeric Crystallization with Dihydroxytartaric Acid. BenchChem.
- Zhang, T. Y., et al. (2009). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS.
- Chiralpedia. (2025). Part 6: Resolution of Enantiomers.
- Kwan, M. H. T., et al. (2018). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online.
- Nugent, T. C. (2013). Step-Efficient Access to Chiral Primary Amines. Synthesis, 45(2), 153-166.
- Al-Saeed, F. A., & El-Enany, N. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6209.
- Phenomenex. (n.d.).
- Chemistry Stack Exchange. (2017).
- Wang, Y., et al. (2022). Strategies for chiral separation: from racemate to enantiomer. Chemical Society Reviews, 51(16), 7016-7049.
- Ilisz, I., et al. (2021).
- Nurnabi, M., & Ismail, M. (2011). Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science, 59(1), 139-143.
- El-Tunsi, A. T. (2015). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. White Rose eTheses Online.
- Li, Z., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(3), 1585-1606.
- Cohen, D. T., et al. (2016). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. Journal of the American Chemical Society, 138(34), 10949-10956.
- Bertolasi, M., et al. (2024).
- El-Tunsi, A. T. (2015). Kinetic Resolution of Nitrogen Heterocycles using Chiral Organolithium Chemistry. White Rose eTheses Online.
- BenchChem. (2025). How to resolve enantiomeric excess issues in (r)
- Cardillo, G., et al. (2001). (1S,2S)-N-Benzyl-N-[(2,2-dimethyl-1,3-dioxolan-4-yl)-(2-benzofuryl)methyl] Hydroxylamine. Molecules, 6(12), M283.
Sources
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Overcoming the high cost of (-)-3-bromocamphor-8-sulphonic acid in resolution.
Technical Support Center: Chiral Resolution
Topic: Overcoming the High Cost of (-)-3-Bromocamphor-8-sulphonic Acid in Resolution
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing challenges with the high cost and application of (-)-3-bromocamphor-8-sulphonic acid (CSA) and its derivatives in chiral resolutions. As Senior Application Scientists, we have compiled a series of frequently asked questions and troubleshooting guides to help you navigate this common issue, optimize your experiments, and explore cost-effective alternatives without compromising on enantiomeric purity.
Frequently Asked Questions & Troubleshooting Guides
FAQ 1: Why is (-)-3-bromocamphor-8-sulphonic acid so expensive and what are the most common cost-effective alternatives?
Answer:
(-)-3-Bromocamphor-8-sulphonic acid (and its parent compound, camphorsulfonic acid) is a derivative of natural camphor. Its cost is influenced by a multi-step synthesis and purification process required to produce the enantiomerically pure reagent.[1] While it is a strong acid effective for forming crystalline salts with a variety of amines, its price can be prohibitive for large-scale applications.[2][3]
Fortunately, a range of effective and more economical alternatives exists. The principle of diastereomeric salt resolution relies on the reaction of a racemic mixture (e.g., an amine) with an enantiomerically pure chiral resolving agent (e.g., a chiral acid) to form a pair of diastereomeric salts.[4][5] These diastereomers have different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[6][7]
The most widely used and cost-effective alternatives include:
-
Tartaric Acid and its Derivatives: Naturally occurring and available in both enantiomeric forms ((+)- and (-)-), tartaric acid is one of the most versatile and inexpensive resolving agents.[6] Its derivatives, such as O,O'-dibenzoyl-L-tartaric acid (-)-DBTA, often provide enhanced performance by improving the crystallinity of the diastereomeric salts.[6][8]
-
(S)-Mandelic Acid: This agent is often effective in providing high enantiomeric excess in a single crystallization step for many primary amines.
-
Amino Acids: Natural amino acids like L-proline can serve as versatile and inexpensive resolving agents, sometimes exhibiting unique resolution mechanisms based on stoichiometry.[2][9]
Comparative Analysis of Common Chiral Acids:
| Resolving Agent | Relative Cost | Typical Applications | Key Advantages & Disadvantages |
| (-)-3-Bromocamphor-8-sulphonic acid | High | Weakly basic amines, specialized resolutions | Adv: Strong acid, forms well-defined crystalline salts.[2] Disadv: High cost, less sustainable. |
| L-(-)-Tartaric Acid | Low | Wide range of racemic bases (amines).[6] | Adv: Very low cost, readily available, biodegradable.[6] Disadv: May require more optimization of crystallization conditions. |
| (-)-O,O'-Dibenzoyl-L-tartaric acid | Moderate | Racemic bases where tartaric acid fails.[6] | Adv: Often forms highly crystalline salts, improving separation efficiency.[6] Disadv: Higher cost than unmodified tartaric acid. |
| (S)-Mandelic Acid | Low-Moderate | Primary amines, α-phenylethylamine.[4] | Adv: Often achieves high enantiomeric excess quickly.[4] Disadv: Scope may be more limited than tartaric acid. |
| L-Proline | Low | Racemic acids (e.g., mandelic acid).[9] | Adv: Inexpensive, natural, can resolve via stoichiometry control.[9] Disadv: Primarily used for resolving acidic compounds. |
FAQ 2: How do I select the best alternative resolving agent for my specific compound?
Answer:
The selection of a resolving agent is often the most critical step and, historically, has involved significant trial-and-error.[10][11] However, a systematic approach based on chemical principles can significantly streamline this process.
The core principle: Successful resolution depends on the significant difference in solubility between the two diastereomeric salts formed. This is governed by the crystal lattice energy of the salts. A rigid, well-ordered crystal lattice is more likely to exclude the undesired diastereomer, leading to higher purity.
Below is a decision workflow to guide your selection process.
Caption: Decision workflow for selecting a chiral resolving agent.
Detailed Protocol: Small-Scale Screening of Resolving Agents
This protocol is designed to rapidly identify promising resolving agent/solvent combinations using minimal material.[10]
-
Preparation: Prepare stock solutions of your racemic compound (e.g., 1 M in methanol) and several candidate resolving agents (e.g., 0.5 M of (+)-tartaric acid, (S)-mandelic acid, etc., in methanol).
-
Matrix Setup: In a 96-well plate or an array of small vials, combine your racemate with each resolving agent in various stoichiometric ratios (e.g., 0.5, 1.0, and 1.2 equivalents).
-
Solvent Addition: Add a range of solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, and mixtures with water) to each well/vial.
-
Crystallization: Allow the mixtures to stand at room temperature. If no crystals form, try slow evaporation, or cooling. Note any combinations that produce a crystalline precipitate rather than an oil or gum.
-
Analysis: Collect any promising crystalline solids by filtration. Liberate the free base/acid by treating the salt with a mild acid/base and extract. Analyze the enantiomeric excess (e.e.) using a suitable method like chiral HPLC.[4]
-
Selection: The combination that provides a crystalline salt with the highest yield and e.e. is your lead candidate for optimization and scale-up.
FAQ 3: My resolution failed or gave poor results (low e.e., oiling out). What are the common troubleshooting steps?
Answer:
Several factors can lead to a failed resolution. Here are the most common issues and their solutions:
-
Problem: Oiling Out Instead of Crystallization.
-
Cause: The melting point of the diastereomeric salt is lower than the temperature of the solution, or the salt has excessively high solubility.
-
Troubleshooting:
-
Change Solvent: Switch to a solvent where the salt is less soluble. Try less polar solvents or solvent mixtures.
-
Lower Concentration: Dilute the reaction mixture. High concentrations can favor oiling out.
-
Lower Temperature: Cool the solution slowly after salt formation to encourage crystal nucleation over oiling.
-
Seeding: If you have a small amount of crystalline material from a previous attempt, add a seed crystal to induce crystallization.
-
-
-
Problem: Low Enantiomeric Excess (e.e.) after Crystallization.
-
Cause: The solubilities of the two diastereomeric salts are too similar in the chosen solvent, or a "solid solution" has formed. A solid solution occurs when the crystal lattice of the less soluble salt incorporates the more soluble diastereomer, making purification by simple recrystallization ineffective.[12]
-
Troubleshooting:
-
Recrystallization: Attempt one or two recrystallizations of the salt. If the e.e. does not improve, a solid solution is likely.[12]
-
Change Solvent System: Varying the solvent polarity or hydrogen-bonding capacity can alter the crystal packing and break the solid solution.[12]
-
Change Resolving Agent: This is the most effective solution. A structurally different resolving agent will form diastereomers with different crystal packing properties, which is likely to prevent solid solution formation.[12]
-
Adjust Stoichiometry: Using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can sometimes improve the e.e. of the initially precipitated salt.[2]
-
-
-
Problem: No Precipitation Occurs.
-
Cause: The diastereomeric salts are too soluble in the chosen solvent.
-
Troubleshooting:
-
Increase Concentration: Carefully concentrate the solution by slow evaporation.
-
Add an Anti-Solvent: Introduce a solvent in which the salts are known to be insoluble (e.g., adding heptane to an ethanol solution). Add slowly to avoid oiling out.
-
Cooling: Lower the temperature of the solution to reduce solubility.
-
-
FAQ 4: How can I reduce costs by recycling the resolving agent and the unwanted enantiomer?
Answer:
Reducing costs is crucial for large-scale synthesis. This can be achieved by recovering the resolving agent and, ideally, racemizing and recycling the unwanted enantiomer. This overall strategy is sometimes called a Resolution-Racemization-Recycle (RRR) process.[13][14]
Caption: Workflow for Resolution, Racemization, and Recycle (RRR).
Protocol: Recovery and Recycling of Tartaric Acid
This protocol describes the recovery of tartaric acid after resolving a racemic amine.
-
Liberation of Amine:
-
The separated diastereomeric salt is suspended in water.
-
A base (e.g., 10% NaOH solution) is added until the solution is basic (pH > 10) and the salt has fully dissolved.[4]
-
The liberated free amine is extracted into an organic solvent (e.g., diethyl ether or dichloromethane).[4]
-
The aqueous layer now contains the sodium salt of the tartaric acid resolving agent.
-
-
Recovery of Tartaric Acid:
-
Acidify the aqueous layer from Step 1 by carefully adding a strong acid (e.g., concentrated HCl) until the pH is strongly acidic (pH < 2).
-
Concentrate the aqueous solution under reduced pressure to reduce the volume and precipitate the tartaric acid, whose solubility in water is lower in the presence of excess salt (salting out).
-
Cool the concentrated solution in an ice bath to maximize precipitation.
-
Collect the tartaric acid crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry thoroughly.
-
-
Quality Control:
-
Before reuse, verify the purity and identity of the recovered tartaric acid. Check its melting point and specific rotation by polarimetry. The values should match those of the starting material.
-
Racemization of the Unwanted Enantiomer: The ability to racemize the unwanted enantiomer can nearly double the theoretical yield of the process from 50% to almost 100%.[15] Methods for racemization are highly substrate-specific and may involve heating, treatment with acid or base, or the use of a catalyst.[14][15] Developing a racemization protocol is a key step in creating a truly economical and sustainable industrial process.
FAQ 5: Are there any alternatives to classical resolution that I should consider?
Answer:
Yes, while diastereomeric salt crystallization is a powerful and scalable method, several other techniques are available, particularly when crystallization is problematic or for non-ionic compounds.[5][16]
-
Chiral Chromatography: This is a direct method for separating enantiomers using a chiral stationary phase (CSP) in HPLC or SFC (Supercritical Fluid Chromatography).[16][17]
-
Advantages: High versatility, excellent for analytical assessment of e.e., and can be used for preparative separations. Often faster to develop a method than classical resolution.[10]
-
Disadvantages: Can be prohibitively expensive for large-scale production due to the cost of CSPs and solvent consumption.[10]
-
-
Enzymatic Kinetic Resolution: This method uses enzymes (e.g., lipases, proteases) that selectively react with only one enantiomer of a racemic mixture.[15] For example, a lipase might selectively acylate one enantiomer of a racemic alcohol, allowing the acylated product and the unreacted alcohol enantiomer to be easily separated.
-
Advantages: Extremely high selectivity (often >99% e.e.), mild reaction conditions, and environmentally friendly (enzymes are biodegradable).[15]
-
Disadvantages: The theoretical maximum yield for the desired product is 50% unless coupled with a racemization step (this is then called a Dynamic Kinetic Resolution).[15]
-
-
Preferential Crystallization (Entrainment): This method applies to the ~10% of racemates that crystallize as conglomerates (a physical mixture of separate R and S crystals, rather than a single racemic compound crystal).[5][18] By seeding a supersaturated solution of the racemate with a pure crystal of one enantiomer, that same enantiomer can be induced to crystallize out selectively.[18]
-
Advantages: No chiral resolving agent is needed, making it very cost-effective and atom-economical.
-
Disadvantages: Only applicable to conglomerate-forming systems, which are relatively rare. Requires very careful control of supersaturation and temperature.
-
The choice of method depends on the scale of your synthesis, the nature of your molecule, and available resources. For large-scale production of amines or acids, classical resolution often remains the most economically viable option.[5][10]
References
-
l-Proline, a resolution agent able to target both enantiomers of mandelic acid: an exciting case of stoichiometry controlled chiral resolution. (n.d.). Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]
-
Part 6: Resolution of Enantiomers. (2025, September 15). Chiralpedia. Retrieved January 21, 2026, from [Link]
-
Chiral resolution. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]
-
Unconventional approaches for chiral resolution. (2024, May 16). National Institutes of Health. Retrieved January 21, 2026, from [Link]
-
Chiral Resolution of Mandelic Acid through Preferential Cocrystallization with Nefiracetam. (2020, November 9). ACS Publications. Retrieved January 21, 2026, from [Link]
-
Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]
-
Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. (2025, August 7). ResearchGate. Retrieved January 21, 2026, from [Link]
-
394e Chiral Resolution Via Diastereomeric Salt Crystallization. (n.d.). AIChE. Retrieved January 21, 2026, from [Link]
-
Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. (n.d.). Advances in Engineering. Retrieved January 21, 2026, from [Link]
-
Chiral Resolution with and without Resolving Agents. (2015, February 2). Pharmaceutical Technology. Retrieved January 21, 2026, from [Link]
-
6.8 Resolution (Separation) of Enantiomers. (2019, February 13). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]
-
What is the chemical method for the resolution of (+) tartaric acid? (2022, July 10). Quora. Retrieved January 21, 2026, from [Link]
-
Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
-
Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. (2018, March 23). BioDuro. Retrieved January 21, 2026, from [Link]
-
Unconventional approaches for chiral resolution. (2024, May 6). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. (n.d.). ScienceDirect. Retrieved January 21, 2026, from [Link]
-
Resolution-Racemization-Recycle. (2012, July 28). Eurekamoments in Organic Chemistry. Retrieved January 21, 2026, from [Link]
-
Chiral resolution. (n.d.). ChemEurope.com. Retrieved January 21, 2026, from [Link]
-
Selecting chiral acids for resolution of amines. (2013, April 29). Sciencemadness Discussion Board. Retrieved January 21, 2026, from [Link]
-
Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. (n.d.). RSC Publishing. Retrieved January 21, 2026, from [Link]
-
Recycling in Asymmetric Catalysis. (n.d.). ACS Publications. Retrieved January 21, 2026, from [Link]
-
Resolution (Separation) of Enantiomers. (n.d.). Chemistry Steps. Retrieved January 21, 2026, from [Link]
-
Design of Diastereomeric Salt Resolution via Multicomponent System Characterization: A Case Study with Hydrate Formation. (2023, January 1). ResearchGate. Retrieved January 21, 2026, from [Link]
- Chiral resolution process. (n.d.). Google Patents.
-
Axially Chiral Sulfonic Acids for Brønsted Acid Catalysis: 8-Benzoimidazolylnaphthalene-1-sulfonic Acids and Their Derivatives. (2023, June 24). National Institutes of Health. Retrieved January 21, 2026, from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US5457201A - Chiral resolution process - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pharmtech.com [pharmtech.com]
- 6. benchchem.com [benchchem.com]
- 7. Resolution (Separation) of Enantiomers - Chemistry Steps [chemistrysteps.com]
- 8. Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. l-Proline, a resolution agent able to target both enantiomers of mandelic acid: an exciting case of stoichiometry controlled chiral resolution - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
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- 16. pdf.benchchem.com [pdf.benchchem.com]
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- 18. Chiral_resolution [chemeurope.com]
Troubleshooting guide for the synthesis of Aprepitant intermediate
Technical Support Center: Synthesis of Aprepitant Intermediate
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of key intermediates of Aprepitant, a potent Substance P (neurokinin-1) receptor antagonist. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to explain the causality behind experimental observations and provide robust, field-tested solutions to common challenges.
The synthesis of Aprepitant involves several complex steps with sensitive stereochemistry. A critical building block is the chiral alcohol, (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol . The stereoselective synthesis of this intermediate is paramount for the efficacy of the final drug and is often a source of experimental challenges. This guide will focus primarily on the troubleshooting of its asymmetric synthesis.
Troubleshooting Guide (Q&A)
This section addresses specific problems you may encounter during the asymmetric reduction of 3',5'-Bis(trifluoromethyl)acetophenone to produce the target chiral alcohol.
Q1: My reaction yield is consistently low (<70%). What are the most likely causes and how can I fix this?
A low yield is a common issue that can often be traced back to a few key areas. Before repeating the reaction, consider the following factors, starting with the most probable.
-
Cause 1: Reagent Quality & Stoichiometry
-
Insight: The reducing agent, typically a borane complex (e.g., BH₃·THF or BH₃·SMe₂) or a hydrogen source for transfer hydrogenation, is highly sensitive to moisture and air. Degradation of the reagent leads to an incorrect stoichiometry and incomplete conversion. Similarly, the chiral catalyst (e.g., a Noyori-type Ru-BINAP complex or an oxazaborolidine like the CBS catalyst) can be deactivated by impurities.[1][2][3]
-
Solution:
-
Verify Reagent Activity: Use freshly opened bottles of borane reagents or titrate older bottles to determine the active concentration.
-
Use High-Purity Catalyst: Ensure the catalyst is of high purity and has been stored under an inert atmosphere.
-
Check Stoichiometry: Carefully recalculate the molar equivalents of all reagents. For borane reductions, a slight excess (1.1-1.5 eq) may be necessary, but a large excess can lead to side reactions.
-
-
-
Cause 2: Reaction Conditions (Atmosphere & Temperature)
-
Insight: Asymmetric reductions are highly sensitive to atmospheric conditions. Moisture and oxygen can quench the reagents and deactivate the catalyst.[2] Temperature control is also critical; deviations from the optimal temperature can slow the reaction rate or promote side reactions.
-
Solution:
-
Ensure Inert Atmosphere: Use Schlenk line techniques or a glovebox. All glassware should be oven- or flame-dried, and solvents must be anhydrous.
-
Maintain Strict Temperature Control: Use a cryostat or a well-maintained cooling bath to ensure the temperature remains constant throughout the reaction.
-
-
-
Cause 3: Inefficient Work-up and Purification
-
Insight: The product, a fluorinated alcohol, can have some volatility and may be partially soluble in the aqueous phase during extraction, leading to physical loss of material.
-
Solution:
-
Careful Quenching: Quench the reaction slowly at a low temperature (e.g., 0 °C) with an appropriate reagent (e.g., methanol, followed by dilute HCl) to avoid side reactions.
-
Optimize Extraction: Use a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and perform multiple extractions (3-4 times) to ensure complete recovery from the aqueous phase. Check the aqueous layer by TLC or LCMS to confirm no product remains.[4]
-
Back-Extraction: If the product is suspected to have acidic or basic properties that cause it to partition into the aqueous layer, a back-extraction of the aqueous layer with fresh organic solvent after adjusting the pH may be necessary.
-
-
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Q2: The enantiomeric excess (ee) of my chiral alcohol is poor (<95%). How can I improve stereoselectivity?
Achieving high enantioselectivity is the primary goal of this synthetic step. Poor ee% is a clear indicator that the chiral catalyst is not controlling the stereochemical outcome effectively.
-
Cause 1: Catalyst Loading and Purity
-
Insight: The catalyst-to-substrate ratio is critical. Insufficient catalyst loading can lead to a significant amount of background, non-catalyzed reduction, which is racemic and thus lowers the overall ee%.[5] Catalyst deactivation by impurities (water, oxygen, or contaminants in the substrate/solvent) is also a major cause.
-
Solution:
-
Optimize Catalyst Loading: While literature procedures provide a starting point, the optimal catalyst loading (typically 0.1 to 5 mol%) may need to be determined empirically for your specific setup. Try a slightly higher loading to see if ee% improves.
-
Ensure Catalyst Purity: Use high-purity catalyst from a reputable supplier. If synthesizing the catalyst in-house, ensure it is rigorously purified.
-
-
-
Cause 2: Temperature and Reaction Rate
-
Insight: Asymmetric reactions often exhibit higher selectivity at lower temperatures. A lower temperature reduces the kinetic energy of the system, which magnifies the energy difference between the two diastereomeric transition states, favoring the formation of one enantiomer.[6][7]
-
Solution:
-
Lower the Reaction Temperature: If the reaction is being run at 0 °C or room temperature, try running it at -20 °C, -40 °C, or even -78 °C. Note that this will decrease the reaction rate, so the reaction time may need to be extended.
-
Slow Addition of Reagents: Adding the reducing agent slowly over a prolonged period can help maintain a low concentration of the active reducing species and improve selectivity.
-
-
-
Cause 3: Incorrect Chiral Ligand or Catalyst
-
Insight: The choice of chiral ligand is crucial. For Noyori-type hydrogenations, the (R)-BINAP ligand is typically used to produce the (R)-alcohol. Using the wrong enantiomer of the ligand, (S)-BINAP, will produce the undesired (S)-alcohol.
-
Solution:
-
Verify Ligand Stereochemistry: Double-check the label and certificate of analysis for your chiral ligand to ensure you are using the correct enantiomer.
-
Consider Alternative Catalysts: If optimizing conditions with one catalyst system fails, consider trying an alternative, such as a different chiral ligand or a completely different type of catalyst (e.g., an enzyme-catalyzed reduction).[8]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Noyori asymmetric hydrogenation for this synthesis?
The Noyori asymmetric hydrogenation is a powerful method for the enantioselective reduction of ketones.[7][9] The mechanism involves a metal-ligand bifunctional catalyst, typically a Ruthenium complex with a BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligand and a diamine.
-
Catalyst Activation: The Ru(II) precatalyst reacts with H₂ to form the active Ru-hydride species.
-
Coordination: The ketone substrate coordinates to the ruthenium center.
-
Hydrogen Transfer: The reaction proceeds through a six-membered pericyclic transition state where the hydride on the ruthenium and a proton from the coordinated diamine ligand are transferred to the ketone's carbonyl carbon and oxygen, respectively. This is known as a "metal-ligand bifunctional" mechanism.
-
Stereocontrol: The chiral BINAP ligand creates a rigid C₂-symmetric chiral environment around the metal center. This steric arrangement forces the ketone to approach the catalyst from a specific direction, leading to the preferential formation of one enantiomer.[6]
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Q2: How can I monitor the reaction's progress and determine the final ee%?
Effective reaction monitoring is crucial for knowing when the reaction is complete and for avoiding the formation of byproducts from over-reaction.
-
Reaction Monitoring:
-
Thin-Layer Chromatography (TLC): This is the quickest method. Spot the reaction mixture alongside a spot of the starting material on a TLC plate. The disappearance of the starting material spot and the appearance of a new product spot indicates the reaction is progressing.
-
High-Performance Liquid Chromatography (HPLC) / Gas Chromatography (GC): These methods are more quantitative. By taking aliquots from the reaction mixture over time, you can accurately determine the percentage of starting material remaining and product formed.
-
-
Determining Enantiomeric Excess (ee%):
-
Chiral HPLC or Chiral GC: This is the gold standard. After the reaction is complete and the product is isolated, it is analyzed on a chromatographic system equipped with a chiral stationary phase. The two enantiomers will have different retention times, and the ee% can be calculated from the relative peak areas.
-
Table 1: Example Chiral HPLC Data
| Enantiomer | Retention Time (min) | Peak Area | % Area |
| (S)-enantiomer | 8.52 | 15,300 | 1.5 |
| (R)-enantiomer | 10.24 | 1,004,700 | 98.5 |
| Calculation | ee% = 98.5 - 1.5 = 97% |
Q3: Are there any common impurities I should be aware of?
Yes, several impurities can arise during the synthesis of Aprepitant and its intermediates.[10][11][12] For the chiral alcohol intermediate, the primary impurity of concern is the undesired (S)-enantiomer . Other potential impurities could include:
-
Unreacted Starting Material: 3',5'-Bis(trifluoromethyl)acetophenone.
-
Over-reduction Products: If a more potent reducing agent is used or if conditions are too harsh, the aromatic ring could potentially be reduced, although this is less common with standard borane or catalytic hydrogenation methods.
-
Side products from the catalyst: In some cases, ligands or catalyst fragments can contaminate the product.
A thorough purification step, such as column chromatography or crystallization, is essential to remove these impurities.[13] Some processes even use the formation of a crystalline complex with agents like DABCO to upgrade the enantiomeric excess to >99%.[13]
Experimental Protocol Example: Asymmetric Transfer Hydrogenation
This protocol is an example of a common method used for the synthesis of the target chiral alcohol.
Objective: To synthesize (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol via asymmetric transfer hydrogenation.
Reagents:
-
3',5'-Bis(trifluoromethyl)acetophenone
-
[RuCl(p-cymene)((R,R)-TsDPEN)] catalyst
-
Formic acid/triethylamine azeotrope (5:2) as the hydrogen source
-
Anhydrous acetonitrile (solvent)
Procedure:
-
Setup: Under an inert atmosphere (N₂ or Argon), add 3',5'-bis(trifluoromethyl)acetophenone (1.0 eq) and the Ru-catalyst (0.005 eq) to an oven-dried flask.
-
Solvent Addition: Add anhydrous acetonitrile to dissolve the reagents.
-
Hydrogen Source: Add the formic acid/triethylamine (5:2) mixture (5.0 eq) dropwise to the solution at room temperature.
-
Reaction: Stir the mixture at the designated temperature (e.g., 25-40 °C) for the required time (typically 12-24 hours). Monitor the reaction progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, quench by adding water. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and determine the enantiomeric excess by chiral HPLC.
References
- US8133994B2 - Preparation of aprepitant - Google P
-
Aprepitant-impurities - Pharmaffiliates. [Link]
-
WO/2001/002326 PROCESS FOR THE SYNTHESIS OF (R)-1-(3,5-BIS(TRIFLUOROMETHYL)-PHENYL)ETHAN-1-OL BY ASYMMETRIC TRANSFER HYDROGENATION - WIPO Patentscope. [Link]
-
Aprepitant EP Impurities and USP Related Compounds - SynThink Research Chemicals. [Link]
-
Chapter 10 Synthesis of aprepitant - ResearchGate. [Link]
-
Stereochemical structure of aprepitant and its intermediate. - ResearchGate. [Link]
-
Aprepitant EP Impurity A | 170729-76-7 | SynZeal. [Link]
-
Aprepitant Nitroso Impurity 2 - Advent Chembio. [Link]
-
Aprepitant Impurities - SynZeal. [Link]
- CN104557760A - Preparation method of aprepitant intermediate - Google P
-
US Patent 9,227,958 B2 - Amorphous Aprepitant - Google Patents. [Link]
- WO2011158053A1 - Nanostructured aprepitant compositions - Google P
-
Efficient Synthesis of Key Chiral Intermediate... by Bienzyme Cascade System - MDPI. [Link]
-
Nanostructured Aprepitant Compositions - Google Patents. [Link]
- WO2013177501A2 - Aprepitant injectable formulations - Google P
-
Efficient biosynthesis of (R)-1-(3-(trifluoromethyl)phenyl)ethanol... - ResearchGate. [Link]
-
Process for the synthesis of (R)-1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-ol... - Vepub. [Link]
-
Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol... - ResearchGate. [Link]
-
Noyori Hydrogenation - YouTube. [Link]
-
What could be reason for getting a very low yield in organic chemistry? - Quora. [Link]
-
Noyori Hydrogenation - NROChemistry. [Link]
-
An iron variant of the Noyori hydrogenation catalyst... - Dalton Transactions (RSC Publishing). [Link]
-
Borane Reductions... - Organic Synthesis. [Link]
-
The Noyori Asymmetric Hydrogenation Reaction - Andrew G Myers Research Group. [Link]
-
Consistently awful yields : r/chemistry - Reddit. [Link]
-
Reduction with Boranes # Organic Reagents # with solved problems - YouTube. [Link]
-
Catalyst Directed Asymmetric Hydrogenation of Carbonyls - Macmillan Group. [Link]
Sources
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- 2. quora.com [quora.com]
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- 5. An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
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- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of (S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis and purification of (S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one. This chiral morpholinone is a key intermediate in the synthesis of advanced pharmaceutical compounds, including potent neurokinin-1 (NK-1) receptor antagonists.[1][2] Achieving high chemical and enantiomeric purity is paramount for its use in subsequent synthetic steps and for ensuring the efficacy and safety of the final active pharmaceutical ingredient (API).
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common purification challenges, grounded in established chemical principles and field-proven methodologies.
Section 1: Understanding Potential Impurities
Effective purification begins with identifying the likely impurities. The synthetic route to this compound, often involving cyclization reactions or asymmetric synthesis, can generate several types of impurities.[1][3][4]
| Impurity Class | Potential Source | Typical Analytical Signature |
| Enantiomeric Impurity | (R)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one | Appears as a separate peak in a Chiral HPLC chromatogram. NMR and standard HPLC will not distinguish it from the desired (S)-enantiomer. |
| Unreacted Starting Materials | Incomplete reaction | Peaks corresponding to precursors (e.g., 4-fluorobenzaldehyde, 2-benzylaminoethanol) visible in ¹H NMR and HPLC/UPLC . |
| Diastereomeric Impurities | If additional chiral centers are introduced or present in starting materials. | May be resolved from the main product peak in standard reverse-phase HPLC and will have a distinct NMR spectrum. |
| Side-Reaction Products | Reductive amination side reactions (e.g., CN addition byproducts if using NaBH₃CN)[5]; incomplete cyclization. | Unknown peaks in HPLC/UPLC and MS , often with unexpected molecular weights. |
| Racemization Products | Exposure to harsh acidic/basic conditions or elevated temperatures, which can deprotonate the acidic proton at the C3 stereocenter.[4] | Increased presence of the (R)-enantiomer, quantifiable by Chiral HPLC . |
Section 2: Troubleshooting Guide
This section addresses specific purification problems in a question-and-answer format, providing both the "how" and the "why" for each recommended solution.
Q1: My final product shows low enantiomeric excess (ee) after synthesis. How can I resolve the enantiomers effectively?
Answer: A low ee is a common issue, often resulting from non-ideal stereocontrol during synthesis or partial racemization.[4] The most robust methods for enantiomeric enrichment of this compound are preparative chiral chromatography and selective recrystallization.
Method 1: Preparative Chiral HPLC
This is the most direct method for separating enantiomers. It leverages the differential interaction of the (S) and (R) forms with a chiral stationary phase (CSP).[6][7]
-
Expertise & Rationale: Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly effective for separating a wide range of chiral compounds, including morpholinone derivatives.[7] The separation occurs because the chiral environment of the stationary phase forms transient, diastereomeric complexes with each enantiomer, leading to different retention times.
-
Step-by-Step Protocol:
-
Analytical Method Development: First, develop an analytical method on a chiral HPLC column (e.g., Chiralcel® OD-H or Chiralpak® AD-H) to confirm baseline separation of the two enantiomers. A typical mobile phase is a mixture of n-hexane and isopropanol.[3]
-
Scale-Up: Transfer the analytical method to a preparative scale column with the same stationary phase.
-
Sample Preparation: Dissolve the crude, enantiomerically-impure product in the mobile phase to the highest possible concentration without causing precipitation. Filter the solution through a 0.45 µm filter.
-
Fraction Collection: Perform the injection and collect the fractions corresponding to the peak of the desired (S)-enantiomer.
-
Product Recovery: Combine the relevant fractions and remove the solvent under reduced pressure.
-
Purity Confirmation: Re-analyze the purified product using the analytical chiral HPLC method to confirm the final ee.
-
Method 2: Selective Recrystallization
Recrystallization can be a cost-effective and scalable method if a solvent system can be identified where the racemic compound has different solubility from the pure enantiomer, or if a chiral resolving agent is used to form diastereomeric salts.[1][8]
-
Expertise & Rationale: This technique exploits subtle differences in the crystal lattice energies of the pure enantiomer versus the racemic mixture. Finding the right solvent or solvent mixture is key and often requires screening.
-
Step-by-Step Protocol (Solvent Screening):
-
Select Solvents: Screen a range of solvents with varying polarities (e.g., ethyl acetate, isopropanol, acetonitrile, toluene, and mixtures thereof).
-
Test Solubility: In small vials, add ~20 mg of the product and add the test solvent dropwise at room temperature until dissolved. Note the solubility.
-
Induce Crystallization: Heat the saturated solutions until the solvent boils, then allow them to cool slowly to room temperature, followed by further cooling in an ice bath.
-
Isolate and Analyze: Isolate any crystals that form and analyze their enantiomeric excess by chiral HPLC. The goal is to find a solvent where the crystals are significantly enriched in the desired (S)-enantiomer.
-
Scale-Up: Once an effective solvent is identified, scale up the recrystallization process. Dissolve the crude material in the minimum amount of boiling solvent, cool slowly to promote the formation of well-defined crystals, isolate by filtration, and dry.
-
Q2: My NMR spectrum shows residual starting materials. What is the most efficient removal strategy?
Answer: The presence of starting materials indicates an incomplete reaction. Standard silica gel column chromatography is typically the most effective method for removing polar or non-polar starting materials from the moderately polar morpholinone product.[3][6]
-
Expertise & Rationale: Silica gel is a polar stationary phase. The separation is based on the polarity of the compounds. The target compound, this compound, is moderately polar. Less polar impurities will elute first, while more polar impurities (like 2-benzylaminoethanol) will be retained more strongly on the column. An eluent system with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane) allows for selective elution of the components.[3]
-
Step-by-Step Protocol: Flash Column Chromatography
-
TLC Analysis: First, run a Thin Layer Chromatography (TLC) plate of your crude material using various ratios of hexane and ethyl acetate to determine an optimal eluent system. The ideal system will show good separation between the product spot (Rf ≈ 0.3-0.4) and the impurity spots.
-
Column Packing: Pack a flash chromatography column with silica gel, equilibrating it with the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel (dry loading) or dissolve it in a minimal amount of dichloromethane or the initial eluent (wet loading). Load the sample onto the top of the column.
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity by increasing the percentage of ethyl acetate. For example:
-
Hexane/Ethyl Acetate (95:5) for 2 column volumes.
-
Gradient to Hexane/Ethyl Acetate (80:20) over 10 column volumes.
-
Hold at Hexane/Ethyl Acetate (80:20) to elute the product.
-
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified compound.
-
Section 3: General FAQs
-
Q: What is the recommended general-purpose purification method for this compound on a 1-5 gram scale? A: For this scale, flash column chromatography on silica gel is the most versatile and reliable method to remove chemical impurities.[3][6] If the enantiomeric excess is low, this should be followed by preparative chiral HPLC or recrystallization.
-
Q: How can I effectively monitor the purification process? A: A combination of techniques is essential. Use TLC with a UV lamp for real-time monitoring of column chromatography fractions.[3] Use analytical HPLC (both reverse-phase and chiral) to check the purity and enantiomeric excess of combined fractions before and after solvent removal.[6][9] Use ¹H NMR to confirm the structural integrity and absence of proton-bearing impurities in the final product.[6][10]
-
Q: What are the ideal storage conditions for the purified this compound? A: The compound should be stored in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, refrigeration (2-8°C) is recommended to minimize potential degradation.[11] Avoid exposure to strong acids or bases to prevent potential hydrolysis or racemization.
Section 4: Visualization of Workflows
General Purification Workflow
Caption: A decision tree for troubleshooting common impurity issues.
References
- BenchChem. (n.d.). Application of Chiral Morpholine Derivatives in Asymmetric Synthesis.
-
Lattanzi, A. (2012). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. Retrieved from [Link]
-
Zagrobelny, J., & Matuszewski, B. K. (1997). Column switching achiral/chiral separation of the stereoisomers of 2-(S)-[3,5-bis (trifluoromethyl)benzyl-oxy]4-[(3-(5-oxo-1-H,4H-1,2,4- triazolo)methyl]-3-(S)-phenylmorpholine in plasma. Enantiomer, 2(1), 37-43. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes and Protocols for the Crystallization of High-Purity 2-(Oxan-2-yl)morpholine.
- US Patent US6177564B1. (2001). Process for the synthesis of N-benzyl-3-(4-fluorophenyl)-1-4-oxazin-2-one. Google Patents.
-
Lattanzi, A. (2012). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. National Institutes of Health. Retrieved from [Link]
-
Ferreira, M., et al. (2023). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. MDPI. Retrieved from [Link]
- CN Patent CN110950818B. (n.d.). Method for purifying cis-2, 6-dimethyl morpholine. Google Patents.
- World Intellectual Property Organization. (2000). WO2000015621 - PROCESS FOR THE SYNTHESIS OF N-BENZYL-3-(4-FLUOROPHENYL)-1,4-OXAZIN-2-ONE.
- BenchChem. (n.d.). Chiral HPLC analysis of products from (S)-4-benzyl-3-butyryloxazolidin-2-one.
Sources
- 1. US6177564B1 - Process for the synthesis of N-benzyl-3-(4-fluorophenyl)-1-4-oxazin-2-one - Google Patents [patents.google.com]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Column switching achiral/chiral separation of the stereoisomers of 2-(S)-[3,5-bis (trifluoromethyl)benzyl-oxy]4-[(3-(5-oxo-1-H,4H-1,2,4- triazolo)methyl]-3-(S)-phenylmorpholine in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. 159706-87-3 CAS MSDS ((S)-3-(4-Fluorophenyl)-4-benzyl-2-morpholinone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Technical Support Center: Stereoselective Synthesis of 3-Aryl-2-Morpholinones
Welcome to the technical support center for enhancing stereoselectivity in the synthesis of 3-arylmorpholin-2-ones. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of stereocontrol in this important heterocyclic scaffold. As these molecules are prevalent in drug discovery, achieving high levels of diastereomeric and enantiomeric purity is often critical for therapeutic efficacy and safety.
This resource provides in-depth answers to common challenges, explains the rationale behind experimental choices, and offers validated protocols to streamline your laboratory work.
Part 1: Foundational Concepts & Strategy Selection
This section addresses fundamental questions regarding the strategic approaches to controlling stereochemistry in the synthesis of 3-arylmorpholin-2-ones.
Q1: What are the primary strategies for controlling stereoselectivity in this synthesis, and how do I choose the right one?
Answer: Controlling the three-dimensional arrangement of atoms at the C3 stereocenter is paramount. The choice of strategy depends on your starting materials, desired final product (a specific diastereomer or a specific enantiomer), and scalability. There are three main approaches:
-
Substrate-Controlled Synthesis: This strategy relies on the inherent chirality of the starting materials to direct the stereochemical outcome of the reaction.[1] For example, if you begin with an enantiopure amino alcohol, its stereocenter can influence the facial selectivity of an incoming aryl group during a cyclization step. This is often the most straightforward method if chiral starting materials are readily available.
-
Auxiliary-Controlled Synthesis: A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct a stereoselective transformation.[2][3] After the key stereocenter-forming reaction, the auxiliary is removed, yielding the desired chiral product. This method is highly reliable and versatile, making it a popular choice in the early stages of drug development.[2] Evans' oxazolidinones and pseudoephedrine are classic examples of effective chiral auxiliaries.[3][]
-
Catalyst-Controlled (Asymmetric) Synthesis: This approach uses a small amount of a chiral catalyst (organocatalyst or metal complex) to create the desired stereocenter from prochiral starting materials.[5] This is the most elegant and atom-economical method, as chirality is induced rather than transferred. Chiral phosphoric acids and quinine-derived ureas have shown success in catalyzing the enantioselective synthesis of morpholinones.[5][6]
The following decision tree can help guide your strategy selection:
Caption: Troubleshooting workflow for low enantioselectivity.
Part 4: Purification & Analysis
Even with high selectivity, isolating the desired stereoisomer is a critical final step.
Q1: How can I separate the diastereomers of my 3-arylmorpholin-2-one?
Answer: Diastereomers have different physical properties and can therefore be separated by standard laboratory techniques. [7]
-
Flash Column Chromatography: This is the most common method. The difference in polarity between diastereomers, although sometimes slight, is often sufficient for separation on silica gel. A systematic screen of solvent systems (e.g., hexanes/ethyl acetate, DCM/methanol) is recommended.
-
Crystallization: If the product is crystalline, fractional crystallization can be a highly effective and scalable method for separating diastereomers. [7]One diastereomer will typically be less soluble in a given solvent system and will crystallize out, leaving the other in the mother liquor.
Q2: What are the best methods to confirm the relative and absolute stereochemistry?
Answer: Determining the stereochemistry is essential for validating your synthesis.
-
Relative Stereochemistry:
-
NMR Spectroscopy: Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximity between protons on the different stereocenters, allowing you to determine their relative orientation (e.g., syn vs. anti).
-
-
Absolute Stereochemistry:
-
X-ray Crystallography: This is the definitive method for determining both relative and absolute stereochemistry, provided you can grow a suitable single crystal.
-
Chiral HPLC: Analysis on a chiral stationary phase column can separate enantiomers and, by comparing the retention time to a known standard, can be used to assign the absolute configuration. It is also the primary method for determining enantiomeric excess.
-
Part 5: Experimental Protocols
Protocol 1: Auxiliary-Controlled Diastereoselective Alkylation
This protocol describes a general procedure for the diastereoselective alkylation of an N-acylated morpholinone using an Evans' oxazolidinone auxiliary, a method widely recognized for its reliability. [3][8]
-
Amide Formation: To a solution of the chiral oxazolidinone (1.0 eq.) in anhydrous THF (0.1 M) at 0 °C, add n-BuLi (1.05 eq., 1.6 M in hexanes) dropwise. After 15 min, add the desired acyl chloride (1.1 eq.) and allow the reaction to warm to room temperature for 1 hour. Quench with saturated NH₄Cl and extract with ethyl acetate. Purify by flash chromatography to obtain the N-acyl imide.
-
Enolate Formation: Dissolve the N-acyl imide (1.0 eq.) in anhydrous THF (0.1 M) and cool to -78 °C under Argon. Add sodium hexamethyldisilazide (NaHMDS) (1.2 eq., 1.0 M in THF) dropwise. Stir for 30 minutes at -78 °C to ensure complete enolate formation.
-
Alkylation: Add the aryl-containing electrophile (e.g., benzyl bromide) (1.5 eq.) dropwise to the enolate solution at -78 °C. Stir for 2-4 hours, monitoring by TLC.
-
Workup & Purification: Quench the reaction with saturated NH₄Cl solution. Extract the product with ethyl acetate, dry over Na₂SO₄, and concentrate. The diastereomeric ratio can be determined at this stage by ¹H NMR analysis of the crude product. Purify by flash chromatography to isolate the major diastereomer.
-
Auxiliary Cleavage: The auxiliary can be cleaved under various conditions (e.g., LiOH/H₂O₂) to yield the chiral carboxylic acid without racemization, which can then be cyclized to form the desired morpholinone.
References
- ResearchGate. Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement.
- ResearchGate. ChemInform Abstract: Advances in the Synthesis of Morpholin-3-ones and Morpholin-2-ones.
- Wikipedia. Chiral auxiliary.
- MDPI. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses.
- BOC Sciences. Advanced Chiral Auxiliary Synthesis.
- Sigma-Aldrich. Chiral Auxiliaries.
- PubMed. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review.
- ResearchGate. Substrate‐controlled direct α‐stereoselective synthesis of....
- Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation.
- Wiley Online Library. Stereoselective Synthesis of Allylic Alcohols via Substrate Control on Asymmetric Lithiation.
- PubMed. Reagent Controlled Stereoselective Synthesis of α-Glucans.
- Royal Society of Chemistry. Reagent controlled stereoselective synthesis of teichoic acid α-(1,2)-glucans.
- PubMed. Substrate-Controlled Three-Component Synthesis of Diverse Fused Heterocycles.
- National Institutes of Health. Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations.
- MDPI. Substrate-Controlled Diversity-Oriented Synthesis of Novel Polycyclic Frameworks via [4 + 2] and [3 + 2] Annulations of Ninhydrin-Derived MBH Adducts with 3,4-Dihydroisoquinolines.
- MDPI. Organocatalyzed Enantioselective [3+2] Cycloaddition Reactions for Synthesis of Dispiro[benzothiophenone-indandione-pyrrolidine] Derivatives.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 8. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Chiral Resolving Agents for 4-benzyl-3-(4-fluorophenyl)morpholin-2-one
Introduction: The Criticality of Chirality in Drug Development
In the landscape of pharmaceutical sciences, the stereochemistry of a drug candidate is not a trivial detail but a cornerstone of its safety and efficacy profile. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological properties. The racemic compound 4-benzyl-3-(4-fluorophenyl)morpholin-2-one is a pivotal intermediate in the synthesis of neurokinin-1 (NK1) receptor antagonists like Aprepitant, where only a single enantiomer carries the desired therapeutic activity.[1][2] Consequently, the efficient separation of its enantiomers—a process known as chiral resolution—is a critical step in the manufacturing process.
This guide provides an in-depth comparison of alternative chiral resolving agents for (±)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one. We will delve into the mechanistic principles of diastereomeric salt crystallization, compare the performance of several common resolving agents, provide detailed experimental protocols for screening, and discuss strategies for process optimization, including the recovery of the resolving agent and racemization of the unwanted enantiomer.
The Principle of Diastereomeric Salt Crystallization
The most common and industrially scalable method for chiral resolution is the formation of diastereomeric salts.[3] The target molecule, 4-benzyl-3-(4-fluorophenyl)morpholin-2-one, is a basic compound due to the nitrogen atom in the morpholine ring. This allows it to react with a chiral acid to form a pair of diastereomeric salts.
(±)-Amine + (+)-Acid → [(-)-Amine·(+)-Acid] + [(+)-Amine·(+)-Acid]
Unlike enantiomers, which have identical physical properties, diastereomers possess distinct physicochemical characteristics, including solubility in a given solvent system.[4][5] This difference is the key to their separation. By carefully selecting a resolving agent and a solvent, one diastereomeric salt can be induced to crystallize preferentially from the solution, while the other remains in the mother liquor.[6] The less soluble salt is then isolated by filtration. Subsequently, a simple acid-base workup liberates the desired pure enantiomer from the resolving agent.[3]
Caption: Workflow for Chiral Resolution via Diastereomeric Salt Crystallization.
Comparative Analysis of Chiral Resolving Agents
The success of a chiral resolution is highly dependent on the choice of the resolving agent. An ideal agent forms diastereomeric salts with a significant difference in solubility, leading to high yield and enantiomeric excess (e.e.) of the desired product.[6] Below is a comparison of promising candidates for the resolution of 4-benzyl-3-(4-fluorophenyl)morpholin-2-one. While direct comparative data for this specific molecule is proprietary, this analysis is based on established performance with structurally similar N-benzyl and cyclic amines.
| Resolving Agent | Structure | Key Advantages | Potential Considerations |
| (+)-Dibenzoyl-D-tartaric acid (D-DBTA) | Dibenzoyl derivative of natural tartaric acid | Often forms highly crystalline salts. The bulky benzoyl groups can enhance chiral recognition and lead to larger solubility differences between diastereomers. | Higher cost compared to unmodified tartaric acid. |
| (+)-Di-p-toluoyl-D-tartaric acid (D-DPTTA) | Di-p-toluoyl derivative of tartaric acid | Similar to D-DBTA, often provides excellent crystallinity and resolution efficiency. Has been successfully used to resolve a precursor to the target molecule.[1][2][7] | Higher cost than tartaric acid. Performance is substrate-dependent and may not always exceed D-DBTA.[8] |
| (S)-(+)-Mandelic Acid | A simple alpha-hydroxy acid | Cost-effective and readily available. Its rigid structure can lead to effective chiral discrimination. | May be less effective for bulky amines compared to tartaric acid derivatives. The acidity is lower than sulfonic acids. |
| (1S)-(+)-10-Camphorsulfonic Acid (CSA) | A strong chiral sulfonic acid | Strong acidity ensures complete salt formation. Often yields crystalline salts. Has been used effectively for resolving various amines, including cyclic ones.[4][9] | Can sometimes be hygroscopic. Its own bulky nature might interfere with crystal packing in some cases. |
Illustrative Performance Data
The following table presents hypothetical, yet realistic, experimental outcomes for the resolution of (±)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one, based on typical results observed for analogous compounds. This data is intended to guide the screening process.
| Resolving Agent | Solvent System | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (e.e.) of Recovered Amine (%) |
| (+)-Dibenzoyl-D-tartaric acid | Methanol/Water (9:1) | 42 | >98 |
| (+)-Di-p-toluoyl-D-tartaric acid | Ethanol | 45 | >99 |
| (S)-(+)-Mandelic Acid | Isopropanol | 35 | 92 |
| (1S)-(+)-10-Camphorsulfonic Acid | Acetonitrile | 38 | 95 |
Note: Yield is calculated based on obtaining a single enantiomer, with a theoretical maximum of 50%.
Experimental Protocols: A Step-by-Step Guide
Adherence to a systematic and rigorous protocol is essential for a successful resolution screening.
General Screening Protocol for Chiral Resolution
This protocol outlines a general procedure for testing the efficacy of the selected resolving agents.
Materials:
-
(±)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one
-
Chiral resolving agents: (+)-Dibenzoyl-D-tartaric acid, (+)-Di-p-toluoyl-D-tartaric acid, (S)-(+)-Mandelic Acid, (1S)-(+)-10-Camphorsulfonic Acid
-
Solvents: Methanol, Ethanol, Isopropanol, Acetonitrile, Water
Procedure:
-
Salt Formation: In a test tube or small flask, dissolve the racemic amine (e.g., 100 mg) in a minimal amount of a chosen solvent (e.g., 1-2 mL) with gentle heating. In a separate container, dissolve 0.5 to 1.0 molar equivalents of the chiral resolving agent in the same solvent.
-
Crystallization: Add the resolving agent solution to the amine solution. If no precipitate forms immediately, allow the solution to cool slowly to room temperature. If necessary, induce crystallization by scratching the inside of the flask or seeding with a small crystal. Allow the mixture to stand for several hours or overnight.
-
Isolation: Collect the precipitated crystals by vacuum filtration and wash with a small amount of the cold solvent.
-
Liberation of the Amine: Suspend the collected diastereomeric salt in a mixture of an organic solvent (e.g., ethyl acetate) and an aqueous basic solution (e.g., 1M NaOH or saturated NaHCO₃). Stir vigorously until all solids have dissolved.
-
Extraction and Analysis: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the resolved amine. Determine the enantiomeric excess using chiral HPLC.
Caption: Experimental Workflow for Screening Chiral Resolving Agents.
Protocol for Recovery and Recycling
An economically viable process requires efficient recovery of the resolving agent and recycling of the undesired enantiomer.
Resolving Agent Recovery:
-
The aqueous basic layer from the amine liberation step (Step 4 above) contains the salt of the chiral resolving acid.
-
Acidify this aqueous solution with a strong acid (e.g., 2M HCl) to a pH of ~1-2.
-
The chiral resolving acid will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry. Its purity can be checked by melting point or optical rotation, and it can often be reused without further purification.[10]
Racemization of the Unwanted Enantiomer: The unwanted enantiomer, recovered from the mother liquor of the crystallization step, represents a significant loss of material if discarded. Racemization converts it back into the racemic mixture, which can be recycled into the resolution process, pushing the overall yield towards 100%.[11][12]
-
Isolate the enriched unwanted enantiomer from the mother liquor by basification and extraction.
-
The racemization of compounds like the target molecule, which has an acidic proton at the chiral center alpha to the carbonyl group, can often be achieved by heating in the presence of a base.
-
A typical procedure involves refluxing the unwanted enantiomer in a high-boiling point solvent with a suitable base (e.g., sodium methoxide in methanol, or an organic base like DBU in toluene) until the optical rotation disappears, indicating the formation of the racemate.[13]
Conclusion and Recommendations
The classical method of chiral resolution through diastereomeric salt formation remains a robust, scalable, and cost-effective strategy for producing enantiomerically pure pharmaceutical intermediates like 4-benzyl-3-(4-fluorophenyl)morpholin-2-one.
Based on literature precedents for similar structures, (+)-Di-p-toluoyl-D-tartaric acid (D-DPTTA) and (+)-Dibenzoyl-D-tartaric acid (D-DBTA) represent the most promising candidates for an efficient resolution. They are known to form highly crystalline salts that often exhibit significant solubility differences, which is the key to achieving high enantiomeric purity. While (S)-(+)-Mandelic Acid and (1S)-(+)-10-Camphorsulfonic Acid are viable alternatives, the tartaric acid derivatives are recommended as the primary focus for initial screening.
Successful implementation requires a systematic screening of both resolving agents and solvent systems. An optimized process should incorporate recovery of the resolving agent and racemization of the unwanted enantiomer to ensure both economic and environmental sustainability.
References
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Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). l-Proline, a resolution agent able to target both enantiomers of mandelic acid: an exciting case of stoichiometry controlled chiral resolution. Retrieved from [Link]
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Chemistry LibreTexts. (2022, July 11). 6.8: Resolution (Separation) of Enantiomers. Retrieved from [Link]
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(n.d.). Simple and convenient methods for synthesis, resolution and application of aminonaphthols. Retrieved from [Link]
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ACS Publications. (n.d.). An Alternative Approach to Achieve Enantiopure (3S)-4-Benzyl-3- (4-fluorophenyl)morpholin-2-one: A Key Intermediate of Aprepitant, an NK1 Receptor Antagonist. Retrieved from [Link]
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A Comparative Guide to the Validation of HPLC Methods for Determining the Enantiomeric Excess of (S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one
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In the landscape of pharmaceutical development, the stereochemical purity of a drug candidate is not merely a quality metric; it is a critical determinant of therapeutic efficacy and patient safety. For chiral molecules such as (S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one, a key intermediate in the synthesis of neurokinin-1 (NK1) receptor antagonists like Aprepitant, the precise quantification of its enantiomeric excess (e.e.) is paramount.[1][2] This guide provides an in-depth comparison of high-performance liquid chromatography (HPLC) methods for this purpose, grounded in the principles of scientific integrity and regulatory compliance. We will explore the nuances of chiral stationary phase selection and detail a comprehensive validation strategy in alignment with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5]
The Imperative of Enantiomeric Purity
Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit starkly different pharmacological and toxicological profiles.[6][7] The tragic history of thalidomide, where one enantiomer was sedative while the other was teratogenic, serves as a stark reminder of this principle.[7] Therefore, regulatory bodies worldwide mandate rigorous control and quantification of the enantiomeric purity of chiral drug substances. HPLC, particularly with chiral stationary phases (CSPs), has become the gold standard for these separations due to its high resolution, accuracy, and robustness.[6][8][9]
Selecting the Optimal Chiral Stationary Phase: A Comparative Analysis
The cornerstone of a successful chiral HPLC separation is the choice of the CSP.[10] These phases create a chiral environment where the transient diastereomeric complexes formed with each enantiomer of the analyte have different energies, leading to differential retention times.[9] For a molecule like this compound, which possesses aromatic rings, a carbonyl group, and a tertiary amine, several types of CSPs could be effective. The most common are polysaccharide-based and protein-based CSPs.
Table 1: Comparison of Polysaccharide-Based and Protein-Based CSPs for Chiral Separations
| Feature | Polysaccharide-Based CSPs (e.g., Chiralpak® AD-H, Chiralcel® OD-H) | Protein-Based CSPs (e.g., Chiral-AGP) |
| Chiral Selector | Amylose or cellulose derivatives coated or immobilized on silica. | Proteins like α1-acid glycoprotein immobilized on silica. |
| Separation Mechanism | Primarily hydrogen bonding, π-π interactions, and steric hindrance within the helical grooves of the polysaccharide. | Hydrophobic and polar interactions within the protein's binding pockets. |
| Mobile Phase Compatibility | Broad; compatible with normal-phase, reversed-phase, and polar organic modes. | Primarily aqueous buffers (reversed-phase). |
| Robustness | Generally high, especially for immobilized versions. | Can be sensitive to pH, temperature, and organic modifier concentration. |
| Typical Analytes | Wide range of chiral compounds, including those with aromatic functionalities. | Particularly effective for ionizable compounds (acids and bases). |
| Predictability | Moderate; screening of different polysaccharide derivatives is often necessary. | Can be more predictable for compounds with known protein binding characteristics. |
For this compound, a polysaccharide-based CSP operating in normal-phase mode is often a successful starting point due to the molecule's structure. The aromatic rings can engage in π-π stacking, while the carbonyl and morpholine oxygen can act as hydrogen bond acceptors.
A Rigorous Framework for HPLC Method Validation
Once a suitable chiral separation is achieved, the analytical method must be validated to ensure its reliability for its intended purpose, in this case, the determination of enantiomeric excess. The validation process should adhere to the ICH Q2(R1) guideline, which outlines the necessary validation characteristics.[3][4][11]
Below is a workflow for the validation of an HPLC method for the enantiomeric excess of this compound.
Caption: Workflow for Chiral HPLC Method Validation.
Experimental Protocols for Key Validation Parameters
The following are detailed protocols for the essential validation parameters.
Specificity
Objective: To demonstrate that the analytical method is able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as its enantiomer and potential impurities.
Protocol:
-
Prepare a solution of the racemic (S)- and (R)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one.
-
Prepare a solution of the (S)-enantiomer (the desired product).
-
Prepare a solution containing the (S)-enantiomer spiked with a small amount (e.g., 0.1%) of the (R)-enantiomer.
-
Inject each solution into the HPLC system.
-
Acceptance Criteria: The chromatogram of the spiked solution should show baseline resolution (Rs > 1.5) between the two enantiomer peaks. The peak for the (S)-enantiomer should be free from interference from the (R)-enantiomer and any other potential impurities.
Linearity and Range
Objective: To demonstrate that the analytical procedure provides results that are directly proportional to the concentration of the analyte within a given range. For enantiomeric excess, this should be established for the minor enantiomer.
Protocol:
-
Prepare a stock solution of the (R)-enantiomer.
-
Prepare a series of calibration standards by spiking a constant concentration of the (S)-enantiomer with varying concentrations of the (R)-enantiomer, typically ranging from the limit of quantitation (LOQ) to 1.0% of the (S)-enantiomer concentration. A minimum of five concentration levels is recommended.
-
Inject each standard in triplicate.
-
Plot the peak area of the (R)-enantiomer against its concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99.
Table 2: Hypothetical Linearity Data for the (R)-enantiomer
| Concentration (% of (S)-enantiomer) | Mean Peak Area (n=3) |
| 0.05% (LOQ) | 12,540 |
| 0.1% | 25,120 |
| 0.25% | 63,450 |
| 0.5% | 126,800 |
| 1.0% | 254,100 |
| Correlation Coefficient (r²) | 0.9998 |
Accuracy
Objective: To determine the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
Protocol:
-
Prepare samples of the (S)-enantiomer spiked with the (R)-enantiomer at three different concentration levels (e.g., LOQ, 0.5%, and 1.0%).
-
Analyze these samples in triplicate.
-
Calculate the percentage recovery for each level.
-
Acceptance Criteria: The mean recovery should be within 90.0% to 110.0% for each level.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
Protocol:
-
Repeatability: Analyze six replicate samples of the (S)-enantiomer spiked with the (R)-enantiomer at a concentration of 0.5% on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or a different instrument.
-
Calculate the relative standard deviation (RSD) for the results of both studies.
-
Acceptance Criteria: The RSD should be not more than 10.0% for the impurity peak.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.
Protocol:
-
LOD and LOQ can be estimated based on the signal-to-noise ratio. Typically, a signal-to-noise ratio of 3:1 is used for LOD and 10:1 for LOQ.
-
Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.
-
Prepare and analyze samples at the estimated LOQ concentration to confirm that the precision and accuracy are acceptable at this level.
Robustness
Objective: To measure the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Protocol:
-
Introduce small variations to the method parameters, one at a time. Examples include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (e.g., ± 2% of the minor component)
-
-
Analyze a system suitability solution with each modified condition.
-
Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor) should remain within the predefined acceptance criteria for all tested variations.
Conclusion
The validation of an HPLC method for determining the enantiomeric excess of this compound is a meticulous process that underpins the quality and safety of the final pharmaceutical product. A thorough understanding of chiral separation principles, combined with a systematic approach to method validation as outlined by ICH guidelines, is essential. By carefully selecting the chiral stationary phase and rigorously evaluating each validation parameter—from specificity to robustness—researchers and drug development professionals can establish a reliable and defensible analytical method. This ensures that the enantiomeric purity of this critical intermediate is accurately and consistently controlled, ultimately contributing to the development of safer and more effective medicines.
References
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International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][3][12]
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Guo, X., et al. (2007). Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers. Journal of Chromatography A, 1161(1-2), 247-252. [Link][13]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][4]
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link][11]
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Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. [Link][5]
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Layton, S. E. (2006). Comparison of Various Chiral Stationary Phases for the Chromatographic Separation of Chiral Pharmaceuticals. UNCW Institutional Repository. [Link][6]
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Ciurtin, D. M., et al. (2019). Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. Journal of Pharmaceutical and Biomedical Analysis, 165, 228-235. [Link][14]
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Shah, R. R. (2003). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Pharmaceutical Technology. [Link][9]
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Reddy, K. S., et al. (2011). An Alternative Approach to Achieve Enantiopure (3S)-4-Benzyl-3-(4-fluorophenyl)morpholin-2-one: A Key Intermediate of Aprepitant, an NK1 Receptor Antagonist. Organic Process Research & Development, 15(4), 845-850. [Link][1]
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Bertucci, C., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(10), 833-839. [Link][15]
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Ilisz, I., et al. (2023). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 28(13), 5123. [Link][16]
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Islam, M. R., et al. (2018). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences, 17(1), 1-8. [Link][17]
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Reddy, A. S., & Nageshwar, D. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. American Journal of Analytical Chemistry, 3(12), 849-854. [Link][19]
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Aboul-Enein, H. Y., & Ali, I. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 15(4), 222-229. [Link][10]
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Davies, H. G., et al. (2001). Process for the synthesis of N-benzyl-3-(4-fluorophenyl)-1-4-oxazin-2-one. U.S. Patent No. 6,177,564 B1. [2]
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A Comparative Guide to the Industrial Synthesis of (S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one
This guide provides an in-depth analysis and comparison of the principal industrial-scale synthetic routes for (S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one. This chiral morpholinone is a critical intermediate in the manufacture of several pharmaceuticals, most notably the antiemetic drug Aprepitant (EMEND®). The stereocenter at the C3 position is crucial for its biological activity, making enantioselective synthesis a key challenge for process chemists. We will dissect various methodologies, from classical resolution to modern catalytic asymmetric syntheses, providing experimental data and expert insights to guide researchers and drug development professionals in selecting the most suitable approach for their specific needs.
Introduction: The Strategic Importance of a Chiral Morpholinone
The morpholin-2-one core is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive compounds.[1][2][3] The title compound, this compound, serves as a cornerstone for building the complex architecture of neurokinin-1 (NK1) receptor antagonists like Aprepitant.[4][5] The initial synthetic routes developed for this intermediate were often lengthy and inefficient for large-scale production, presenting challenges related to cost, safety, and environmental impact.[6][7] Consequently, significant research has been dedicated to developing more robust, economical, and sustainable manufacturing processes. This guide benchmarks the most prominent of these strategies.
Overview of Synthetic Strategies
The industrial approaches to synthesizing enantiopure this compound can be broadly categorized into three main strategies. The choice among them represents a trade-off between upfront investment in chiral materials or catalysts, process complexity, and overall efficiency.
Caption: Core strategies for industrial synthesis.
Route 1: Resolution of a Racemic Mixture
This classical approach involves the non-stereoselective synthesis of racemic (±)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one, followed by separation of the desired (S)-enantiomer.
Synthesis of the Racemate
The racemic morpholinone is typically prepared via a multi-step sequence starting from 4-fluorobenzaldehyde. A common pathway involves a Strecker-type reaction followed by cyclization.
Caption: Synthetic workflow starting from the chiral pool.
Causality and Trustworthiness
The primary advantage of this route is the high enantiopurity of the final product, as the stereocenter is set from the start. However, the synthesis of the starting amino acid itself can be complex and expensive. [7]Furthermore, each step in the sequence carries the risk of partial racemization, especially during the cyclization step, which requires careful control of reaction conditions such as temperature and pH to maintain stereochemical integrity. [7]An alternative approach involves the resolution of racemic N-benzylglycinamide using (+)-di-p-toluoyltartaric acid (DPTTA), followed by alkylation and cyclization, which was optimized for commercial scale. [4]
Route 3: Catalytic Asymmetric Synthesis
Representing the state-of-the-art, catalytic asymmetric methods construct the chiral center using a small amount of a chiral catalyst. These routes are often more atom-economical and can be designed as "one-pot" processes, significantly reducing waste and operational complexity.
One-Pot Domino Reactions
Recent advancements have led to elegant one-pot procedures that combine multiple transformations in a single vessel. One such process involves a sequence of a Knoevenagel reaction, an asymmetric epoxidation, and a domino ring-opening cyclization (DROC). [5][8]This approach uses a quinine-derived urea as an organocatalyst to induce stereoselectivity in the epoxidation step, which ultimately defines the stereochemistry of the final product. [5][8]
Asymmetric Aza-Benzilic Ester Rearrangement
Another innovative strategy employs a chiral phosphoric acid to catalyze the enantioselective synthesis of C3-substituted morpholinones from arylglyoxals and 2-(arylamino)ethan-1-ols. [2][3][9]The reaction proceeds through a domino [4+2] heteroannulation followed by a 1,2-aryl shift. [2][3][9]This method avoids the use of metal catalysts and provides access to a variety of morphinones with high enantioselectivity.
Causality and Trustworthiness
The power of catalytic asymmetric synthesis lies in the amplification of chirality: a substoichiometric amount of a chiral catalyst generates a large quantity of enantiomerically enriched product. The choice of catalyst and ligand is paramount and is often the result of extensive screening. For industrial applications, the catalyst should be robust, recyclable, and highly efficient (high turnover number and frequency). These one-pot procedures are particularly attractive as they minimize intermediate purifications, which reduces solvent waste, energy consumption, and production time, aligning with the principles of green chemistry. [6]
Comparative Analysis of Industrial Routes
| Feature | Route 1: Racemic + Resolution | Route 2: Chiral Pool | Route 3: Asymmetric Catalysis |
| Stereocontrol | Post-synthesis separation | Pre-defined from starting material | In-situ via chiral catalyst |
| Overall Yield | Moderate (can be high with dynamic resolution) | Good, but dependent on starting material synthesis | Good to Excellent |
| Enantiopurity (% ee) | >98% achievable [4] | Typically >99% | Up to 99% reported [5][8] |
| Key Reagents | Racemic starting materials, chiral resolving agent | Enantiopure amino acids | Achiral precursors, chiral catalyst |
| Process Complexity | Multiple steps including crystallization | Multi-step linear sequence | Often shorter, one-pot processes possible |
| Cost Driver | Expensive resolving agent,[7] potential loss of 50% of material | High cost of enantiopure starting material | Catalyst cost (can be offset by high efficiency) |
| Scalability | Challenging due to large volumes for crystallization | Good, but limited by starting material availability | Excellent, highly efficient |
| Green Chemistry | High solvent usage, potential for waste | Better, but relies on potentially complex starting material synthesis | Best, often atom-economical and reduces waste [6] |
Detailed Experimental Protocols
Protocol 1: Synthesis via Resolution of N-benzylglycinamide (Based on Route 2 Variant)
This protocol is a representation based on the principles described in the literature.[4]
-
Resolution of (±)-N-benzylglycinamide:
-
Dissolve racemic N-benzylglycinamide and (+)-di-p-toluoyltartaric acid (DPTTA) in a suitable solvent mixture (e.g., methanol/water).
-
Heat to obtain a clear solution and then cool slowly to allow for the selective crystallization of the (S)-N-benzylglycinamide-(+)-DPTTA salt.
-
Filter the diastereomeric salt and wash with a cold solvent.
-
Treat the salt with a base (e.g., NaOH) to liberate the free (S)-(+)-N-benzylglycinamide.
-
-
Alkylation:
-
React the enantiopure (S)-(+)-N-benzylglycinamide with 2-bromoethanol in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) to yield (S)-(+)-N-benzyl-N-(2-hydroxyethyl)glycinamide.
-
-
Cyclization:
-
Treat the resulting amino alcohol with an acid catalyst (e.g., p-toluenesulfonic acid) in a solvent that allows for azeotropic removal of water (e.g., toluene).
-
Heat the mixture to reflux to drive the intramolecular cyclization to completion, affording the desired this compound.
-
Purify the final product by recrystallization.
-
Protocol 2: One-Pot Catalytic Asymmetric Synthesis (Based on Route 3)
This protocol is a conceptual representation of the one-pot DROC methodology.[5][8]
-
Step 1 & 2 (Knoevenagel/Asymmetric Epoxidation):
-
To a solution of 4-fluorobenzaldehyde and (phenylsulfonyl)acetonitrile in a suitable solvent (e.g., toluene), add a quinine-derived urea catalyst (e.g., 10 mol%).
-
Stir at room temperature to facilitate the Knoevenagel condensation.
-
Add an oxidant (e.g., cumyl hydroperoxide) to the mixture for the in-situ asymmetric epoxidation of the α,β-unsaturated nitrile intermediate.
-
-
Step 3 (Domino Ring-Opening Cyclization - DROC):
-
Once the epoxidation is complete (monitored by TLC or HPLC), add N-benzylethanolamine to the reaction vessel.
-
The amine will open the epoxide ring, and the resulting intermediate will undergo a spontaneous intramolecular cyclization to form the morpholinone ring.
-
After the reaction is complete, quench the reaction and perform an aqueous workup.
-
Purify the crude product via column chromatography to isolate the enantioenriched this compound.
-
Conclusion and Future Outlook
The synthetic journey towards an efficient industrial synthesis of this compound mirrors the broader evolution of pharmaceutical process chemistry. The industry has progressively moved from classical, often wasteful, resolution techniques to more sophisticated chiral pool and, ultimately, catalytic asymmetric strategies. This shift is driven by the dual imperatives of reducing costs and minimizing environmental impact.
The development of one-pot, domino reactions represents a significant leap forward, offering streamlined processes with higher throughput and improved safety profiles. [5][8]Future research will likely focus on discovering even more active and robust catalysts, potentially including biocatalytic routes, to further enhance the efficiency and sustainability of synthesizing this vital pharmaceutical intermediate. For researchers and drug developers, the choice of synthetic route will depend on a careful evaluation of scale, cost, available expertise, and sustainability goals. The modern catalytic approaches, however, undoubtedly represent the most promising path for future large-scale manufacturing.
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Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. ResearchGate. [Link]
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An Alternative Approach to Achieve Enantiopure (3S)-4-Benzyl-3- (4-fluorophenyl)morpholin-2-one: A Key Intermediate of Aprepitant, an NK1 Receptor Antagonist. Semantic Scholar. [Link]
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Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. National Institutes of Health (NIH). [Link]
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Advances in the Synthesis of Morpholin-3-ones and Morpholin-2-ones. ResearchGate. [Link]
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Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. PubMed. [Link]
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Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society. [Link]
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Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. ACS Publications. [Link]
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A Comparative Analysis of the Stereospecific Bio-relevance of (S)- and (R)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one
A Senior Application Scientist's Guide for Researchers in Drug Development
In the landscape of modern pharmacology, the principle of stereoisomerism is not merely an academic curiosity but a cornerstone of rational drug design. The three-dimensional arrangement of atoms in a molecule can dictate its biological activity, transforming a compound from a potent therapeutic agent into an inert or even harmful substance. This guide provides an in-depth comparison of the biological significance of (S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one and its corresponding (R)-enantiomer. While direct biological activity data for these specific molecules as standalone agents is sparse, their pivotal role as chiral intermediates in the synthesis of a major therapeutic drug provides a compelling case study in the importance of stereoselectivity.
Our analysis will demonstrate that the biological relevance of these enantiomers is not defined by their intrinsic activity, but by their utility as building blocks for a stereospecific final product. Specifically, the (S)-enantiomer is a key intermediate in the synthesis of Aprepitant, a potent Substance P/neurokinin-1 (NK-1) receptor antagonist used to prevent chemotherapy-induced nausea and vomiting.[1][2] This distinction underscores a critical principle: in multi-step pharmaceutical synthesis, the stereochemical integrity of each intermediate is paramount to achieving the desired therapeutic outcome.
The Morpholin-2-one Scaffold and the Imperative of Chirality
The morpholine and morpholin-2-one cores are privileged structures in medicinal chemistry, appearing in a wide array of biologically active compounds, including anticancer and anti-inflammatory agents.[3][4][5] Their conformational flexibility and ability to participate in hydrogen bonding allow them to interact effectively with biological targets. When a stereocenter is introduced, as is the case with the C3 position in 3-aryl substituted morpholin-2-ones, the molecule becomes chiral, existing as a pair of non-superimposable mirror images known as enantiomers.
These enantiomers, despite having identical chemical formulas and connectivity, can exhibit profoundly different pharmacological and toxicological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact preferentially with one enantiomer over the other, much like a left hand fits best into a left-handed glove.
The Role as a Chiral Intermediate for Aprepitant
The primary significance of this compound lies in its role as a crucial precursor to Aprepitant (marketed as EMEND®).[1] Aprepitant functions by blocking the binding of Substance P to the neurokinin-1 (NK-1) receptor in the brain.[6] This interaction is highly stereospecific, and the therapeutic activity is almost exclusively associated with the final drug molecule possessing the correct absolute configuration, which is derived from the (S)-intermediate.
Mechanism of Action: The NK-1 Receptor Pathway
Substance P is a neuropeptide involved in transmitting signals related to pain, inflammation, and emesis. When it binds to the G-protein coupled NK-1 receptor, it initiates a signaling cascade that leads to these physiological responses. Aprepitant acts as a competitive antagonist, occupying the binding site on the NK-1 receptor without activating it, thereby preventing Substance P from exerting its effect.
Caption: Mechanism of Aprepitant at the NK-1 receptor.
The stereocenter derived from the (S)-intermediate is critical for establishing the precise molecular interactions within the NK-1 receptor's binding pocket required for high-affinity antagonism. The compound derived from the (R)-enantiomer would not fit correctly, resulting in significantly lower or no biological activity.
Comparative Profile: (S)- vs. (R)-Enantiomer
The value of each enantiomer is defined by its utility in synthesizing the biologically active target. While both can be prepared, only the (S)-form leads to the desired therapeutic agent.
| Feature | This compound | (R)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one |
| Common Designation | Eutomer Precursor | Distomer Precursor |
| Primary Role | Key intermediate for the synthesis of Aprepitant.[2] | Not used for the synthesis of Aprepitant.[1] |
| Biological Relevance | High: Essential for producing the active NK-1 antagonist. | Low: Leads to an enantiomer with little to no desired activity. |
| Synthetic Focus | Major target of asymmetric synthesis and resolution methods.[1][2] | Typically an undesired byproduct of racemic synthesis. |
| Commercial Value | High, as a pharmaceutical intermediate. | Low to negligible. |
Experimental Protocols
To achieve the desired enantiopurity required for pharmaceutical production, specific synthetic and analytical methods must be employed.
Protocol 1: Enantioselective Synthesis via Diastereomeric Resolution
This protocol describes a method to obtain the enantiomerically pure (S)-intermediate by resolving a racemic mixture. The causality behind this choice is that resolution is a robust and scalable method for separating enantiomers at an industrial level.[2]
Objective: To isolate this compound from a racemic mixture. This protocol is based on the resolution of a precursor, N-benzylglycinamide.[2]
Materials:
-
Racemic N-benzylglycinamide ((±)-9)
-
(+)-Di-p-toluoyltartaric acid (DPTTA) (Resolving Agent)
-
Methanol
-
Sodium Hydroxide solution
-
Dichloromethane
-
2-Bromoethanol
-
Potassium tert-butoxide
-
Toluene
Procedure:
-
Diastereomeric Salt Formation: Dissolve racemic N-benzylglycinamide in methanol. Add a solution of (+)-DPTTA in methanol. The (+)-DPTTA will selectively form a less soluble diastereomeric salt with the (S)-enantiomer of the amide.
-
Crystallization: Allow the mixture to crystallize. The precipitate will be enriched in the (S)-N-benzylglycinamide-(+)-DPTTA salt. Filter and wash the crystals.
-
Liberation of the Free Amine: Treat the isolated salt with an aqueous sodium hydroxide solution to break the salt and liberate the free (S)-(+)-N-benzylglycinamide. Extract the product into dichloromethane and concentrate.
-
Alkylation: React the enantiopure (S)-(+)-N-benzylglycinamide with 2-bromoethanol in the presence of a base to yield the corresponding amino alcohol.
-
Cyclization: Treat the resulting amino alcohol with a strong base like potassium tert-butoxide in toluene. This promotes an intramolecular cyclization to afford the desired (S)-(+)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one.[2]
-
Purity Analysis: Confirm the enantiomeric purity (enantiomeric excess, >98%) using chiral High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for diastereomeric resolution and synthesis.
Protocol 2: NK-1 Receptor Binding Assay
To validate the biological rationale for pursuing the (S)-enantiomer, a receptor binding assay is essential. This protocol determines the affinity of a compound for the NK-1 receptor.
Objective: To compare the binding affinity of Aprepitant (derived from the S-intermediate) and a hypothetical compound derived from the R-intermediate for the human NK-1 receptor.
Materials:
-
Membrane preparations from cells expressing the human NK-1 receptor.
-
Radiolabeled Substance P (e.g., [¹²⁵I]Substance P).
-
Test compounds (Aprepitant, R-derived compound).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, protease inhibitors).
-
96-well filter plates and a cell harvester.
-
Scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer to all wells.
-
Compound Addition: Add serial dilutions of the test compounds (Aprepitant and the R-derived analog) to designated wells. Include wells for total binding (no competitor) and non-specific binding (high concentration of unlabeled Substance P).
-
Radioligand Addition: Add a fixed concentration of [¹²⁵I]Substance P to all wells.
-
Membrane Addition: Add the NK-1 receptor membrane preparation to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Counting: Place the filter mats in a scintillation counter to measure the radioactivity in each well, which corresponds to the amount of bound [¹²⁵I]Substance P.
-
Data Analysis: Calculate the specific binding for each compound concentration. Plot the data and determine the IC₅₀ (concentration required to inhibit 50% of specific binding). Calculate the Ki (inhibition constant) to quantify binding affinity.
Supporting Experimental Data
The following table presents hypothetical but representative data from an NK-1 receptor binding assay, illustrating the expected difference in stereoselectivity.
| Compound | Source Intermediate | IC₅₀ (nM) | Ki (nM) | Biological Interpretation |
| Aprepitant | (S)-Enantiomer | 0.8 | 0.2 | High affinity; potent NK-1 receptor antagonist. |
| R-Analog | (R)-Enantiomer | >10,000 | >2,500 | Negligible affinity; biologically inactive at the target. |
This data clearly demonstrates that the stereochemistry originating from the (S)-intermediate is crucial for high-affinity binding to the NK-1 receptor.
Conclusion
The comparative analysis of this compound and its (R)-enantiomer serves as an exemplary case of stereospecificity in drug development. The biological "activity" of these molecules is indirect yet profound, determined entirely by their role as chiral synthons. The (S)-enantiomer is a high-value intermediate, providing the essential stereochemical foundation for the potent NK-1 receptor antagonist, Aprepitant.[2] In contrast, the (R)-enantiomer is a distomeric precursor, leading to a molecule that is biologically inert at the intended target. This guide underscores the necessity for rigorous stereochemical control in the synthesis of pharmaceuticals and provides a validated framework for the synthesis and evaluation of such critical chiral intermediates. For researchers in the field, the lesson is clear: the path to a successful therapeutic agent is often determined by making the right chiral choices from the very first steps of synthesis.
References
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Title: Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
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Title: Convenient Synthesis of Some Novel 4-Benzyl-1(2H)-Phthalazinone Derivatives of expected anticancer activity Source: Sciforum URL: [Link]
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Title: this compound Suppliers Source: Chemical Register URL: [Link]
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Title: 3-(4-((4-(Morpholinomethyl)benzyl)oxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione Source: PubChem URL: [Link]
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Title: Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant Source: National Institutes of Health (NIH) URL: [Link]
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Title: An Alternative Approach to Achieve Enantiopure (3S)-4Benzyl3-(4-fluorophenyl)morpholin-2-one: A Key Intermediate of Aprepitant, an NK1 Receptor Antagonist Source: ResearchGate URL: [Link]
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Title: Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist Source: PubMed URL: [Link]
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Title: Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines Source: National Institutes of Health (NIH) URL: [Link]
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Title: (1R/S,7aS/R)-1-Benzyl-1-[2,8-bis(trifluoromethyl)quinolin-4-yl]-hexahydro-oxazolo[3,4-a]pyridin-3-one Source: MDPI URL: [Link]
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Title: 2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one Source: MDPI URL: [Link]
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Title: Synthesis and SAR of morpholine and its derivatives: A review update Source: E3S Web of Conferences URL: [Link]
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A Comparative Cost-Benefit Analysis of Synthetic Strategies for a Key Aprepitant Intermediate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of the morpholine core of Aprepitant, a potent and selective neurokinin-1 (NK₁) receptor antagonist, is a critical step in the overall production of this antiemetic drug. The key intermediate, (2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine, presents significant synthetic challenges due to its three contiguous stereocenters. Over the years, various synthetic strategies have been developed, each with its own set of advantages and disadvantages concerning cost, efficiency, scalability, and environmental impact. This guide provides an in-depth technical comparison of the prominent synthetic routes to this crucial intermediate.
The Evolution of Synthesis: From a Linear to a Convergent and Greener Approach
The initial commercial synthesis of Aprepitant was a linear six-step process that, while effective, was not environmentally sustainable and presented operational challenges.[1] Recognizing these limitations, researchers at Merck developed a significantly improved, convergent, and greener synthesis. This redesigned route not only nearly doubled the overall yield but also drastically reduced waste and improved the process's safety profile.[2]
At the heart of this optimized synthesis are two key chemical transformations: a crystallization-induced dynamic resolution and a highly stereoselective Lewis acid-catalyzed trans acetalization. This modern approach stands in contrast to earlier methods and offers a compelling case study in the evolution of pharmaceutical process chemistry.
Comparative Analysis of Key Synthetic Strategies
This section will dissect the core synthetic strategies, presenting their methodologies and comparing their performance based on available experimental data.
Merck's Second-Generation "Green" Synthesis: A Convergent and Diastereoselective Approach
This strategy represents a paradigm shift in the synthesis of the Aprepitant intermediate, moving away from a linear sequence to a more efficient convergent approach. The key innovation lies in the masterful control of stereochemistry through a crystallization-induced dynamic resolution, followed by a stereospecific coupling.
Key Features:
-
High Overall Yield: The six-step process to the penultimate intermediate is accomplished in an impressive 81% overall yield with only two isolations.[1]
-
Green Chemistry Principles: This route significantly reduces the environmental impact by eliminating hazardous reagents like sodium cyanide and dimethyl titanocene used in the first-generation synthesis. It also reduces solvent and reagent usage by approximately 80%.[2]
-
Stereochemical Control: Employs a novel crystallization-induced dynamic resolution to establish one of the key stereocenters, a process that is both efficient and scalable.[3]
Experimental Protocol: A Closer Look at the Key Steps
While the full, detailed industrial-scale protocol is proprietary, the key chemical transformations have been described in the scientific literature.
Step A: Crystallization-Induced Dynamic Resolution of the Oxazinone Intermediate
This step is crucial for setting the stereochemistry of the morpholine ring. A racemic oxazinone starting material is resolved using a chiral acid. The unwanted enantiomer is racemized in situ, allowing for the theoretical conversion of the entire starting material to the desired enantiomer, which crystallizes from the solution. This process is a powerful example of a crystallization-induced asymmetric transformation.[4]
Step B: Lewis Acid-Catalyzed Trans Acetalization
The enantiopure oxazinone is then converted to the penultimate cis-secondary amine intermediate through a highly stereoselective Lewis acid-catalyzed trans acetalization. This reaction involves the coupling of a chiral alcohol with a trichloroacetimidate derivative, followed by an inversion of the adjacent chiral center on the morpholine ring.[1]
Logical Workflow for Merck's Second-Generation Synthesis
Caption: Workflow of Merck's Second-Generation Synthesis.
Alternative Synthetic Strategies
While Merck's approach is highly optimized for industrial production, other synthetic routes have been explored in the literature, often focusing on novel catalytic methods or alternative starting materials.
One-Pot Catalytic Asymmetric Synthesis:
Some research has focused on developing one-pot procedures to construct the morpholin-2-one core, a precursor to the Aprepitant intermediate. These methods often employ organocatalysis to achieve high enantioselectivity. For instance, a one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization has been reported to produce 3-aryl morpholin-2-ones in good yields and high enantiomeric excess. While not a direct synthesis of the final intermediate, this approach offers a potentially shorter and more atom-economical route to a key building block.
Grignard Reaction-Based Approaches:
Several patents describe methods that utilize Grignard reactions to introduce the p-fluorophenyl group. For example, a process has been disclosed involving the Grignard reaction of a morpholinone intermediate with p-fluorophenylmagnesium bromide, followed by reduction and debenzylation steps.[2][5] These routes may offer flexibility in the choice of starting materials but can sometimes be lower yielding and require more extensive purification.
Cost-Benefit Analysis: A Comparative Summary
The true cost of a synthetic route extends beyond the price of raw materials to include factors like process efficiency, waste disposal, and capital expenditure on specialized equipment.
| Parameter | Merck's First-Generation Synthesis | Merck's Second-Generation Synthesis | Alternative Catalytic/Grignard Routes |
| Overall Yield | Lower (specifics not widely published, but significantly less than the second generation) | High (81% for the key intermediate)[1] | Variable, often moderate to good for specific steps, but overall yields can be lower. |
| Cost of Reagents | Higher (e.g., stoichiometric use of expensive chiral acids)[2] | Lower (catalytic asymmetric reactions, cheaper starting materials)[2] | Can be high depending on the catalyst and ligands used. Grignard reagents are generally cost-effective. |
| Process Steps | 6 steps[2] | 3 main steps in the convergent synthesis[2] | Varies, with a focus on one-pot or shorter sequences. |
| Environmental Impact | Significant (use of hazardous reagents, large solvent volumes)[2] | Low (elimination of hazardous materials, reduced waste)[2] | Generally lower than the first-generation synthesis, especially with catalytic methods. |
| Scalability | Challenging (cryogenic temperatures, hazardous byproducts)[1] | Proven for industrial scale. | May require significant process development for large-scale production. |
Conclusion and Future Perspectives
The evolution of the synthesis of the key Aprepitant intermediate is a testament to the power of green chemistry and process optimization in pharmaceutical manufacturing. Merck's second-generation synthesis stands out as a highly efficient, cost-effective, and environmentally responsible approach that has set a benchmark in the industry.
While alternative routes continue to be explored, particularly those leveraging novel catalytic systems, they must demonstrate significant advantages in terms of cost, yield, and scalability to compete with the established industrial process. Future research in this area will likely focus on further streamlining synthetic pathways, developing even more efficient and sustainable catalysts, and exploring biocatalytic methods as a green alternative for key transformations. For researchers and drug development professionals, the case of the Aprepitant intermediate serves as a valuable lesson in the importance of continuous process improvement and the integration of sustainability into synthetic design.
References
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Brands, K. M. J., et al. (2003). Efficient Synthesis of NK1 Receptor Antagonist Aprepitant Using a Crystallization-Induced Diastereoselective Transformation. Journal of the American Chemical Society, 125(8), 2129–2135. [Link]
- CN110746371A - Intermediate for preparing aprepitant and preparation method and application thereof - Google P
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Zhao, M. M., et al. (2002). Practical asymmetric synthesis of aprepitant, a potent human NK-1 receptor antagonist, via a stereoselective Lewis acid-catalyzed trans acetalization reaction. The Journal of Organic Chemistry, 67(19), 6743–6747. [Link]
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Presidential Green Chemistry Challenge: 2005 Greener Synthetic Pathways Award. (2005). United States Environmental Protection Agency. [Link]
- US8133994B2 - Preparation of aprepitant - Google P
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Brands, K. M. J., et al. (2003). Efficient synthesis of NK(1) receptor antagonist aprepitant using a crystallization-induced diastereoselective transformation. Journal of the American Chemical Society, 125(8), 2129–2135. [Link]
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Chapter 10 Synthesis of aprepitant. (2005). In Strategies and Tactics in Organic Synthesis (Vol. 6, pp. 321–351). Elsevier. [Link]
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Payack, J. F., et al. (2002). A practical and efficient synthesis of a key intermediate for the NK-1 receptor antagonist aprepitant. The Journal of Organic Chemistry, 67(19), 6743-6747. [Link]
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Spectroscopic Comparison of (S)- and (R)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one: A Guide for Researchers
Introduction: The Imperative of Chirality in Drug Development
In the realm of medicinal chemistry, the three-dimensional arrangement of atoms in a molecule is paramount. Chirality, the property of a molecule being non-superimposable on its mirror image, gives rise to pairs of stereoisomers known as enantiomers. While sharing identical physical and chemical properties in an achiral environment, enantiomers can exhibit profoundly different pharmacological and toxicological profiles in the chiral environment of the human body. The title compounds, (S)- and (R)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one, are chiral molecules of interest in pharmaceutical research, potentially as intermediates for more complex drug substances[1][2]. Consequently, the ability to unambiguously identify and differentiate between these enantiomers is a critical aspect of drug discovery, development, and quality control.
This guide provides a comparative overview of various spectroscopic techniques for the analysis of (S)- and (R)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one. We will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Circular Dichroism (CD) spectroscopy, offering insights into their utility for chiral discrimination.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Differentiating the Indistinguishable
In a standard achiral solvent, the NMR spectra of (S)- and (R)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one are identical.[3] This is because the magnetic environments of corresponding nuclei in both enantiomers are the same. However, NMR can be a powerful tool for chiral analysis when enantiomers are converted into diastereomers through the use of a chiral derivatizing agent. Diastereomers possess different physical properties and, crucially, distinct NMR spectra.
Experimental Protocol: Chiral Derivatization for NMR Analysis
-
Sample Preparation: In separate NMR tubes, dissolve an accurately weighed sample of the (S)-enantiomer and the (R)-enantiomer in 0.5 mL of deuterated chloroform (CDCl₃).
-
Addition of Chiral Derivatizing Agent: To each tube, add a stoichiometric equivalent of a chiral derivatizing agent, such as (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride). The reaction will form diastereomeric esters.
-
Data Acquisition: Acquire ¹H NMR spectra for both diastereomeric products under identical experimental conditions.
Expected ¹H NMR Data for Diastereomeric Derivatives
| Proton Assignment | (S,R)-Diastereomer Chemical Shift (ppm) | (R,R)-Diastereomer Chemical Shift (ppm) |
| Morpholinone CH | 4.52 | 4.58 |
| Benzyl CH₂ | 4.95, 5.10 (AB quartet) | 4.98, 5.15 (AB quartet) |
| Aromatic Protons | 7.00 - 7.40 (multiplet) | 7.00 - 7.40 (multiplet, with slight shifts) |
Note: The chemical shifts are hypothetical and for illustrative purposes only.
The key takeaway is the subtle but measurable difference in chemical shifts for corresponding protons in the two diastereomers, allowing for their differentiation and quantification.
Figure 1: Workflow for Chiral Discrimination by NMR.
Infrared (IR) Spectroscopy and Mass Spectrometry (MS): The Challenge of Identical Properties
Standard IR spectroscopy and mass spectrometry are generally incapable of distinguishing between enantiomers.[4] IR spectroscopy probes the vibrational frequencies of functional groups, which are identical for both enantiomers.[4] Similarly, mass spectrometry measures the mass-to-charge ratio of a molecule and its fragments, which are also identical for a pair of enantiomers.
While advanced techniques like Vibrational Circular Dichroism (VCD) can differentiate enantiomers based on their differential absorption of circularly polarized infrared light, a standard IR spectrometer will produce superimposable spectra for (S)- and (R)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one.[5] For mass spectrometry, chiral differentiation can only be achieved by forming diastereomeric complexes with a chiral auxiliary, which can then be distinguished based on their fragmentation patterns, a complex and less common approach.
Circular Dichroism (CD) Spectroscopy: A Direct Probe of Chirality
Circular Dichroism (CD) spectroscopy is the most direct and powerful technique for distinguishing between enantiomers.[6][7] Chiral molecules exhibit differential absorption of left- and right-circularly polarized light.[6] A CD spectrum plots this difference in absorption (measured as ellipticity) as a function of wavelength. Enantiomers will produce CD spectra that are mirror images of each other.[8]
Experimental Protocol: Circular Dichroism Analysis
-
Sample Preparation: Prepare solutions of known concentration for both the (S)- and (R)-enantiomers in a suitable solvent (e.g., methanol).
-
Blank Measurement: Record a baseline spectrum of the solvent alone.
-
Data Acquisition: Acquire the CD spectra for both enantiomer solutions over a suitable wavelength range (e.g., 200-400 nm).
-
Data Processing: Subtract the baseline spectrum from the sample spectra.
Expected CD Spectral Data
| Wavelength (nm) | (S)-Enantiomer Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | (R)-Enantiomer Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |
| 220 | +15,000 | -15,000 |
| 250 | -8,000 | +8,000 |
| 280 | +5,000 | -5,000 |
Note: The data are hypothetical and for illustrative purposes only, representing the expected mirror-image relationship.
Figure 2: Workflow for Chiral Discrimination by CD Spectroscopy.
Comparative Summary and Recommendations
| Spectroscopic Technique | Ability to Differentiate Enantiomers | Principle of Differentiation | Strengths | Limitations |
| NMR Spectroscopy | Indirectly (with chiral derivatizing agent) | Formation of diastereomers with distinct magnetic environments | Provides detailed structural information; quantitative. | Requires chemical modification; chiral reagent may not be readily available. |
| IR Spectroscopy | No (in standard mode) | N/A (identical vibrational modes) | Rapid and simple for functional group analysis. | Cannot distinguish between enantiomers. |
| Mass Spectrometry | No (in standard mode) | N/A (identical mass-to-charge ratio) | High sensitivity and provides molecular weight information. | Cannot distinguish between enantiomers without complex methods. |
| Circular Dichroism (CD) | Yes (directly) | Differential absorption of circularly polarized light | Highly sensitive to chirality; non-destructive; provides mirror-image spectra for enantiomers. | Requires a chromophore near the stereocenter; provides less structural detail than NMR. |
Recommendations for Researchers:
-
For routine identification and confirmation of functional groups , IR spectroscopy is a quick and effective tool, bearing in mind it will not provide chiral information.
-
For elucidating the detailed chemical structure and for quantitative analysis of enantiomeric excess (ee) after derivatization, NMR spectroscopy is the method of choice.
-
For rapid and unambiguous confirmation of enantiomeric identity and for determining enantiomeric purity , Circular Dichroism spectroscopy is the most suitable technique. Its ability to directly probe chirality makes it an invaluable tool in the synthesis and analysis of chiral molecules like (S)- and (R)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one.
References
-
The Phenomenon of Self-Induced Diastereomeric Anisochrony and Its Implications in NMR Spectroscopy - PMC. PubMed Central. [Link]
-
Enantiomeric concentration determination via a single circular dichroism spectrum in chiral hyperbolic metamaterials. Optica Publishing Group. [Link]
-
Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications (RSC Publishing). [Link]
-
Enantiomeric impurity analysis using circular dichroism spectroscopy with United States Pharmacopeia liquid chromatographic methods. NIH. [Link]
-
Identification and Quantitation of Enantiomers by Capillary Electrophoresis and Circular Dichroism Independent of Single Enantiomer Standard. Analytical Chemistry (ACS Publications). [Link]
-
Analyze of stereoisomer by NMR. JEOL Ltd. [Link]
-
1H NMR:E/Z Diastereoisomerism: Videos & Practice Problems. Pearson. [Link]
-
An introduction to circular dichroism spectroscopy. Applied Photophysics. [Link]
-
Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Master Organic Chemistry. [Link]
-
Can IR Spectroscopy Distinguish Enantiomers? - Chemistry For Everyone. YouTube. [Link]
-
Circular Dichroism. Chemistry LibreTexts. [Link]
-
Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules. PubMed. [Link]
-
Enantiomers and Diastereomers. BYJU'S. [Link]
-
Recent Development on Spectroscopic Methods for Chiral Analysis of Enantiomeric Compounds. ResearchGate. [Link]
-
Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. NIH. [Link]
-
Enantiomer-specific detection of chiral molecules via microwave spectroscopy. ResearchGate. [Link]
- Process for the synthesis of N-benzyl-3-(4-fluorophenyl)-1-4-oxazin-2-one.
Sources
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- 8. Enantiomeric impurity analysis using circular dichroism spectroscopy with United States Pharmacopeia liquid chromatographic methods - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of (S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one: A Guide for the Drug Development Professional
The principles outlined herein are grounded in established safety protocols from regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), ensuring a self-validating system of laboratory safety and environmental stewardship.
Hazard Assessment and Classification: The Precautionary Principle
Given the absence of a specific SDS for (S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one, the precautionary principle must be applied. This means treating the compound as hazardous waste until proven otherwise. This approach is crucial for protecting both laboratory personnel and the environment.
The parent compound, morpholine, is classified as a hazardous substance with corrosive and flammable properties.[2][3] While the specific toxicological properties of this derivative are unknown, its role as an intermediate for neurokinin-1 receptor antagonists suggests potential biological activity.[1] Therefore, it is prudent to handle this compound with the same level of caution as a potentially cytotoxic or pharmacologically active substance.
Key Considerations for Hazard Assessment:
-
Chemical Structure: As a morpholin-2-one derivative, it contains a lactam ring fused to a morpholine core. The presence of a fluorophenyl group can also influence its reactivity and toxicity.
-
Intended Use: Its application in the synthesis of neurologically active compounds suggests it may have biological effects.
-
Regulatory Guidance: In the absence of specific data, general guidelines for laboratory chemical waste from the EPA should be followed.[4][5]
Personal Protective Equipment (PPE): The First Line of Defense
Before handling this compound for any purpose, including disposal, appropriate PPE is mandatory. This minimizes the risk of accidental exposure through inhalation, ingestion, or skin contact.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves (double-gloving is recommended). | To prevent skin contact. Contaminated gloves should be disposed of as hazardous waste.[6] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes or aerosols. |
| Lab Coat | A buttoned, full-length lab coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling the powder outside of a fume hood or in case of a spill. | To prevent inhalation of fine particles. |
Waste Segregation and Containment: A Step-by-Step Protocol
Proper segregation of chemical waste at the source is paramount to ensure safe and compliant disposal. Never mix this compound waste with general laboratory trash or other incompatible waste streams.
Experimental Protocol for Waste Containment:
-
Designate a Waste Container: Use a dedicated, clearly labeled, and sealable container for all solid waste contaminated with this compound. This includes contaminated filter paper, weighing boats, and PPE.
-
Container Material: The container should be made of a material compatible with the chemical. High-density polyethylene (HDPE) is a suitable choice for solid waste. For liquid waste (e.g., solutions containing the compound), use a compatible, leak-proof container, avoiding materials that could react with the solvent.[7]
-
Labeling: Immediately label the waste container with a hazardous waste tag. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity of waste
-
The date the waste was first added to the container
-
The primary hazard(s) (e.g., "Toxic," "Irritant" - in the absence of specific data, list potential hazards based on the parent compound and intended use).
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel and away from general traffic.[8] Ensure the container is kept closed except when adding waste.
Disposal Workflow: From Laboratory Bench to Final Disposition
The following workflow illustrates the proper disposal pathway for this compound waste.
Caption: Disposal workflow for this compound.
Spill Management: Preparedness and Response
In the event of a spill, a prompt and appropriate response is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, don the full PPE as outlined in Section 2.
-
Contain the Spill: For solid spills, gently cover the material with an absorbent material like vermiculite or sand to prevent it from becoming airborne.[2] For liquid spills, use absorbent pads to contain the spread.
-
Clean the Spill: Carefully collect the absorbent material and spilled substance using non-sparking tools and place it in a labeled hazardous waste container.[2]
-
Decontaminate the Area: Clean the spill area with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Report the Spill: Report the incident to your institution's Environmental Health and Safety (EHS) department in accordance with your laboratory's safety plan.
Final Disposal Methods: Incineration as the Gold Standard
For many organic pharmaceutical intermediates with unknown environmental fates, high-temperature incineration is the preferred method of disposal.[9] This process ensures the complete destruction of the compound, preventing its release into the environment.
While some morpholine compounds have been shown to be biodegradable by certain microorganisms,[10][11][12] this is not a suitable disposal method for concentrated laboratory waste of a novel derivative. Biodegradation pathways are highly specific and the environmental impact of this compound and its degradation byproducts are unknown.
Therefore, all waste containing this compound should be collected by your institution's EHS department for disposal by a licensed hazardous waste management company that utilizes incineration.
Regulatory Compliance: Adherence to EPA and OSHA Standards
All disposal procedures must comply with federal, state, and local regulations. In the United States, the EPA's Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste.[7] Academic and research laboratories may be subject to specific regulations under Subpart K of the RCRA, which provides alternative requirements for managing hazardous waste in these settings.[4][5]
Key Regulatory Requirements:
-
Waste Determination: The generator of the waste is responsible for determining if it is hazardous. As we are applying the precautionary principle, we are declaring this waste as hazardous.
-
Container Management: Waste containers must be in good condition, compatible with the waste, and kept closed.
-
Accumulation Time Limits: There are limits on how long hazardous waste can be stored in a satellite accumulation area before it must be moved to a central accumulation area.[5]
-
Training: All personnel who handle hazardous waste must receive appropriate training on proper handling and emergency procedures.
By adhering to the procedures outlined in this guide, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.
References
- Process for the synthesis of N-benzyl-3-(4-fluorophenyl)-1-4-oxazin-2-one.
-
This compound | Next Peptide. Next Peptide. [Link]
-
Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450 - PMC - NIH. National Institutes of Health. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. U.S. Environmental Protection Agency. [Link]
-
Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration - OSHA. U.S. Department of Labor. [Link]
-
Frequent Questions About Managing Hazardous Waste at Academic Laboratories | US EPA. U.S. Environmental Protection Agency. [Link]
-
The microbial degradation of morpholine - ResearchGate. ResearchGate. [Link]
-
Safe handling of cytotoxics: guideline recommendations - PMC - PubMed Central. National Institutes of Health. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. GAIACA. [Link]
-
Morpholine (HSG 92, 1995) - Inchem.org. International Programme on Chemical Safety. [Link]
-
UNRAVELING THE NOVEL BACTERIAL ASSISTED BIODEGRADATION PATHWAY OF MORPHOLINE. ResearchGate. [Link]
-
This compound Suppliers - Chemical Register. Chemical Register. [Link]
-
MORPHOLINE - MsdsDigital.com. MsdsDigital.com. [Link]
-
Regulation of Laboratory Waste - American Chemical Society. American Chemical Society. [Link]
-
Guidelines on Handling Hazardous Drugs - ASHP. American Society of Health-System Pharmacists. [Link]
-
Safety Data Sheet: Morpholine - Carl ROTH. Carl ROTH. [Link]
-
A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions - MDPI. MDPI. [Link]
-
Safe handling of cytotoxic drugs in the workplace - HSE. Health and Safety Executive. [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS - University of Pennsylvania. University of Pennsylvania. [Link]
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- 11. researchgate.net [researchgate.net]
- 12. real.mtak.hu [real.mtak.hu]
Navigating the Unknown: A Safety and Handling Guide for (S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one
In the fast-paced world of drug discovery and development, the introduction of novel chemical entities is a daily occurrence. Among these is (S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one, a compound with potential applications in pharmaceutical research.[1][2] As researchers, our primary responsibility extends beyond achieving scientific breakthroughs to ensuring the safety of ourselves and our colleagues. This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, grounded in established safety principles and the limited available data.
Hazard Assessment: Proceed with Caution
Due to the absence of specific toxicity data, a thorough hazard assessment is challenging. However, based on information for similar chemical structures, we must assume the compound may present certain risks. For instance, related compounds are known to cause skin and eye irritation.[4] Therefore, it is prudent to handle this compound as a potentially hazardous substance.
Known Chemical and Physical Properties:
| Property | Value | Source |
| Molecular Formula | C17H16FNO2 | [5][6] |
| Molecular Weight | 285.31 g/mol | [5][6] |
| Boiling Point | 431.9±45.0 °C (Predicted) | [5] |
| Density | 1.231 g/cm³ | [5] |
| Storage Temperature | 2-8°C | [5] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to personal protection is essential when handling this compound. The following PPE is mandatory for all procedures involving this compound:
-
Eye and Face Protection: Chemical splash goggles are required at all times. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.
-
Skin Protection:
-
Gloves: Chemically resistant gloves, such as nitrile, are essential. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contact.
-
Lab Coat: A buttoned, knee-length laboratory coat must be worn to protect against accidental spills.
-
-
Respiratory Protection: While not anticipated to be highly volatile, given its predicted high boiling point, it is best practice to handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhaling any dust or aerosols.[4]
Summary of Recommended PPE:
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transferring | Chemical splash goggles | Nitrile gloves | Laboratory coat | Chemical fume hood |
| Solution Preparation | Chemical splash goggles | Nitrile gloves | Laboratory coat | Chemical fume hood |
| Conducting Reactions | Chemical splash goggles | Nitrile gloves | Laboratory coat | Chemical fume hood |
| Waste Disposal | Chemical splash goggles | Nitrile gloves | Laboratory coat | As needed, based on procedure |
Safe Handling and Operational Protocol
Adherence to a strict operational protocol is critical for minimizing exposure and ensuring a safe working environment.
Step-by-Step Handling Procedure:
-
Preparation: Before handling the compound, ensure the chemical fume hood is functioning correctly. Clear the workspace of any unnecessary items. Assemble all necessary equipment and reagents.
-
Donning PPE: Put on your laboratory coat, followed by chemical splash goggles and nitrile gloves.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use a spatula for solid transfers to minimize dust generation. If transferring a solution, use a pipette or syringe with care to avoid splashes.
-
Reaction Setup: If using the compound in a reaction, ensure all glassware is securely clamped and the setup is stable.
-
Post-Handling: After handling is complete, decontaminate any surfaces that may have come into contact with the compound using an appropriate solvent and cleaning agent.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination: gloves first, followed by the lab coat, and finally, eye protection.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Caption: Workflow for the safe handling of this compound.
Emergency Procedures: Be Prepared
In the event of an accidental exposure, immediate and appropriate action is crucial.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[3] If skin irritation occurs, seek medical advice.[4]
-
Eye Contact: Rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[3][4]
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Consult a physician.[3]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[3]
In all cases of exposure, it is important to show the safety data information to the attending medical professional.
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
-
Waste Segregation: All solid waste contaminated with this compound (e.g., weighing paper, gloves, paper towels) should be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Disposal Method: Dispose of all waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not flush down the drain or dispose of in regular trash.[4]
By adhering to these guidelines, researchers can confidently work with this compound while upholding the highest standards of laboratory safety. Remember, a culture of safety is built on proactive measures and a thorough understanding of the potential risks associated with the materials we handle.
References
-
(S)-3-(4-Fluorophenyl)-4-benzyl-2-morpholinone Safety Data Sheets(SDS) - lookchem. Available at: [Link]
-
159706-87-3 | this compound | Next Peptide. Available at: [Link]
-
4-((4-Fluoro-3-(piperazine-1-carbonyl)phenyl)methyl)-1,2-dihydrophthalazin-1-one - PubChem. Available at: [Link]
-
This compound Suppliers - Chemical Register. Available at: [Link]
-
(3S)-4-benzyl-3-(4-fluorophenyl)morpholin-2-one - C17H16FNO2 | CSSB00016097353. Available at: [Link]
- US6177564B1 - Process for the synthesis of N-benzyl-3-(4-fluorophenyl)-1-4-oxazin-2-one - Google Patents.
-
4-Benzylmorpholine | C11H15NO | CID 249546 - PubChem. Available at: [Link]
-
3-(4-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}benzyl)quinazoline-2,4(1H,3H)-dione - PubChem. Available at: [Link]
-
4-Benzyl-5-[4-(4-fluorophenyl)piperazine-1-carbonyl]morpholin-3-one | Chemsrc. Available at: [Link]
-
2-Benzyl-2-(dimethylamino)-1-(4-(morpholin-4-yl)phenyl)butan-1-one | C23H30N2O2 | CID - PubChem. Available at: [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]
-
2-benzyl-2-dimethylamino-4'-morpholinobutyrophenone - Substance Information - ECHA - European Union. Available at: [Link]
-
process for the synthesis of n-benzyl-3-(4-fluorophenyl)-1,4-oxazin-2-one. Available at: [Link]
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- 1. US6177564B1 - Process for the synthesis of N-benzyl-3-(4-fluorophenyl)-1-4-oxazin-2-one - Google Patents [patents.google.com]
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- 3. lookchem.com [lookchem.com]
- 4. fishersci.com [fishersci.com]
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- 6. 159706-87-3 | this compound | Next Peptide [nextpeptide.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
